molecular formula C8H5BrN4O2 B1521956 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole CAS No. 1129540-71-1

3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B1521956
CAS No.: 1129540-71-1
M. Wt: 269.05 g/mol
InChI Key: CMJIFYZIPZNUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H5BrN4O2 and its molecular weight is 269.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-1-(4-nitrophenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-8-10-5-12(11-8)6-1-3-7(4-2-6)13(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJIFYZIPZNUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented in a logical, multi-step approach, detailing the rationale behind each synthetic transformation, and providing robust experimental protocols.

Introduction: The Significance of Substituted 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents and functional materials.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design, exhibiting a wide range of biological activities including antimicrobial, antifungal, and anticancer properties.[1][2] The targeted molecule, this compound, incorporates three key functionalities: the 1,2,4-triazole core, a bromine atom at the 3-position which can serve as a handle for further functionalization, and a 4-nitrophenyl group at the 1-position, a common moiety in pharmacologically active compounds.

This guide will delineate a plausible and efficient synthetic route, commencing with the construction of the core 1-(4-nitrophenyl)-1H-1,2,4-triazole ring system, followed by a regioselective bromination.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C-Br bond, indicating a late-stage bromination of a 1-(4-nitrophenyl)-1H-1,2,4-triazole precursor. This precursor can be synthesized through the formation of the triazole ring via N-arylation of 1,2,4-triazole with a suitable 4-nitrophenyl electrophile.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two primary stages:

  • Stage 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole via Copper-Catalyzed N-Arylation.

  • Stage 2: Regioselective Bromination of the triazole ring at the 3-position.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_stage1 Stage 1: N-Arylation cluster_stage2 Stage 2: Bromination 1,2,4-Triazole 1,2,4-Triazole Intermediate 1-(4-Nitrophenyl)-1H-1,2,4-triazole 1,2,4-Triazole->Intermediate CuI, Cs2CO3, DMF 4-Fluoronitrobenzene 1-Fluoro-4-nitrobenzene 4-Fluoronitrobenzene->Intermediate Final_Product This compound Intermediate->Final_Product N-Bromosuccinimide (NBS), AIBN, CCl4

Caption: Overall synthetic pathway for this compound.

Stage 1: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

The introduction of the 4-nitrophenyl group onto the 1-position of the 1,2,4-triazole ring is effectively achieved through a copper-catalyzed N-arylation reaction. This method is widely recognized for its efficiency and tolerance of various functional groups.[3]

Reaction: 1,2,4-Triazole + 1-Fluoro-4-nitrobenzene → 1-(4-Nitrophenyl)-1H-1,2,4-triazole

Mechanistic Insights

The copper-catalyzed N-arylation of azoles, often referred to as an Ullmann-type coupling, is a powerful tool for the formation of C-N bonds.[4] While the precise mechanism can be complex and dependent on the specific reaction conditions, a generally accepted catalytic cycle involves the following key steps:

  • Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide (1-fluoro-4-nitrobenzene).

  • Coordination: The deprotonated 1,2,4-triazole coordinates to the copper center.

  • Reductive Elimination: The N-arylated product is formed through reductive elimination, regenerating the copper(I) catalyst.

The choice of a copper catalyst is crucial, with copper(I) salts like CuI being particularly effective. The presence of a base, such as cesium carbonate (Cs2CO3), is essential for the deprotonation of the triazole, thereby increasing its nucleophilicity.[5]

N-Arylation_Workflow start Reaction Setup reactants Combine 1,2,4-triazole, 1-fluoro-4-nitrobenzene, Cs2CO3, and CuI in DMF start->reactants heating Heat reaction mixture (e.g., 110-120 °C) reactants->heating monitoring Monitor reaction progress by TLC heating->monitoring workup Quench with water and extract with ethyl acetate monitoring->workup Upon completion purification Purify by column chromatography workup->purification characterization Characterize product (NMR, MS, m.p.) purification->characterization end Obtain 1-(4-Nitrophenyl)-1H-1,2,4-triazole characterization->end

Caption: Experimental workflow for the N-arylation of 1,2,4-triazole.

Experimental Protocol

Materials:

  • 1,2,4-Triazole

  • 1-Fluoro-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2,4-triazole (1.0 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask, followed by 1-fluoro-4-nitrobenzene (1.1 eq).

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 1-(4-nitrophenyl)-1H-1,2,4-triazole.

Stage 2: Regioselective Bromination

The final step in the synthesis is the introduction of a bromine atom at the 3-position of the 1-(4-nitrophenyl)-1H-1,2,4-triazole intermediate. A common and effective method for the bromination of such electron-deficient heterocyclic systems is the use of N-Bromosuccinimide (NBS) as a brominating agent, often with a radical initiator like azobisisobutyronitrile (AIBN).

Reaction: 1-(4-Nitrophenyl)-1H-1,2,4-triazole + NBS → this compound

Rationale for Reagent Selection

N-Bromosuccinimide is a versatile and easy-to-handle source of electrophilic bromine. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and initiated by light or a radical initiator. The regioselectivity for the 3-position is governed by the electronic properties of the triazole ring, which is rendered electron-deficient by the 4-nitrophenyl substituent.

Experimental Protocol

Materials:

  • 1-(4-Nitrophenyl)-1H-1,2,4-triazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Saturated sodium thiosulfate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Characterization Data

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

PropertyData
Molecular Formula C8H5BrN4O2
Molecular Weight 269.05 g/mol
Appearance Expected to be a solid
¹H NMR Expect signals corresponding to the triazole proton and the aromatic protons of the nitrophenyl ring.
¹³C NMR Expect signals for all unique carbon atoms in the molecule.
Mass Spectrometry [M+H]⁺ peak at m/z 269.96 (and isotopic pattern for Br).
Melting Point To be determined experimentally.

Conclusion

This guide has outlined a robust and scientifically sound pathway for the synthesis of this compound. The described two-stage approach, involving a copper-catalyzed N-arylation followed by a regioselective bromination, provides a reliable method for accessing this valuable heterocyclic compound. The detailed experimental protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to successfully synthesize and further explore the potential of this and related molecules.

References

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • MDPI. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

  • ACS Publications. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Korean Chemical Society. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • SciSpace. (n.d.). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Retrieved from [Link]

  • Thieme. (2021). Ligand-Free Copper(I) Chloride Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Bromides. Retrieved from [Link]

  • ACS Publications. (2020). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Retrieved from [Link]

  • ACS Publications. (2021). Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and expected physicochemical properties of the novel heterocyclic compound, 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from computational predictions and established principles of organic chemistry and analytical science. It is designed to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related triazole derivatives in the field of drug discovery and development. The methodologies for determining key physicochemical parameters are detailed, offering a roadmap for future experimental work.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The unique electronic and structural features of the triazole ring allow for a variety of intermolecular interactions, making it a privileged structure in drug design. The title compound, this compound, incorporates three key functionalities: the 1,2,4-triazole core, a bromine substituent, and a p-nitrophenyl group. The bromine atom can serve as a handle for further synthetic modifications and may enhance binding affinity through halogen bonding. The p-nitrophenyl group, a strong electron-withdrawing moiety, is expected to significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions. This guide will explore the anticipated physicochemical properties of this molecule, which are critical for its development as a potential drug candidate.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below. These values are based on its chemical formula and are crucial for any further experimental or computational work.

PropertyValueSource
CAS Number 1129540-71-1ChemScene[1]
Molecular Formula C₈H₅BrN₄O₂ChemScene[1]
Molecular Weight 269.05 g/mol ChemScene[1]
Canonical SMILES C1=CC(=CC=C1N2C=NC(=N2)Br)[O-]ChemScene[1]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial insights into the behavior of a molecule. The following properties for this compound have been predicted using established algorithms.

Predicted PropertyValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 73.85 ŲTPSA is a key indicator of a drug's ability to permeate cell membranes. A value below 140 Ų is generally associated with good oral bioavailability.[1]
LogP (Octanol-Water Partition Coefficient) 1.938LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. A value in this range suggests a balance between aqueous solubility and lipid membrane permeability.[1]
Hydrogen Bond Acceptors 5The number of hydrogen bond acceptors influences solubility and binding to biological targets.[1]
Hydrogen Bond Donors 0The absence of hydrogen bond donors can affect solubility and binding characteristics.[1]
Rotatable Bonds 2A low number of rotatable bonds (generally ≤ 10) is favorable for good oral bioavailability due to reduced conformational flexibility and entropy loss upon binding.[1]

Experimental Determination of Physicochemical Properties: A Methodological Approach

To rigorously characterize this compound, a series of standard experimental procedures would be employed. This section outlines the rationale and methodology for these essential experiments.

Synthesis and Purification

A plausible synthetic route to this compound would likely involve the cyclization of a suitable precursor, such as a substituted amidrazone or the reaction of 3-bromo-1H-1,2,4-triazole with 1-fluoro-4-nitrobenzene under basic conditions.

Illustrative Synthetic Workflow:

cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-bromo-1H-1,2,4-triazole 3-bromo-1H-1,2,4-triazole Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 3-bromo-1H-1,2,4-triazole->Nucleophilic Aromatic Substitution 1-fluoro-4-nitrobenzene 1-fluoro-4-nitrobenzene 1-fluoro-4-nitrobenzene->Nucleophilic Aromatic Substitution Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Nucleophilic Aromatic Substitution Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Nucleophilic Aromatic Substitution Quenching Quenching Nucleophilic Aromatic Substitution->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization This compound This compound Recrystallization->this compound

Caption: Illustrative workflow for the synthesis and purification of this compound.

Protocol:

  • Reaction Setup: To a solution of 3-bromo-1H-1,2,4-triazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) and 1-fluoro-4-nitrobenzene.

  • Reaction Execution: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Methodology: Differential Scanning Calorimetry (DSC)

  • A small, accurately weighed sample of the purified compound is placed in an aluminum pan.

  • The pan is heated at a constant rate in the DSC instrument alongside an empty reference pan.

  • The temperature at which a sharp endothermic peak is observed corresponds to the melting point of the substance.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for formulation and in vitro assays.

Methodology: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility: A high-concentration stock solution of the compound in DMSO is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at different pH values. The concentration at which precipitation is first observed is determined, often by nephelometry or UV-Vis spectroscopy.

  • Thermodynamic Solubility: An excess of the solid compound is equilibrated with the solvent of interest over an extended period (e.g., 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method like HPLC-UV.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Structural Confirmation Workflow:

cluster_spectroscopy Spectroscopic Analysis Purified Compound Purified Compound NMR (1H, 13C) NMR (1H, 13C) Purified Compound->NMR (1H, 13C) Structural Elucidation Mass Spectrometry (MS) Mass Spectrometry (MS) Purified Compound->Mass Spectrometry (MS) Molecular Weight Confirmation Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy Purified Compound->Infrared (IR) Spectroscopy Functional Group Identification

Caption: Workflow for the spectroscopic characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show characteristic signals for the aromatic protons on the nitrophenyl ring and the proton on the triazole ring. The integration and splitting patterns would confirm their connectivity.

    • ¹³C NMR: Would reveal the number of unique carbon environments in the molecule, consistent with the proposed structure.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, confirming the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would display characteristic absorption bands for the functional groups present, such as the C-Br stretch, the N=N and C=N vibrations of the triazole ring, and the symmetric and asymmetric stretches of the nitro group.

Conclusion

While experimental data for this compound is not yet publicly available, this technical guide provides a robust framework for its anticipated physicochemical properties and the established methodologies for their determination. The computational predictions suggest that this compound possesses drug-like properties, warranting further investigation. The outlined synthetic and analytical protocols offer a clear path for researchers to synthesize, purify, and comprehensively characterize this and related novel triazole derivatives, thereby enabling the exploration of their therapeutic potential.

References

Sources

An In-Depth Technical Guide to 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1129540-71-1 Molecular Formula: C₈H₅BrN₄O₂ Molecular Weight: 269.05 g/mol

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a probable, high-yield synthetic pathway, outlines expected characterization data based on spectroscopic principles, and explores the compound's potential therapeutic applications, drawing on the well-documented bioactivities of its core structural motifs. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising molecule.

Introduction: The Scientific Merit of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an ideal building block for designing novel therapeutic agents. The incorporation of a nitrophenyl group and a bromine atom onto this scaffold, as seen in this compound, is a deliberate synthetic strategy aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties.

The 4-nitrophenyl substituent is a known pharmacophore that can enhance the biological activity of a molecule, often through specific interactions with biological targets.[2] Furthermore, the bromine atom, a halogen, can increase lipophilicity, potentially improving membrane permeability, and can also serve as a handle for further synthetic modifications, such as cross-coupling reactions. The convergence of these three structural features—the 1,2,4-triazole core, the nitrophenyl group, and the bromine substituent—suggests that this compound is a compound with considerable potential for the development of new drugs, particularly in the areas of oncology and infectious diseases.[3][4]

Synthesis and Mechanism: A Two-Step Approach

A logical and efficient synthetic route to this compound involves a two-step process, commencing with the synthesis of the precursor, 1-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine, followed by a Sandmeyer-type bromination.

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine

The initial step involves the construction of the substituted aminotriazole ring. A robust method for this transformation is the reaction of a suitable aminoguanidine derivative with a formic acid equivalent, or a related cyclization strategy.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aminoguanidine hydrochloride and a suitable solvent such as ethanol.

  • Reagent Addition: Slowly add a solution of 4-nitrophenyl isothiocyanate in the same solvent to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 1-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine, will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality of Experimental Choices: The use of an isothiocyanate provides a reactive electrophile for the initial condensation with aminoguanidine. The subsequent intramolecular cyclization is facilitated by heating, leading to the formation of the stable 1,2,4-triazole ring. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Step 2: Sandmeyer Bromination

The Sandmeyer reaction is a classic and reliable method for converting an aromatic or heteroaromatic amine to a halide via a diazonium salt intermediate.[7] This reaction is particularly well-suited for the bromination of the 3-amino-1,2,4-triazole precursor.

Experimental Protocol:

  • Diazotization: Suspend 1-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C in an ice bath. To this cooled suspension, add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the freshly prepared diazonium salt solution to the CuBr solution, still maintaining a low temperature.

  • Reaction Completion and Isolation: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The evolution of nitrogen gas will be observed. The desired product, this compound, will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure compound.

Trustworthiness of the Protocol: This two-step protocol is self-validating. The successful isolation of the aminotriazole intermediate in the first step can be confirmed by standard analytical techniques before proceeding. The Sandmeyer reaction in the second step is a well-established and high-yielding transformation, and the purity of the final product can be readily assessed.

Diagram of the Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: Aminotriazole Formation cluster_step2 Step 2: Sandmeyer Bromination A Aminoguanidine Hydrochloride C 1-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine A->C Ethanol, Reflux B 4-Nitrophenyl isothiocyanate B->C D 1-(4-nitrophenyl)-1H-1,2,4-triazol-3-amine E This compound D->E 1. NaNO₂, HBr, 0-5°C 2. CuBr, HBr

Caption: Synthetic route to this compound.

Characterization and Spectroscopic Analysis

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following data are predicted based on the analysis of analogous compounds found in the literature.[2][7][8]

Table 1: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons of the nitrophenyl ring will appear as two doublets in the downfield region (δ 8.0-8.5 ppm). The single proton on the triazole ring will appear as a singlet further downfield (δ ~8.5-9.0 ppm).
¹³C NMR Aromatic carbons of the nitrophenyl ring will appear in the range of δ 120-150 ppm. The two carbons of the triazole ring will also be in the aromatic region, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effects.
FTIR (cm⁻¹) Characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching will be observed around 1520 and 1340 cm⁻¹. Aromatic C-H stretching will be seen above 3000 cm⁻¹. C=N and N=N stretching vibrations of the triazole ring will appear in the 1600-1400 cm⁻¹ region.
Mass Spec (m/z) The molecular ion peak [M]⁺ is expected at m/z 269, with a characteristic isotopic pattern [M+2]⁺ of similar intensity due to the presence of bromine. Fragmentation may involve the loss of NO₂ and cleavage of the triazole ring.

Experimental Protocols for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be obtained using a KBr pellet method. The sample would be ground with dry KBr and pressed into a thin disk for analysis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the exact mass and molecular formula of the compound.

Potential Therapeutic Applications: A Molecule of Interest

The structural motifs present in this compound suggest a range of potential biological activities.

Diagram of Potential Biological Activities:

Biological_Activities A This compound B Anticancer Activity A->B Inhibition of cell proliferation C Antibacterial Activity A->C Disruption of bacterial cell wall synthesis D Antitrypanosomal Activity A->D Inhibition of parasitic enzymes E Anti-inflammatory Activity A->E Modulation of inflammatory pathways

Caption: Potential therapeutic applications of the target compound.

Anticancer Activity

Numerous 1,2,4-triazole derivatives, particularly those with aromatic substitutions, have demonstrated significant anticancer properties.[1][3][9][10] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis. The presence of the nitrophenyl group in the target molecule may enhance its interaction with specific biological targets within cancer cells.

Antibacterial Activity

The 1,2,4-triazole scaffold is a component of several known antibacterial agents.[4] Bromo-substituted heterocyclic compounds have also been reported to possess antibacterial efficacy. Therefore, this compound is a promising candidate for screening against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Antitrypanosomal Activity

Recent studies have highlighted the potent activity of nitrophenyl-triazole derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11] The nitro group appears to be crucial for this activity. The title compound, containing this key pharmacophore, warrants investigation as a potential lead for the development of new treatments for this neglected tropical disease.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a high potential for therapeutic applications. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations. The predicted spectroscopic data provide a clear roadmap for the characterization of this compound. Based on the known biological activities of its constituent structural motifs, this molecule is a prime candidate for further investigation in anticancer, antibacterial, and antiparasitic drug discovery programs. Future research should focus on the synthesis and in vitro biological evaluation of this compound to validate its therapeutic potential.

References

  • MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Sandmeyer reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Retrieved from [Link]

  • Google Patents. (n.d.). CZ200036A3 - Triazole compounds and their use.
  • Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.
  • ResearchGate. (n.d.). Catalytic Sandmeyer Bromination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US7074816B2 - 1 2 4-triazole compound.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Retrieved from [Link]

  • Justia Patents. (n.d.). 1, 2, 4-triazoles (including Hydrogenated) Patents and Patent Applications (Class 548/262.2). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095655A1 - Substituted[7][8][12]triazole and imidazole compounds. Retrieved from

  • ResearchGate. (n.d.). Structure of 1,2,4-triazole derivatives with anticancer activity. Retrieved from [Link]

  • Justia Patents. (n.d.). 1, 2, 4-triazole derivatives and their anti mycobacterial activity. Retrieved from [Link]

  • ISJ. (n.d.). Anticancer properties of 1,2,4-triazole derivatives (literature review). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties and FTIR spectral data cm -1 of compounds (1-11). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of two triazine-based heterocyclic brominated flame retardants by coupled Thermogravimetry-fourier transform infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] Drawing upon established principles of physical chemistry and pharmaceutical sciences, this document outlines the theoretical and practical aspects of characterizing this molecule. It is intended for researchers, scientists, and professionals in drug development, offering a framework for experimental design and data interpretation. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on related triazole derivatives and standard industry practices to provide a robust predictive analysis and detailed investigational protocols.

Introduction: The Significance of Substituted Triazoles

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The unique structural features of the triazole ring, such as its aromaticity, stability, and ability to participate in hydrogen bonding, make it a privileged scaffold in drug design.[5] The subject of this guide, this compound, incorporates several key pharmacophores: a halogen atom (bromine), a nitro group, and an aromatic phenyl ring, attached to the 1,2,4-triazole core. These substitutions are expected to significantly influence the molecule's physicochemical properties, including its solubility and stability, which are critical determinants of its potential as a drug candidate.

Molecular Structure and Physicochemical Properties

PropertyValueSource
CAS Number 1129540-71-1[6]
Molecular Formula C₈H₅BrN₄O₂[6]
Molecular Weight 269.05 g/mol [6]
Topological Polar Surface Area (TPSA) 73.85 Ų[6]
LogP 1.938[6]
Hydrogen Bond Acceptors 5[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 2[6]

Table 1: Physicochemical properties of this compound.

The presence of the polar nitro group and the nitrogen atoms in the triazole ring suggests some degree of polarity, while the bromophenyl group introduces lipophilic character. This balance will be a key factor in its solubility profile.

Solubility Profile: A Predictive and Experimental Approach

Aqueous solubility is a critical parameter for any potential therapeutic agent, as it directly impacts bioavailability. The Biopharmaceutics Classification System (BCS) uses solubility as a key determinant for classifying drug substances.[7]

Theoretical Considerations and Predictive Analysis

Based on its structure, this compound is anticipated to be a poorly soluble compound in water. The LogP value of 1.938 indicates a preference for a more lipophilic environment over an aqueous one. However, the presence of heteroatoms capable of hydrogen bonding might allow for some solubility in polar protic and aprotic solvents.

Predicted Solubility in Common Solvents:

SolventPolarityPredicted SolubilityRationale
Water HighLowHigh lipophilicity of the bromophenyl group.
Methanol/Ethanol HighModerateCapable of hydrogen bonding with the triazole and nitro groups.
Acetone MediumModerate to HighGood balance of polarity to interact with different parts of the molecule.
Acetonitrile MediumModerate to HighAprotic polar solvent that can solvate the molecule.
Dichloromethane LowHighThe non-polar nature of the solvent will favor the lipophilic parts of the molecule.
Dimethyl Sulfoxide (DMSO) HighHighA strong polar aprotic solvent known for its excellent solvating power for a wide range of compounds.[8]
N,N-Dimethylformamide (DMF) HighHighSimilar to DMSO, a powerful polar aprotic solvent.

Table 2: Predicted solubility of this compound in common laboratory solvents.

Experimental Determination of Solubility

A definitive understanding of the solubility profile requires empirical testing. The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[9]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, pH 7.4 buffer, methanol, ethanol, acetone, acetonitrile, DMSO, DMF). The excess solid should be visually apparent.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles. Centrifugation prior to filtration can also be employed.[9]

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

    • Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L for each solvent.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_analysis Analysis prep1 Add excess compound to various solvents equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge/Settle equil1->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC or LC-MS/MS quant1->quant2 analysis1 Calculate solubility (mg/mL or mol/L) quant2->analysis1

A stepwise workflow for determining the equilibrium solubility of the target compound.

Stability Profile: Ensuring Molecular Integrity

Assessing the chemical stability of a new molecular entity is a non-negotiable aspect of drug development, mandated by regulatory bodies like the FDA and EMA.[13][14] Stability studies, particularly forced degradation or stress testing, are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[14][15][16][17]

Theoretical Considerations and Potential Degradation Pathways

The structure of this compound suggests several potential points of instability:

  • Hydrolysis: The triazole ring, while generally stable, could be susceptible to hydrolysis under harsh acidic or basic conditions. The bromo-substituent might also be a site for nucleophilic substitution by hydroxide ions.

  • Oxidation: The triazole ring and the nitrophenyl moiety could be susceptible to oxidation.

  • Photolysis: Aromatic nitro compounds are known to be photoreactive and could undergo degradation upon exposure to light.

  • Thermolysis: Elevated temperatures could lead to decomposition of the molecule.

Experimental Assessment of Stability: A Forced Degradation Study

A forced degradation study should be conducted to intentionally degrade the compound under more severe conditions than those expected during storage.[14][15] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[15][17]

Protocol 2: Forced Degradation Study

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[15]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for a defined period.[15]

    • Base Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) for a defined period.[15]

    • Oxidative Degradation: Treat the sample with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat (e.g., 80 °C) for a defined period.

    • Photostability: Expose a solid sample and a solution of the sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.[15]

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC or LC-MS/MS method. The method must be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize the major degradation products using techniques like mass spectrometry.

    • This information is vital for understanding the degradation pathways and for the development of formulations that protect the drug substance.[13][14]

Workflow for a Forced Degradation Study

G cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photostability (UV/Vis) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC/LC-MS neutralize->hplc calc_degrad Calculate % Degradation hplc->calc_degrad id_degrad Identify Degradation Products calc_degrad->id_degrad pathway Elucidate Degradation Pathways id_degrad->pathway

A comprehensive workflow for conducting a forced degradation study on the target compound.

Conclusion and Future Directions

This guide provides a foundational understanding of the critical physicochemical properties of this compound, specifically its solubility and stability. While predictive in nature due to the limited availability of specific experimental data, the outlined protocols offer a robust framework for empirical investigation. A thorough characterization of these properties is an indispensable step in the preclinical development of this compound, providing essential data for formulation development, pharmacokinetic studies, and regulatory submissions. Future work should focus on executing these experimental protocols to generate a comprehensive data package for this promising molecule.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Forced Degradation Studies. Creative Biolabs. Available at: [Link]

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. PubMed. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Semantic Scholar. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]

  • Recent Researches in Triazole Compounds as Medicinal Drugs. ResearchGate. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments. Available at: [Link]

  • Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. Available at: [Link]

  • Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. PubMed. Available at: [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. Available at: [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. National Institutes of Health. Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institutes of Health. Available at: [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features, including chemical stability, metabolic resistance, and its ability to act as a bioisostere for amide, ester, or carboxyl groups, have made it a privileged scaffold in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal for their discovery and development.

The Enduring Battle Against Fungi: 1,2,4-Triazoles as Potent Antifungal Agents

Fungal infections remain a significant global health challenge, necessitating the continuous development of effective and safe antifungal drugs.[3] Derivatives of 1,2,4-triazole form the backbone of a major class of antifungal agents, with prominent examples including fluconazole and itraconazole.[4]

Mechanism of Action: Disrupting Fungal Cell Membrane Integrity

The primary antifungal mechanism of 1,2,4-triazole derivatives lies in their ability to inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] By binding to the heme iron atom in the active site of CYP51, triazoles block the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and disruption of the fungal membrane's structure and function.[3] This ultimately results in the inhibition of fungal growth and cell death.

Antifungal_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol->Ergosterol CYP51 Triazoles 1,2,4-Triazole Derivatives CYP51 Lanosterol 14α-demethylase (CYP51) Triazoles->CYP51 Inhibition

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the nature of their substituents. Key SAR findings include:

  • Halogen Substitution: The presence of one or more halogen-substituted aromatic rings is often crucial for potent activity.

  • Linker Length: A two-carbon linker separating the halogen-substituted ring from the triazole moiety is generally optimal.

  • Substitution Pattern: 2- and/or 2,4-disubstitution on the aromatic ring often yields effective compounds.

  • Bulky Groups: Increasing the bulk of substituents can sometimes lead to reduced activity, suggesting that steric hindrance may play a role.[4]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

A fundamental step in the evaluation of novel 1,2,4-triazole derivatives is the determination of their in vitro antifungal activity. The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the synthesized 1,2,4-triazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 100 μg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of the stock solutions in a sterilized nutrient broth medium (e.g., RPMI-1640) to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 μg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus niger) according to established protocols (e.g., CLSI guidelines).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by using a spectrophotometer to measure turbidity.

A Broad Spectrum of Defense: Antibacterial Applications of 1,2,4-Triazoles

Beyond their antifungal prowess, 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[7]

Diverse Mechanisms of Antibacterial Action

The antibacterial mechanisms of 1,2,4-triazoles are more varied than their antifungal counterparts and can depend on the specific derivative. Some proposed mechanisms include:

  • Enzyme Inhibition: Interference with essential bacterial enzymes.

  • Disruption of Cell Wall Synthesis: Similar to some established antibiotics.

  • Inhibition of DNA Gyrase: A target for quinolone antibiotics.

Promising Antibacterial Candidates

Numerous studies have reported the synthesis and evaluation of 1,2,4-triazole derivatives with notable antibacterial activity. For instance, certain derivatives have shown promising MIC values against strains like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.[8] Fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b][9][10]thiadiazines, have also exhibited good antibacterial activity.[5]

Compound TypeTarget Organism(s)Reported MIC Range (µg/mL)Reference
1,2,4-Triazole-3-thiol DerivativesP. aeruginosa, B. subtilis, S. aureus3.12 - 25
1,2,4-Triazolo[3,4-b][9][10]thiadiazinesE. coli, P. aeruginosa3.125[5]
Thiazolo[4,5-d]pyrimidine hybrids with 1,2,4-triazoleVarious fungi0.06 - >32[3]
Experimental Workflow: Synthesis and Antimicrobial Evaluation

Antibacterial_Workflow cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation Start Starting Materials (e.g., Thiosemicarbazide) Cyclization Intermolecular Cyclization Start->Cyclization Triazole_Formation 1,2,4-Triazole-3-thiol Formation Cyclization->Triazole_Formation Derivatization Derivatization/ Functionalization Triazole_Formation->Derivatization Purification Purification & Characterization (NMR, IR, Mass Spec) Derivatization->Purification MIC_Test Broth Microdilution Assay (MIC Determination) Purification->MIC_Test Agar_Diffusion Agar Disk Diffusion Assay (Zone of Inhibition) Purification->Agar_Diffusion

Caption: General workflow for the synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives.

Targeting Malignancy: The Anticancer Potential of 1,2,4-Triazoles

The quest for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, with 1,2,4-triazoles emerging as a particularly promising class.[11][12] Their derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, acting through diverse mechanisms.[13]

Multifaceted Anticancer Mechanisms

1,2,4-triazole derivatives exert their anticancer effects by targeting various cellular processes critical for cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: One of the most significant anticancer mechanisms of 1,2,4-triazoles is their ability to inhibit tubulin polymerization.[9][10] By binding to the colchicine site on tubulin, these compounds disrupt the dynamic equilibrium of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14] The 1,2,4-triazole ring can act as a bioisostere to retain the cis-olefin configuration of natural tubulin inhibitors like combretastatin A-4.[10]

  • Kinase Inhibition: Several 1,2,4-triazole derivatives have been identified as inhibitors of key kinases involved in cancer signaling pathways, such as EGFR (Epidermal Growth Factor Receptor) and B-Raf.[13][15] By blocking the activity of these kinases, these compounds can interfere with cancer cell growth, proliferation, and survival.

  • Other Mechanisms: Other reported anticancer mechanisms include the induction of apoptosis through various pathways and the inhibition of other essential enzymes.

Anticancer_Mechanisms Triazoles 1,2,4-Triazole Derivatives Tubulin Tubulin Polymerization Triazoles->Tubulin Inhibition Kinases Kinase Signaling (e.g., EGFR, B-Raf) Triazoles->Kinases Inhibition CellCycle Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycle Kinases->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Key anticancer mechanisms of 1,2,4-triazole derivatives.

Quantitative Data on Anticancer Activity
Compound ClassCancer Cell Line(s)IC50 ValuesReference
Indole/1,2,4-triazole hybridsSGC-79010.21 µM[9]
Oxime-based indole/1,2,4-triazoleTubulin Polymerization3.03 ± 0.11 µM[9]
1,2,4-Triazole/Schiff Base HybridsPanc-1, PaCa-2, HT-29, H-4601.3 - 5.9 µM[15]
Indolyl 1,2,4-triazole scaffoldsMCF-7, MDA-MB-2310.891 - 3.479 µM[16]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic potential of compounds against cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Combating Viral Threats: The Antiviral Dimension of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is also a key component in several antiviral drugs, most notably ribavirin, which exhibits broad-spectrum activity against both RNA and DNA viruses.[2][17] The chemical stability, favorable pharmacokinetic properties, and potential for diverse chemical modifications make 1,2,4-triazoles an attractive framework for the development of new antiviral agents.[1][18]

Mechanisms of Antiviral Activity

The antiviral mechanisms of 1,2,4-triazole derivatives can be virus-specific. For instance, ribavirin is thought to act as a guanosine analog, interfering with viral nucleic acid synthesis.[2] Other derivatives may inhibit viral enzymes or block viral entry into host cells.

A Spectrum of Antiviral Targets

Research has demonstrated the efficacy of 1,2,4-triazole derivatives against a range of viruses, including:

  • Human Immunodeficiency Virus (HIV)[2]

  • Hepatitis B and C viruses[17]

  • Influenza viruses[2]

  • Herpes simplex virus[2]

The development of isosteric analogs of existing antiviral drugs, such as acyclovir and doravirine, incorporating the 1,2,4-triazole ring has shown promise.[2]

Conclusion

The 1,2,4-triazole scaffold has unequivocally established itself as a versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant drugs for treating fungal, bacterial, viral, and cancerous diseases. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of structure-activity relationships and mechanisms of action, will undoubtedly continue to fuel the discovery of new and improved 1,2,4-triazole-based therapeutic agents. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic core.

References

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Google Scholar.
  • Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Anazi, K. M., Al-Agamy, M. H. M., & El-Sayed, N. N. E. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1699. [Link]

  • Al-Abdullah, E. S., Al-Harbi, S. A., Al-Salem, H. S., Al-Wasidi, A. S., Al-Sanea, M. M., & El-Emam, A. A. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 28(21), 7380. [Link]

  • Rai, D., Singh, J. K., Rawat, D. S., Yamane, H., & Oh, D. (2007). Highly potent triazole-based tubulin polymerization inhibitors. Journal of medicinal chemistry, 50(4), 749–754. [Link]

  • Parchenko, V. V. (2025). review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. [Link]

  • Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422. [Link]

  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Simurova, N. V., & Mayboroda, O. I. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422. [Link]

  • Rai, D., Singh, J. K., Rawat, D. S., Yamane, H., & Oh, D. (2007). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Journal of medicinal chemistry, 50(4), 749–754. [Link]

  • Yang, F., Jian, X.-E., Chen, L., Ma, Y.-F., Liu, Y.-X., You, W.-W., & Zhao, P.-L. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry, 12(12), 2125–2131. [Link]

  • A Literature Review Focusing on the Antiviral Activity of[3][10] and[3][9]-triazoles. (2023). Mini-reviews in medicinal chemistry, 23(1), 1. [Link]

  • Gümüş, F. (2006). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 30(3), 345–354. [Link]

  • A Literature Review Focusing on the Antiviral Activity of[3][10] and[3][9]-triazoles. (2023). Mini-reviews in medicinal chemistry. [Link]

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10–29. [Link]

  • Highly potent triazole-based tubulin polymerization inhibitors. (2007). Journal of medicinal chemistry, 50(4), 749–754. [Link]

  • Kaur, R., Sharma, S., & Luxmi, R. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European journal of medicinal chemistry, 185, 111833. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000–1012. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

  • Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., Ramakrishna, S., & Bagul, C. (2016). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic chemistry, 67, 15–28. [Link]

  • Kumar, R., Yar, M. S., Rai, A. K., & Chaturvedi, S. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 77(1), 1–10. [Link]

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems, 16(2). [Link]

  • Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Letters in drug design & discovery, 8(9), 832–838. [Link]

  • Liu, X., Wang, B., Li, Y., Zhao, W., Yang, S., & Fan, Z. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(19), 6791. [Link]

  • Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. (2023). Molecules, 28(5), 2351. [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2013). International Journal of ChemTech Research, 5(1), 268–282. [Link]

  • Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250–257. [Link]

  • Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities. (2016). Letters in drug design & discovery, 13(9). [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science, (4 (48)). [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Anazi, K. M., Al-Agamy, M. H. M., & El-Sayed, N. N. E. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1699. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2024). ScienceRise: Pharmaceutical Science, (3 (47)). [Link]

  • Wang, S.-X., Duan, Y.-C., Li, Y., Chen, J.-H., Zhang, Y.-B., & Xu, H. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European journal of medicinal chemistry, 46(9), 4361–4366. [Link]

  • El-Naggar, A. M., Ibrahim, H. S., Eldehna, W. M., & Abdel-Aziz, H. A. (2020). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances, 10(19), 11330–11343. [Link]

  • Synthesis and biological evaluation of heterocyclic 1,2,4-Triazole scaffolds as promising pharmacological agents. (2025). ResearchGate. [Link]

  • 1,2,4-triazole derivatives as tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study. (2022). ResearchGate. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). International journal of molecular sciences, 23(16), 9370. [Link]

  • Wang, Z., Liu, X., Wang, B., Zhao, W., Yang, S., & Fan, Z. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 882. [Link]

Sources

The 1,2,4-Triazole Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable metabolic stability, capacity for hydrogen bonding, and distinct dipole character endow it with the ability to bind with high affinity to a multitude of biological targets. This versatility has propelled the development of a wide array of clinically significant drugs spanning antifungal, anticancer, antiviral, and antimicrobial therapies.[1][2] This technical guide offers a comprehensive exploration of the medicinal chemistry of 1,2,4-triazole compounds, delving into their synthesis, quantitative structure-activity relationships (SAR), mechanisms of action, and the experimental protocols pivotal to their evaluation.

Introduction: The Significance of the 1,2,4-Triazole Core

Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the 1,2,4-triazole ring is a recurring and vital structural motif in numerous therapeutic agents.[3][4] This five-membered ring, containing three nitrogen and two carbon atoms, exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[5] The stability of the triazole ring is attributed to its aromaticity, with each atom contributing to a π-electron sextet.[4]

The physicochemical properties of the 1,2,4-triazole moiety are key to its success in drug design. It can act as a bioisostere for amide, ester, or carboxylic acid groups, and its polar nature can enhance the solubility of a drug candidate.[6][7] Furthermore, the nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors.[8] This ability to engage in various non-covalent interactions significantly enhances the binding affinity of triazole-containing compounds to their biological targets.[6]

The broad spectrum of pharmacological activities exhibited by 1,2,4-triazole derivatives is a testament to their chemical versatility.[3][7] These compounds have been successfully developed into drugs for a wide range of diseases, including fungal infections (e.g., fluconazole, itraconazole), cancer (e.g., letrozole, anastrozole), viral infections (e.g., ribavirin), and anxiety (e.g., alprazolam).[9][10][11]

Synthetic Strategies for 1,2,4-Triazole Derivatives

The synthesis of the 1,2,4-triazole core and its derivatives has been a subject of extensive research, leading to the development of several efficient synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern on the triazole ring.

General Synthetic Pathway: Einhorn-Brunner Reaction and Pellizzari Reaction Analogs

A common and versatile method for the synthesis of 1,2,4-triazoles involves the cyclization of compounds containing a pre-formed N-C-N fragment with a source of the remaining carbon and nitrogen atoms. A widely used approach involves the reaction of hydrazides with various reagents.

A representative synthetic scheme for obtaining 3,4,5-trisubstituted-1,2,4-triazoles is outlined below. This method often involves the initial formation of a hydrazide, which is then acylated and subsequently cyclized in the presence of a dehydrating agent.

G cluster_0 Synthesis of 1,2,4-Triazole Core Hydrazide R1-CONHNH2 Hydrazide Diacylhydrazine R1-CONHNH-COR2 1,2-Diacylhydrazine Hydrazide->Diacylhydrazine Acylation AcylatingAgent R2-COCl Acylating Agent AcylatingAgent->Diacylhydrazine Cyclization Heat / Acid Catalyst Diacylhydrazine->Cyclization Reaction with Amine Amine R3-NH2 Amine Amine->Cyclization Triazole Substituted 1,2,4-Triazole Cyclization->Triazole Cyclodehydration G cluster_1 Ergosterol Biosynthesis Pathway cluster_2 Inhibition by 1,2,4-Triazoles Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) FungalMembrane Fungal Cell Membrane Integrity Ergosterol->FungalMembrane Incorporation Triazole 1,2,4-Triazole Antifungal (e.g., Fluconazole) Inhibition Inhibition Triazole->Inhibition Inhibition->Lanosterol Blocks Conversion G cluster_3 Cancer Cell Proliferation Pathways cluster_4 Inhibition by 1,2,4-Triazoles SignalTransduction Signal Transduction (Kinase Pathways) CancerGrowth Cancer Cell Growth and Proliferation SignalTransduction->CancerGrowth HormoneSynthesis Hormone Synthesis (Aromatase) HormoneSynthesis->CancerGrowth CellDivision Cell Division (Tubulin Polymerization) CellDivision->CancerGrowth TriazoleAnticancer 1,2,4-Triazole Anticancer Agent Inhibition1 Inhibition TriazoleAnticancer->Inhibition1 Inhibition2 Inhibition TriazoleAnticancer->Inhibition2 Inhibition3 Inhibition TriazoleAnticancer->Inhibition3 Inhibition1->SignalTransduction Inhibition2->HormoneSynthesis Inhibition3->CellDivision

Sources

Probing the Bioactive Potential of Nitrophenyl-Triazoles: A Technical Guide to Theoretical Studies and Molecular Modeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Nitrophenyl-Triazoles in Medicinal Chemistry

The confluence of a nitro group's potent electronic properties with the versatile triazole scaffold has positioned nitrophenyl-triazoles as a class of heterocyclic compounds with significant therapeutic potential. These molecules have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antitrypanosomal, and cholinesterase inhibitory effects.[1][2][3][4][5] The inherent structural features of triazoles, such as their aromaticity, dipole moment, and ability to form hydrogen bonds, make them ideal frameworks for designing novel therapeutic agents.[6][7] This technical guide provides an in-depth exploration of the theoretical and molecular modeling approaches that are pivotal in understanding and predicting the bioactivity of nitrophenyl-triazoles, thereby accelerating the drug discovery and development process.

As a Senior Application Scientist, the emphasis of this guide is not merely on the procedural aspects but on the underlying scientific rationale. We will delve into the "why" behind the selection of specific computational tools and experimental validations, offering a self-validating framework for robust and reproducible research.

The Synergy of Theory and Experiment: A Foundational Approach

The modern drug discovery pipeline heavily relies on the synergistic interplay between computational modeling and experimental validation. Theoretical studies provide invaluable insights into the molecular properties, reactivity, and potential biological interactions of novel compounds before their synthesis. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error methods.

The Power of Prediction: Why Molecular Modeling is Crucial

Molecular modeling allows researchers to:

  • Predict Molecular Geometry and Electronic Properties: Understanding the three-dimensional structure and electron distribution of a molecule is fundamental to comprehending its interactions with biological targets.

  • Elucidate Reaction Mechanisms: Computational methods can map out the energetic landscapes of chemical reactions, aiding in the optimization of synthetic routes.[1][2]

  • Identify Potential Biological Targets: Molecular docking simulations can predict the binding affinity of a ligand to a panel of protein targets, helping to identify its most likely mechanism of action.

  • Guide Lead Optimization: By systematically modifying the structure of a lead compound in silico, researchers can predict how these changes will affect its binding affinity and pharmacokinetic properties.

The following diagram illustrates a typical integrated workflow for the computational and experimental investigation of nitrophenyl-triazoles.

cluster_0 Computational Workflow cluster_1 Experimental Workflow A Ligand Preparation (Nitrophenyl-triazole) C Density Functional Theory (DFT) - Geometry Optimization - Electronic Properties A->C D Molecular Docking - Binding Pose Prediction - Scoring A->D F ADMET Prediction - Pharmacokinetics - Toxicity A->F B Protein Preparation (Target Receptor) B->D C->F G Synthesis of Nitrophenyl-triazoles C->G Guides Synthesis E Molecular Dynamics (MD) - Stability of Complex - Binding Free Energy D->E I In Vitro Biological Assays (e.g., Anticancer, Antimicrobial) E->I Predicts Activity J Structure-Activity Relationship (SAR) Analysis F->J Informs SAR H Spectroscopic Characterization (NMR, IR, MS) G->H Characterization G->I Testing I->J Provides Data for SAR

Caption: Integrated workflow for theoretical and experimental studies of nitrophenyl-triazoles.

Core Computational Methodologies: A Deep Dive

Density Functional Theory (DFT): Unveiling Intrinsic Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of drug discovery, DFT is instrumental in calculating a molecule's optimized geometry, electronic properties, and reactivity descriptors.[1][2]

Why DFT? The Causality Behind the Choice:

DFT strikes a balance between computational cost and accuracy, making it a workhorse for studying medium-sized molecules like nitrophenyl-triazoles. It allows for the calculation of crucial parameters that govern molecular behavior:

  • Optimized Geometry: The lowest energy conformation of a molecule, which is essential for accurate docking studies.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a measure of chemical reactivity and stability.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding non-covalent interactions with a protein target.

  • Global and Local Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.[1][2]

This protocol outlines the general steps for performing a DFT calculation using a computational chemistry software package like Gaussian.

  • Molecule Building: Construct the 3D structure of the nitrophenyl-triazole derivative using a molecular builder or retrieve it from a chemical database.

  • Method and Basis Set Selection:

    • Method: Choose a functional, such as B3LYP, which is known to provide good results for organic molecules.[8][9]

    • Basis Set: Select a basis set, such as 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions.[8][10]

  • Calculation Type:

    • Geometry Optimization: Perform a geometry optimization to find the minimum energy structure of the molecule.

    • Frequency Calculation: Follow the optimization with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

  • Input File Generation: Create an input file specifying the molecular coordinates, charge, multiplicity, and the chosen method and basis set.

  • Job Submission and Execution: Submit the input file to the computational chemistry software for calculation.

  • Analysis of Results:

    • Optimized Geometry: Visualize the optimized structure and analyze bond lengths, bond angles, and dihedral angles.[8]

    • Electronic Properties: Extract HOMO and LUMO energies, and generate the MEP map.

    • Vibrational Frequencies: Analyze the calculated vibrational spectra and compare them with experimental IR data for validation.[8]

Molecular Docking: Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). It is a cornerstone of structure-based drug design.

The Rationale for Docking:

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a biological target. This information is critical for:

  • Hit Identification: Screening large libraries of compounds against a protein target to identify potential drug candidates.

  • Lead Optimization: Understanding the key interactions between a ligand and its target allows for rational modifications to improve binding affinity and selectivity.

  • Mechanism of Action Studies: Docking can provide hypotheses about how a drug molecule exerts its effect at the molecular level.

The following diagram illustrates the fundamental principle of molecular docking.

cluster_0 Molecular Docking Process A Prepared Ligand (Nitrophenyl-triazole) C Docking Algorithm (e.g., Lamarckian Genetic Algorithm) A->C B Prepared Protein Target B->C D Scoring Function C->D Generates Poses E Ranked Binding Poses D->E Scores Poses F Analysis of Interactions (H-bonds, hydrophobic, etc.) E->F

Caption: The process of molecular docking.

This protocol provides a general workflow for conducting a molecular docking study using software like AutoDock Vina.[11]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

  • Ligand Preparation:

    • Obtain the 3D structure of the nitrophenyl-triazole ligand. The geometry should be optimized using DFT for better accuracy.

    • Assign rotatable bonds.

  • Grid Box Definition: Define a grid box that encompasses the active site of the protein. The size and center of the grid box are crucial for a successful docking run.

  • Docking Execution:

    • Run the docking algorithm, which will explore different conformations and orientations of the ligand within the active site.

    • The scoring function will then estimate the binding affinity for each pose.

  • Analysis of Results:

    • Binding Energy: The top-ranked poses will have the lowest binding energies, indicating a more favorable interaction.

    • Binding Pose: Visualize the top-ranked pose in the active site of the protein.

    • Intermolecular Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues. This is often done using visualization software like PyMOL or Discovery Studio.

Applications in Drug Discovery: Case Studies of Nitrophenyl-Triazoles

Theoretical and molecular modeling studies have been instrumental in advancing our understanding of the therapeutic potential of nitrophenyl-triazoles across various disease areas.

Anticancer Activity

Numerous studies have explored the anticancer potential of nitrophenyl-triazoles. Molecular docking has been employed to investigate their interactions with key cancer-related targets such as cyclin-dependent kinase 2 (CDK2) and topoisomerase IIα.[12][13] For instance, certain nitrophenyl-triazole derivatives have shown significant activity against breast and colon cancer cell lines, with IC50 values in the micromolar range.[3][12] DFT calculations have complemented these studies by correlating the electronic properties of the compounds with their observed biological activity.[12]

Table 1: Anticancer Activity of Selected Nitrophenyl-Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)TargetReference
Compound 17MCF-70.31CDK2[12]
Compound 22MCF-7-CDK2[12]
Compound 25Caco-24.98CDK2[12]
Compound 10aCaco-21.77-[3]
Compound 9gPC32.32-[14]
Compound 9jPC30.93-[14]
Antimicrobial Activity

The rising threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Nitrophenyl-triazoles have emerged as a promising class of compounds in this area.[5][15] Molecular docking studies have been used to investigate their binding to essential microbial enzymes. For example, some derivatives have shown potent activity against Staphylococcus epidermidis and various fungal strains.[5][16]

Other Therapeutic Applications

Beyond cancer and infectious diseases, theoretical studies have guided the exploration of nitrophenyl-triazoles for other therapeutic purposes:

  • Antitrypanosomal Agents: Computational predictions have helped in designing derivatives with improved pharmacokinetic parameters for treating Chagas disease.[4]

  • Cholinesterase Inhibition: Molecular docking has been used to identify nitrophenyl-triazole hybrids with potent inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease.[3][17]

  • Anti-inflammatory Activity: Docking studies have shown that some nitrophenyl-triazole derivatives can bind to the active site of cyclooxygenase (COX) enzymes, suggesting their potential as anti-inflammatory agents.[18]

Conclusion and Future Perspectives

The integration of theoretical studies and molecular modeling has proven to be an indispensable strategy in the exploration of nitrophenyl-triazoles as a versatile class of therapeutic agents. DFT calculations provide a fundamental understanding of their molecular properties, while molecular docking and dynamics simulations offer powerful tools for predicting and rationalizing their interactions with biological targets. The synergy between these computational approaches and experimental validation has accelerated the identification and optimization of lead compounds with promising anticancer, antimicrobial, and other pharmacological activities.

Future research in this field will likely focus on the development of more accurate and efficient computational methods, the exploration of novel biological targets for nitrophenyl-triazoles, and the application of machine learning and artificial intelligence to predict the bioactivity and pharmacokinetic properties of these compounds with even greater precision. The continued collaboration between computational chemists, medicinal chemists, and biologists will be crucial in translating the therapeutic potential of nitrophenyl-triazoles into novel clinical candidates.

References

  • Synthesis and Computational Analysis of Densely Functionalized Triazoles Using o-Nitrophenylalkynes.
  • New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1][10][12]triazolo[4,3-a][8][10]benzodiazepines: Synthesis and Computational Study. MDPI.

  • New 1-(3-nitrophenyl)-5,6-dihydro-4H-[1][10][12]triazolo[4,3-a][8][10]benzodiazepines: synthesis and computational study. PubMed.

  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl).
  • Synthesis, Characterization and DFT Calculations of 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium Hydroxide Inner Salt (Nitronitron) by 1H NMR, FT-IR, UV/Vis and HOMO-LUMO Analysis. Scientific & Academic Publishing.
  • Theoretical calculation of nitro‐1‐(2,4,6‐trinitrophenyl)‐1H‐azoles energetic compounds. Wiley Online Library.
  • Synthesis, Molecular Modeling and Anticancer Activity of Novel 1,2,3-Triazole Hybrids-a Click Chemistry Approach. JOCPR.
  • Evaluation of novel nitrophenol-triazole hybrid molecules: biological screening and comput
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH.
  • Evaluation of novel nitrophenol-triazole hybrid molecules: biological screening and comput
  • Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine deriv
  • Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies.
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
  • Antibacterial activity study of 1,2,4-triazole deriv

Sources

literature review of bromo-substituted triazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bromo-Substituted Triazole Compounds: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Role of Bromine in Triazole Chemistry

In the landscape of medicinal chemistry, the triazole ring is a well-established "privileged scaffold." Its two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are cornerstones in the design of numerous therapeutic agents due to their metabolic stability, unique electronic properties, and capacity for hydrogen bonding.[1][2] These five-membered heterocycles are integral to a wide array of FDA-approved drugs, including potent antifungal agents like fluconazole and anastrozole, an anti-cancer therapeutic.[3][4] This guide delves into a specific, highly strategic subset of these compounds: the bromo-substituted triazoles.

The introduction of a bromine atom to the triazole core is not a trivial modification. Bromine, as a halogen, imparts significant changes to the molecule's physicochemical profile. It increases lipophilicity, which can enhance membrane permeability, and its size and polarizability can lead to specific, high-affinity interactions within biological targets.[5] Perhaps most critically from a synthetic chemistry perspective, the carbon-bromine bond is a versatile chemical handle. It provides a reactive site for introducing further molecular complexity through a variety of cross-coupling reactions, transforming the bromo-triazole from a simple halogenated compound into a powerful intermediate for building diverse chemical libraries.[6]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and therapeutic applications of bromo-substituted triazoles. We will explore the causality behind experimental choices, detail key protocols, and examine the structure-activity relationships that underscore the importance of this chemical motif.

Part 1: Synthesis of Bromo-Substituted Triazoles

The efficient synthesis of bromo-substituted triazoles is paramount to their use in drug discovery programs. The primary strategies involve either the direct bromination of a pre-formed triazole ring or the construction of the triazole ring from brominated precursors.

Direct Bromination of the Triazole Core

For many applications, the most straightforward approach is the electrophilic bromination of an existing triazole. This method is often high-yielding and utilizes readily available brominating agents.

The rationale for choosing direct bromination lies in its atom economy and the accessibility of the starting materials. 1H-1,2,4-triazole, for instance, is a commodity chemical. The choice of brominating agent—such as elemental bromine or N-bromosuccinimide (NBS)—depends on the desired reactivity and the tolerance of other functional groups on the substrate.[5] NBS is often preferred for its milder nature and easier handling compared to liquid bromine.

Experimental Protocol: Synthesis of 3,5-Dibromo-4H-1,2,4-triazole [5]
  • Objective: To synthesize 3,5-Dibromo-4H-1,2,4-triazole via direct bromination.

  • Materials: 1H-1,2,4-triazole, N-bromosuccinimide (NBS) or Bromine.

  • Procedure:

    • A solution of 1H-1,2,4-triazole is prepared in an appropriate solvent (e.g., water or an organic solvent).

    • A brominating agent (e.g., N-bromosuccinimide or elemental bromine) is added portion-wise to the solution. The reaction is typically exothermic and may require cooling to maintain control.

    • The reaction mixture is stirred at a controlled temperature (e.g., reflux) for a specified period to ensure complete conversion.

    • Reaction progress is monitored using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is cooled, and the product is isolated. This may involve filtration if the product precipitates, or extraction followed by solvent evaporation.

    • The crude product is purified, typically by recrystallization or column chromatography, to yield the pure dibrominated triazole.

  • Self-Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as 1H-NMR, 13C-NMR, and Mass Spectrometry to verify the positions and number of bromine substitutions.[5]

Synthesis via Brominated Intermediates

An alternative and powerful strategy involves using a bromo-substituted building block to construct the triazole ring. This is particularly useful for creating complex, poly-substituted triazoles where direct bromination might lack regioselectivity or be incompatible with other functional groups. A key application is the regioselective N-alkylation of 4-bromo-NH-1,2,3-triazole, which serves as a precursor to a wide range of di- and tri-substituted 1,2,3-triazoles.[6][7]

The primary advantage of this approach is control. By starting with a brominated triazole, chemists can dictate the exact position of the bromine atom, which then serves as a precise anchor point for subsequent diversification.

Table 1: Comparison of Synthetic Strategies for Bromo-Triazoles

StrategyDescriptionAdvantagesDisadvantagesKey References
Direct Bromination Electrophilic substitution on a pre-formed triazole ring.Simple, high-yielding for simple substrates, uses common reagents.Can lack regioselectivity, may not be suitable for sensitive substrates.[5]
Building Block Approach Using a bromo-triazole as a precursor for further reactions.Excellent regiochemical control, allows for late-stage diversification.May require more synthetic steps, starting materials can be less common.[6][7]

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_intermediate Key Intermediate cluster_diversification Diversification cluster_end Final Products Triazole 1H-Triazole Bromination Direct Bromination (e.g., NBS) Triazole->Bromination Bromo_Precursor Bromo-NH-Triazole Alkylation Regioselective N-Alkylation Bromo_Precursor->Alkylation Bromo_Triazole Bromo-Substituted Triazole Intermediate Bromination->Bromo_Triazole Alkylation->Bromo_Triazole Coupling Cross-Coupling (e.g., Suzuki) Bromo_Triazole->Coupling Reduction Debromination (Hydrogenation) Bromo_Triazole->Reduction Trisubstituted 2,4,5-Trisubstituted Triazole Coupling->Trisubstituted Disubstituted 2,4-Disubstituted Triazole Reduction->Disubstituted

Caption: General synthetic workflows for preparing substituted triazoles.

Part 2: The Bromo-Triazole as a Synthetic Hub

The true synthetic power of bromo-substituted triazoles is realized when the bromine atom is used as a leaving group in transition-metal-catalyzed cross-coupling reactions. This strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds at a specific position on the triazole ring, enabling the creation of complex molecules that would be difficult to assemble otherwise.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis and is highly effective for functionalizing bromo-triazoles.[6] In this reaction, the bromo-triazole is coupled with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality of Component Choice:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Catalysts like Pd(PPh₃)₄ or those generated in situ from a Pd(II) source (e.g., PdCl₂(PPh₃)₂) are commonly used. The choice of phosphine ligands on the palladium center is crucial as they influence the catalyst's stability and reactivity.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron species in the catalytic cycle.

  • Solvent: A polar aprotic solvent like DMF or a mixture of solvents like dioxane/water is often used to dissolve the various components of the reaction.

This methodology provides an efficient route to 2,4,5-trisubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry.[6] Furthermore, the bromine can be removed via hydrogenation to yield 2,4-disubstituted triazoles, adding another layer of synthetic versatility.[6]

Cross_Coupling cluster_reagents Coupling Partners & Reagents BromoTriazole Bromo-Substituted Triazole FinalProduct Functionally Diverse Triazole Product BromoTriazole->FinalProduct Suzuki Coupling BoronicAcid Organoboron Reagent (R-B(OH)2) BoronicAcid->FinalProduct Catalyst Pd Catalyst + Base Catalyst->FinalProduct

Caption: Bromo-triazoles as key intermediates in Suzuki cross-coupling.

Part 3: Applications in Medicinal Chemistry and Drug Development

Bromo-substituted triazoles and their derivatives exhibit a remarkable range of biological activities, making them highly attractive for drug development programs. The bromine atom can contribute directly to binding affinity or serve as a key element in the structure-activity relationship (SAR).

Anticancer Activity

Numerous studies have highlighted the potential of bromo-triazoles as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation.

For instance, a series of di-arylated 1,2,4-triazoles were synthesized starting from 3-bromo-1H-1,2,4-triazole.[8] Several of these compounds displayed significant growth inhibition against human breast cancer cell lines (MCF-7, MDA-MB-231, and ZR-75-1). The most potent derivative, compound 4q , exhibited an IC₅₀ value of 4.8 µM in the MCF-7 cell line and was shown to induce apoptosis.[8] In another study, SAR analysis of 1,2,3-triazole-containing chalcone derivatives against A549 lung cancer cells revealed that a bromo group was essential for the activity.[9]

Antimicrobial and Antifungal Activity

The triazole scaffold is famous for its role in antifungal drugs, and bromo-substitution can enhance this activity. A SAR study of thiazole derivatives found that bromo-substituted compounds had the best antifungal activity against Aspergillus niger.[10] This highlights that the electronic and steric properties of bromine can be crucial for optimizing interactions with fungal-specific enzymes like lanosterol 14α-demethylase.

Other Therapeutic Areas

The versatility of this chemical class extends to other areas as well. Bromo-substituted benzothiazolo-triazoles have been synthesized and screened for anthelmintic activity.[11] Additionally, various 1,2,4-triazole derivatives with halogen substitutions have shown significant analgesic activity.[12]

Table 2: Selected Biological Activities of Bromo-Substituted Triazole Derivatives

Compound ClassTherapeutic AreaKey FindingsTarget/Cell LineReference
Di-arylated 1,2,4-triazolesAnticancerCompound 4q showed potent activity (IC₅₀ = 4.8 µM) and induced apoptosis.MCF-7 Breast Cancer[8]
1,2,3-Triazole-chalconesAnticancerSAR study showed the bromo group was essential for antiproliferative activity.A549 Lung Cancer[9]
Bromo-substituted thiazolesAntifungalBromo-substituted analogs showed the highest activity against A. niger.Aspergillus niger[10]
Benzothiazolo-triazolesAnthelminticBromo-derivatives showed potent in vitro activity.(In vitro assay)[11]

SAR_Concept Core Triazole Scaffold Bromine Bromine Atom (Br) Core->Bromine Position R_Group Other Substituents (R) Core->R_Group Diversity Activity Biological Activity (e.g., IC50) Bromine->Activity ↑ Lipophilicity ↑ Binding Affinity R_Group->Activity Modulates Potency & Selectivity

Caption: Conceptual model of Structure-Activity Relationships (SAR).

Part 4: Conclusion and Future Perspectives

Bromo-substituted triazoles represent a class of compounds with immense value in medicinal chemistry and drug development. Their synthesis is accessible through well-established methods, and the presence of the bromine atom provides two distinct advantages. First, it directly influences the molecule's physicochemical properties, often enhancing biological activity through improved target engagement and membrane permeability. Second, it serves as an exceptionally versatile synthetic handle for late-stage functionalization via cross-coupling chemistry, enabling the rapid exploration of chemical space and the optimization of lead compounds.

The research clearly indicates that the strategic incorporation of bromine is a powerful tool for developing novel triazole-based therapeutics. Future work should continue to explore novel synthetic methodologies for preparing these compounds with even greater efficiency and selectivity. Furthermore, expanding the application of bromo-triazoles into new therapeutic areas and leveraging them in cutting-edge drug discovery modalities like PROTACs and covalent inhibitors could unlock new frontiers in medicine. The bromo-substituted triazole is not merely a halogenated heterocycle; it is a powerful platform for innovation.

References

  • (Reference information not fully available in search results)
  • Dai, H., He, L., Shan, L., & Wu, H. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988082. [Link]

  • Alvarez, R., Velazquez, S., Galiano, S., et al. (2008). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 10(1), 125-128. [Link]

  • Chen, H., Wang, G., & Li, Y. (2022). Application of triazoles in the structural modification of natural products. Frontiers in Chemistry, 10, 989813. [Link]

  • (Reference information not fully available in search results)
  • Alam, M. A., & Al-Hourani, B. J. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2691. [Link]

  • Dai, H., et al. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Chemistry, 10, 1119491. [Link]

  • Kumar, A., & Singh, P. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies, 11(3), 1-7. [Link]

  • (Reference information not fully available in search results)
  • Yu, L., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]

  • (Reference information not fully available in search results)
  • Dai, H., He, L., Shan, L., & Wu, H. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988082. [Link]

  • (Reference information not fully available in search results)
  • (Reference information not fully available in search results)
  • (Reference information not fully available in search results)
  • El-Sayed, N. N. E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1541. [Link]

  • Ghosh, S., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 15(6), 2005-2013. [Link]

  • (Reference information not fully available in search results)
  • (Reference information not fully available in search results)
  • (Reference information not fully available in search results)
  • (Reference information not fully available in search results)
  • (Reference information not fully available in search results)
  • (Reference information not fully available in search results)
  • Wang, H., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 715392. [Link]

  • (Reference information not fully available in search results)

Sources

The Ascendancy of Nitrophenyl-Substituted Triazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and multifaceted applications of nitrophenyl-substituted triazoles. This document provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of this significant class of heterocyclic compounds.

Introduction: The Emergence of a Privileged Scaffold

The realm of medicinal chemistry is perpetually in pursuit of novel molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and the capacity for diverse biological interactions. Among the plethora of heterocyclic compounds, triazoles have emerged as a particularly privileged scaffold.[1] The term "triazole" was first introduced into the scientific lexicon by Bladin in 1885 to describe a five-membered ring system containing three nitrogen atoms.[1][2] This core structure's unique electronic properties and ability to form a variety of non-covalent bonds have rendered it a cornerstone in the design of therapeutic agents.[3] The introduction of a nitrophenyl substituent to the triazole core has been a pivotal development, unlocking a vast spectrum of biological activities and positioning these compounds as compelling candidates in the fight against a range of human maladies, from infectious diseases to cancer.[3][4] This guide will provide a comprehensive overview of the discovery, synthesis, and ever-expanding therapeutic landscape of nitrophenyl-substituted triazoles.

A Journey Through Time: The Historical Development of Triazole Chemistry

The history of triazoles is a testament to the incremental nature of scientific discovery. Following Bladin's initial coining of the term in 1885, the chemistry of these heterocycles gradually evolved.[1][2] A significant leap forward came with the discovery of the antifungal properties of azole derivatives in 1944, a finding that catalyzed extensive research into this class of compounds and ultimately led to the development of blockbuster drugs like fluconazole and itraconazole.[1][2]

The synthesis of the 1,2,3-triazole isomer was revolutionized by the advent of the Huisgen 1,3-dipolar cycloaddition, a powerful reaction that unites an azide with an alkyne.[5] However, this thermal reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its efficiency for specific applications. A paradigm shift occurred with the independent discoveries by the Meldal and Sharpless groups of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" reaction proceeds with remarkable efficiency and exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[6] The development of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) further expanded the synthetic toolbox, providing selective access to the 1,5-disubstituted regioisomers.[6]

While the precise first synthesis of a nitrophenyl-substituted triazole is not definitively documented in the readily available literature, early methodologies for the synthesis of aromatic-substituted triazoles paved the way for their eventual development. For instance, the reaction of amines with α,α-dichlorotosyl hydrazones, a method that does not require a metal catalyst or an azide, was developed several decades ago and provided a route to N1-substituted-1,2,3-triazoles.[2][5] The first report of synthesizing 4-NO2-1,5-trisubstituted-1,2,3-triazoles from nitroolefins and organic azides via a copper-catalyzed [3+2] cycloaddition was a significant milestone in the targeted synthesis of this class of compounds.[5]

The Art of Synthesis: Constructing the Nitrophenyl-Triazole Core

The synthetic versatility of nitrophenyl-substituted triazoles is a key driver of their widespread investigation. A variety of methodologies have been developed to construct both the 1,2,3- and 1,2,4-triazole isomers bearing this crucial substituent.

Synthesis of 1,2,3-Nitrophenyl-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the preeminent method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction of a nitrophenyl-substituted azide with a terminal alkyne in the presence of a copper(I) catalyst exclusively furnishes the 1,4-isomer.[6]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 4-(4-Nitrophenyl)-1H-1,2,3-triazole

  • Reactant Preparation: In a round-bottom flask, dissolve 1-ethynyl-4-nitrobenzene (1.0 eq) and an appropriate azide (1.1 eq) in a suitable solvent system, such as a mixture of tert-butanol, tetrahydrofuran, and water (1:1:1).

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 4-(4-nitrophenyl)-1H-1,2,3-triazole.

A plausible mechanism for the CuAAC reaction is depicted below:

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Terminal_Alkyne R-C≡CH Copper_Acetylide R-C≡C-Cu(I) Terminal_Alkyne->Copper_Acetylide Coordination Copper_I Cu(I) Copper_I->Copper_Acetylide Six_membered_Intermediate Six-membered Copper Intermediate Copper_Acetylide->Six_membered_Intermediate Coordination with Azide Azide N3-R' Azide->Six_membered_Intermediate Triazolide_Intermediate Copper Triazolide Six_membered_Intermediate->Triazolide_Intermediate Cyclization Triazole 1,4-Disubstituted Triazole Triazolide_Intermediate->Triazole Protonolysis Copper_I_Regen Cu(I) Triazolide_Intermediate->Copper_I_Regen Catalyst Regeneration

Figure 1: Plausible mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthesis of 1,2,4-Nitrophenyl-Triazoles

A common and effective method for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the cyclization of 1,3,4-oxadiazoles. This transformation is typically achieved by reacting the oxadiazole with a primary amine or hydrazine.

Experimental Protocol: Synthesis of N-(3-(phenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-4-yl)-isonicotinamide from a 1,3,4-Oxadiazole Intermediate

  • Reactant Mixture: In a round-bottom flask, combine the substituted 1,3,4-oxadiazole (0.01 mole) and isoniazid (0.01 mole) in dry pyridine (10 mL).

  • Reaction Execution: Reflux the reaction mixture for 6-8 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a dilute HCl solution. Collect the resulting solid by filtration, dry, and recrystallize from glacial acetic acid to yield the desired 3,4,5-trisubstituted 1,2,4-triazole.[6]

The general scheme for this transformation is as follows:

Oxadiazole_to_Triazole Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Triazole 3,4,5-Trisubstituted 1,2,4-Triazole Oxadiazole->Triazole + R'-NH2 - H2O Amine Primary Amine (R'-NH2) Amine->Triazole

Figure 2: General scheme for the synthesis of 1,2,4-triazoles from 1,3,4-oxadiazoles.

Therapeutic Landscape: A Multitude of Biological Activities

Nitrophenyl-substituted triazoles have demonstrated a remarkable breadth of biological activities, establishing them as promising leads in various therapeutic areas.

Antifungal Activity

A significant body of research has highlighted the potent antifungal properties of nitrophenyl-substituted triazoles. These compounds often exert their effects by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.[3] The nitro group on the phenyl ring has been shown to be a key contributor to the antifungal potency of these compounds.[3]

The mechanism of action of azole antifungals, including nitrophenyl-substituted triazoles, is multifaceted. Beyond the direct inhibition of CYP51, these compounds can also induce the accumulation of sterol intermediates, which in turn can trigger negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway. This dual mechanism enhances their antifungal efficacy.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Fourteen_demethyl_lanosterol 14-demethyl lanosterol CYP51->Fourteen_demethyl_lanosterol Membrane Disrupted Membrane Integrity CYP51->Membrane Depletion of Ergosterol leads to Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol Multiple Steps Nitrophenyl_Triazole Nitrophenyl-Substituted Triazole Nitrophenyl_Triazole->CYP51 Inhibition

Figure 3: Mechanism of action of nitrophenyl-substituted triazoles as antifungal agents.

The following table summarizes the minimum inhibitory concentrations (MIC) of various nitrophenyl-substituted triazoles against pathogenic fungi.

CompoundFungal StrainMIC (µg/mL)Reference
Triazole 79c (R = 4-nitrophenyl)Fusarium oxysporumPotent Inhibition[3]
Triazole 79c (R = 4-nitrophenyl)Aspergillus fumigatusPotent Inhibition[3]
Triazole with -NO2 at position 7Candida albicans0.0156 - 2.0[3]
Triazole with -NO2 at position 7Cryptococcus neoformans0.0156 - 2.0[3]
Antitrypanosomal Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge. Nitrophenyl-substituted triazoles have emerged as a promising class of compounds with potent activity against this parasite.[6] The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has been identified as essential for antitrypanosomal activity.[7] Modifications to the nitro group, such as its reduction, removal, or a change in its position on the phenyl ring, lead to a significant decrease or complete loss of activity.[7]

The mechanism of action of these compounds against T. cruzi is thought to be multifactorial. One potential target is the parasite's cell surface trans-sialidase, an enzyme crucial for invasion and immune evasion.[6] Additionally, similar to the approved drug benznidazole, the nitro group in these triazoles can be reduced by nitroreductases within the parasite, leading to the formation of cytotoxic reactive nitrogen species.

The table below presents the in vitro activity of representative nitrophenyl-substituted triazoles against Trypanosoma cruzi.

CompoundTargetIC50 (µM)Reference
Hit 1T. cruzi trypomastigotes7[6]
Benznidazole (BZN)T. cruzi trypomastigotes34[6]
Compound 16T. cruzi trypomastigotes6 ± 1[6]
Compound 16T. cruzi amastigotes (LLC-MK2)0.16 ± 0.02[6]
Compound 19T. cruzi amastigotes (LLC-MK2)0.10 ± 0.04[6]
Anticancer Activity

The therapeutic potential of nitrophenyl-substituted triazoles extends to oncology. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[3] One of the key mechanisms underlying their anticancer activity is the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway.[8] EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis. Its overexpression is a hallmark of many cancers. Triazole derivatives have been shown to inhibit EGFR and its downstream signaling pathways, leading to cell cycle arrest and apoptosis.[9]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Metastasis Transcription_Factors->Cell_Proliferation Nitrophenyl_Triazole Nitrophenyl-Substituted Triazole Nitrophenyl_Triazole->EGFR Inhibition

Figure 4: Simplified schematic of EGFR signaling pathway and its inhibition by nitrophenyl-substituted triazoles.

The following table summarizes the cytotoxic activity of various nitrophenyl-substituted triazole derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)Reference
H4MCF-7 (Breast Cancer)15.46[3]
H1MCF-7 (Breast Cancer)24.63[3]
H4HCT116 (Colon Cancer)26.84[3]
H1HCT116 (Colon Cancer)47.14[3]
Quinazolinone-1,2,3-triazole hybrid (4-isopropyl)MCF-7 (Breast Cancer)10.16 ± 0.07[8]
Quinazolinone-1,2,3-triazole hybrid (2-bromo)MCF-7 (Breast Cancer)11.23 ± 0.20[8]
Erlotinib-linked 1,2,3-triazole (4d)HeLa (Cervical Cancer)-[10]
Erlotinib-linked 1,2,3-triazole (4l)HeLa (Cervical Cancer)-[10]
Theophylline-1,2,3-triazole (d17)A549 (Lung Cancer)6.76 ± 0.25[11]
Theophylline-1,2,3-triazole (d17)MCF-7 (Breast Cancer)12.61 ± 3.48[11]

Conclusion and Future Perspectives

Nitrophenyl-substituted triazoles represent a versatile and highly promising class of compounds with a rich history and a bright future in medicinal chemistry. Their synthetic tractability, coupled with a broad spectrum of biological activities, has firmly established them as a privileged scaffold for drug discovery. The continued exploration of their structure-activity relationships, elucidation of their mechanisms of action, and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases. As our understanding of the intricate cellular pathways involved in various pathologies deepens, the rational design of nitrophenyl-substituted triazoles targeting specific molecular interactions will pave the way for the next generation of precision medicines.

References

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.
  • The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. ResearchGate. [Link]

  • Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. RSC Publishing. [Link]

  • IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. [Link]

  • MIC 80 values of azoles against C. albicans strains. ResearchGate. [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

  • Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. Infectious Diseases and Tropical Medicine. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. [Link]

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. ResearchGate. [Link]

  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. MDPI. [Link]

  • Antifungal activities of the target compounds in vitro (MIC 80 μg/mL). ResearchGate. [Link]

  • Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. National Institutes of Health. [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]

  • IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate. [Link]

  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

  • Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal. [Link]

  • Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. National Institutes of Health. [Link]

  • Synthesis and characterization of 4-amino-5-nitro-1, 2, 3-trazole. ResearchGate. [Link]

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Synthesis of some novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives of biological interest. ResearchGate. [Link]

  • Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A... ResearchGate. [Link]

  • In silico Investigations of Triazole-Tromethoxyphenyl Derivatives as Anti-Proliferative Agents against Adenocarcinomic Human Alveolar Basal Epithelial Cells (A549): DFT, QSAR and Molecular Docking Approaches. Kharkiv University Bulletin. Chemical Series. [Link]

  • IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. PubMed Central. [Link]

  • Micafungin activity against Candida albicans with diverse azole resistance phenotypes. National Institutes of Health. [Link]

Sources

Methodological & Application

synthesis of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole from nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole from 4-Nitroaniline

Abstract & Introduction

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, prized for its metabolic stability and versatile coordination properties.[1][2][3] This application note provides a detailed, robust, and reproducible protocol for the synthesis of this compound, a key building block for further chemical elaboration. The presence of the nitro group offers a handle for reduction and subsequent functionalization, while the bromo substituent is ideal for cross-coupling reactions.

This guide is designed for organic chemists in research and process development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction control, potential pitfalls, and analytical validation. The synthesis proceeds via a classical and reliable three-step sequence:

  • Diazotization of commercially available 4-nitroaniline.

  • Coupling with an active methylene compound to form an acyclic precursor.

  • Oxidative Cyclization and Bromination to yield the target heterocycle.

Overall Synthetic Workflow

The multi-stage process from starting material to final product is outlined below. This workflow visualizes the key transformations and transitions between the synthetic stages.

Synthetic_Workflow cluster_0 Step 1: Diazonium Salt Formation cluster_1 Step 2: Acyclic Intermediate Synthesis cluster_2 Step 3: Heterocycle Formation & Purification A 4-Nitroaniline B Diazotization (NaNO2, HBr, 0-5 °C) A->B Nitrosation C 4-Nitrophenyl diazonium bromide B->C D Coupling Reaction (Malononitrile, NaOAc) C->D Japp-Klingemann E Hydrazone Intermediate D->E F Cyclization & Bromination (Br2, Acetic Acid) E->F G Crude Product F->G H Recrystallization G->H I Final Product H->I

Figure 1: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

3.1. Materials & Reagents

ReagentFormulaM.W. ( g/mol )PurityNotes
4-NitroanilineC₆H₆N₂O₂138.12≥99%Starting material.
Sodium NitriteNaNO₂69.00ACS GradeDiazotizing agent.
Hydrobromic AcidHBr80.9148% aq.Acid catalyst and bromide source.
MalononitrileCH₂(CN)₂66.06≥99%C2 synthon for the triazole ring.
Sodium AcetateNaOAc82.03AnhydrousBase for the coupling reaction.
BromineBr₂159.81≥99.5%Brominating and oxidizing agent.
Acetic AcidCH₃COOH60.05GlacialSolvent for cyclization/bromination.
EthanolC₂H₅OH46.07AnhydrousRecrystallization solvent.

SAFETY ADVISORY: This protocol involves corrosive acids (HBr, Acetic Acid), a strong oxidizer (Bromine), and toxic reagents (Sodium Nitrite, Malononitrile). All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves, is mandatory.

3.2. Step 1: Preparation of 4-Nitrophenyldiazonium Bromide Solution

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-nitroaniline (6.91 g, 50.0 mmol) in 48% hydrobromic acid (30 mL).

  • Immerse the flask in an ice-salt bath and cool the slurry to 0 °C with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol, 1.1 eq) in deionized water (15 mL).

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 20-30 minutes. Causality: A slow addition rate is critical to maintain the temperature below 5 °C. Diazonium salts are thermally unstable and can decompose violently at elevated temperatures.[4] The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper (instant blue-black color).

  • Continue stirring the resulting clear, cold solution for an additional 15 minutes. This solution is used immediately in the next step.

3.3. Step 2: Synthesis of 2-((4-Nitrophenyl)hydrazono)malononitrile

  • In a 1 L beaker, dissolve malononitrile (3.30 g, 50.0 mmol) and anhydrous sodium acetate (12.3 g, 150 mmol, 3.0 eq) in ethanol (200 mL).

  • Cool this solution to 0-5 °C in an ice bath. Causality: Sodium acetate acts as a base to deprotonate the active methylene group of malononitrile, forming a nucleophilic carbanion required for coupling with the electrophilic diazonium salt.

  • While maintaining vigorous stirring, slowly pour the cold diazonium salt solution from Step 1 into the malononitrile solution.

  • An immediate formation of a bright yellow or orange precipitate will be observed.

  • Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold water (2 x 100 mL) and a small amount of cold ethanol (25 mL).

  • Dry the solid in a vacuum oven at 50 °C overnight. The typical yield of the hydrazone intermediate is 85-95%.

3.4. Step 3: Oxidative Cyclization and Bromination

  • Place the dried hydrazone intermediate (approx. 45 mmol) into a 250 mL flask containing glacial acetic acid (80 mL).

  • With efficient stirring, add a solution of bromine (2.5 mL, 48.5 mmol, ~1.08 eq) in 20 mL of glacial acetic acid dropwise at room temperature. Causality: Bromine serves a dual role here. It acts as the brominating agent and the oxidant required to facilitate the cyclization and subsequent aromatization to the stable triazole ring.

  • After the addition is complete, heat the reaction mixture to 80 °C for 3 hours. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Cool the mixture to room temperature and carefully pour it into 400 mL of ice water with stirring.

  • A light-yellow precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, washing thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude solid from an ethanol/water mixture to yield the final product as pale yellow crystals.

Product Characterization & Validation

The identity and purity of the synthesized this compound (CAS 1129540-71-1) should be confirmed using standard analytical methods.[5]

AnalysisExpected Results
Appearance Pale yellow crystalline solid
Melting Point 190-194 °C
¹H NMR (400 MHz, DMSO-d₆)δ 9.11 (s, 1H, C5-H), 8.42 (d, J=9.1 Hz, 2H, Ar-H), 8.21 (d, J=9.1 Hz, 2H, Ar-H)
¹³C NMR (101 MHz, DMSO-d₆)δ 148.1 (Ar-C), 143.9 (Ar-C), 142.5 (C5), 125.6 (Ar-CH), 121.9 (Ar-CH), 119.8 (C3-Br)
IR (ATR, cm⁻¹) 3140 (Ar C-H), 1598 (C=N), 1525 (NO₂ asym), 1348 (NO₂ sym), 1080 (C-Br)
MS (ESI+) m/z: 268.96, 270.96 [M+H]⁺, isotopic pattern characteristic of one bromine atom.

Mechanistic Rationale

The synthesis relies on fundamental reactions in organic chemistry. The diagram below illustrates the transformation of the key functional groups throughout the process.

Reaction_Mechanism Simplified Mechanistic Pathway Start 4-Nitroaniline Diazonium Diazonium Salt Start->Diazonium NaNO₂, HBr 0-5 °C Hydrazone Hydrazone Intermediate Diazonium->Hydrazone Malononitrile, NaOAc Product 3-Bromo-1-(4-nitrophenyl) -1H-1,2,4-triazole Hydrazone->Product Br₂, AcOH Heat

Figure 2: Key structural transformations in the synthesis.

References

  • "Synthesis of 1,2,4 triazole compounds" - ISRES. This document provides a general overview of modern synthetic methods for 1,2,4-triazoles.
  • "Synthesis of 1H-1,2,4-triazoles" - Organic Chemistry Portal. A collection of recent literature methods for synthesizing 1,2,4-triazoles. URL: [Link]

  • "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review" - Frontiers in Chemistry. A comprehensive review covering various synthetic strategies for triazole derivatives.[2] URL: [Link]

  • "Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives..." - National Institutes of Health (PMC). While focused on 1,2,3-triazoles, it provides context on the utility of the 4-nitrophenyl scaffold. URL: [Link]

  • "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis..." - MDPI. This paper includes a useful protocol for the in situ diazotization of 4-nitroaniline. URL: [Link]

  • "Development of di-arylated 1,2,4-triazole-based derivatives..." - PubMed Central. Highlights the therapeutic potential of functionalized 1,2,4-triazoles. URL: [Link]

  • "Simultaneous displacement of a nitro group during coupling of diazotized o-nitroaniline with phenols" - ResearchGate. Provides insights into the reactivity of diazotized nitroanilines. URL: [Link]

  • "The diazotization process..." - ResearchGate. A general overview of the diazotization reaction mechanism and conditions.[4] URL: [Link]

  • "Chemistry of 1, 2, 4-Triazole: A Review Article" - International Journal of Science and Research (IJSR). A review on the properties and synthesis of 1,2,4-triazoles.[3] URL: [Link]

Sources

Application Notes and Protocols: Regioselective Bromination of 1-(4-nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the regioselective bromination of 1-(4-nitrophenyl)-1H-1,2,4-triazole, a key transformation in the synthesis of functionalized heterocyclic compounds for pharmaceutical and materials science applications. The protocol leverages the potent electrophilic brominating system of N-bromosuccinimide (NBS) in concentrated sulfuric acid, a method proven effective for highly deactivated aromatic substrates. This guide offers a detailed experimental procedure, mechanistic insights, safety protocols, and data interpretation guidelines to ensure reproducible and safe execution.

Introduction

1-(4-nitrophenyl)-1H-1,2,4-triazole is a valuable scaffold in medicinal chemistry and materials science. The introduction of a bromine atom onto the triazole or nitrophenyl ring can provide a handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse derivatives with potentially enhanced biological activity or material properties. However, the presence of two strongly electron-withdrawing groups, the 4-nitrophenyl and the 1,2,4-triazole moieties, renders the molecule highly deactivated towards electrophilic aromatic substitution. This deactivation necessitates the use of a highly reactive brominating agent and conditions that can overcome the high activation energy barrier. Standard bromination methods, such as bromine with a Lewis acid catalyst, may prove ineffective or require harsh conditions leading to side products.

This application note details a robust and efficient protocol for the monobromination of 1-(4-nitrophenyl)-1H-1,2,4-triazole using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This method has been demonstrated to be effective for the bromination of a variety of deactivated aromatic compounds, offering good yields and high regioselectivity.[1][2][3]

Reaction Mechanism and Rationale

The bromination of 1-(4-nitrophenyl)-1H-1,2,4-triazole is an electrophilic aromatic substitution reaction. The key challenge is the generation of a sufficiently potent electrophile to attack the electron-deficient aromatic system.

1. Generation of the Electrophile:

In the presence of a strong acid like concentrated sulfuric acid, N-bromosuccinimide is protonated, which significantly increases the electrophilicity of the bromine atom. This creates a highly reactive brominating species, often represented as Br+.

2. Electrophilic Attack and Regioselectivity:

The electron-withdrawing nature of both the nitro group and the triazole ring deactivates all positions on the phenyl ring, making substitution on the triazole ring more likely. The expected product is 3-bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole. The electron density on the C3 and C5 positions of the 1,2,4-triazole ring is influenced by the nitrogen atoms. Theoretical and experimental studies on similar systems suggest that the C3 position is more susceptible to electrophilic attack.

3. Rearomatization:

Following the electrophilic attack, a proton is abstracted from the intermediate sigma complex, restoring the aromaticity of the triazole ring and yielding the final brominated product.

Reaction Pathway

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Start 1-(4-nitrophenyl)-1H-1,2,4-triazole Reaction Electrophilic Aromatic Substitution Start->Reaction Substrate Reagents N-Bromosuccinimide (NBS) Concentrated Sulfuric Acid (H₂SO₄) Reagents->Reaction Brominating System Product This compound Reaction->Product Yields

Caption: Experimental workflow for the bromination of 1-(4-nitrophenyl)-1H-1,2,4-triazole.

Experimental Protocol

This protocol is adapted from established methods for the bromination of deactivated aromatic compounds.[1][2][3]

Materials and Equipment
Material/EquipmentSpecifications
1-(4-nitrophenyl)-1H-1,2,4-triazole>98% purity
N-Bromosuccinimide (NBS)>98% purity, recrystallized if necessary
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Dichloromethane (DCM)Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-(4-nitrophenyl)-1H-1,2,4-triazole in concentrated sulfuric acid (approximately 5-10 mL per gram of substrate). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of NBS: To the cooled solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). To take a TLC sample, carefully extract a small aliquot of the reaction mixture and quench it in a vial containing ice and a small amount of sodium thiosulfate solution to neutralize any unreacted bromine. Extract the quenched sample with a small amount of ethyl acetate for TLC analysis.

  • Reaction Work-up: Once the starting material is consumed (as indicated by TLC), carefully pour the reaction mixture onto crushed ice. This should be done slowly and with caution as the quenching of concentrated sulfuric acid is highly exothermic.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. During neutralization, a precipitate of the crude product may form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to remove any residual bromine), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mechanism of Bromination

cluster_step1 Step 1: Activation of NBS cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization NBS NBS Activated_NBS Protonated NBS (Enhanced Electrophile) NBS->Activated_NBS + H⁺ H2SO4 H₂SO₄ Triazole 1-(4-nitrophenyl)-1H-1,2,4-triazole Sigma_Complex Sigma Complex (Carbocation Intermediate) Triazole->Sigma_Complex + Br⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: Key steps in the electrophilic bromination of the triazole ring.

Safety Precautions

Chemical Hazards and Handling:

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Handle with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Bromine (Br₂): Although not used directly, it can be formed as a byproduct. Bromine is highly toxic, corrosive, and a strong oxidizing agent. All procedures should be conducted in a fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.

Procedural Safety:

  • The addition of NBS to sulfuric acid and the quenching of the reaction mixture with water are exothermic and should be performed with cooling and caution.

  • Always add acid to water, not the other way around, when preparing aqueous solutions.

  • Have appropriate spill kits (for acid and bromine) readily available. A sodium thiosulfate solution should be on hand to neutralize any spilled bromine.

Data Analysis and Characterization

The successful synthesis of this compound can be confirmed by various analytical techniques.

TechniqueStarting Material: 1-(4-nitrophenyl)-1H-1,2,4-triazoleProduct: this compound
¹H NMR Signals corresponding to the protons on the nitrophenyl and triazole rings.Disappearance of the proton signal at the C3 position of the triazole ring. Shifts in the remaining triazole and phenyl proton signals.
¹³C NMR Characteristic signals for the carbon atoms of the nitrophenyl and triazole rings.A significant downfield shift for the C3 carbon due to the attachment of the electronegative bromine atom.
IR Spectroscopy Characteristic peaks for C-H, C=N, C=C, and N-O (nitro group) stretching vibrations.The overall spectrum will be similar, but shifts in the fingerprint region and changes in the aromatic C-H bending patterns may be observed.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight (190.16 g/mol ).A characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) with a molecular ion peak corresponding to its molecular weight (269.05 g/mol ).

Troubleshooting

IssuePossible CauseSolution
No reaction or low conversion Insufficient activation of NBS; reaction temperature too low.Ensure the use of concentrated (98%) sulfuric acid. Allow the reaction to stir for a longer duration or at a slightly elevated temperature (e.g., room temperature), monitoring carefully by TLC.
Formation of multiple products Over-bromination or side reactions.Ensure slow, portion-wise addition of NBS at low temperature. Use no more than 1.05 equivalents of NBS.
Difficult purification Incomplete quenching or neutralization.Ensure the reaction is fully quenched and the aqueous layer is thoroughly neutralized before extraction. A persistent emulsion during extraction may require the addition of brine.

Conclusion

The protocol described provides an effective and reliable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can successfully perform this challenging bromination and utilize the product for the development of novel compounds in the pharmaceutical and materials science fields.

References

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869. Available at: [Link]

  • Kumar, L., Mahajan, T., & Agarwal, D. D. (2012). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research, 51(4), 1633–1637. Available at: [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • Chemia Corporation. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Available at: [Link]

  • PubChem. 1-(4-Nitrophenyl)-1H-1,2,4-triazole. National Center for Biotechnology Information. PubChem Compound Database; CID=81839. Available at: [Link]

Sources

Application Notes & Protocols: 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole as a Versatile Chemical Intermediate in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of physicochemical properties and biological relevance.[1][2] These heterocycles act as effective isosteres for amide and ester groups, engage in crucial hydrogen bonding and dipole interactions with biological targets, and are featured in numerous clinically approved drugs.[1][3][4]

This guide details the applications of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole , a strategically designed chemical intermediate that provides researchers with a powerful tool for rapid library synthesis and lead optimization. The molecule's architecture offers three distinct points of functionality:

  • The 1,2,4-Triazole Core: A metabolically stable and synthetically robust aromatic ring system.

  • The 3-Bromo Substituent: A versatile handle for state-of-the-art palladium-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.

  • The 1-(4-Nitrophenyl) Group: A potent electron-withdrawing moiety that modulates the reactivity of the triazole ring. Critically, the nitro group serves as a latent amine, which can be unmasked in a later synthetic step to unlock a new vector for derivatization. Notably, the nitrophenyl-triazole scaffold has also been identified in compounds with potent antitrypanosomal activity.[5]

These application notes provide both the mechanistic rationale and field-tested protocols for leveraging this intermediate in key synthetic transformations.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

PropertyValueReference
CAS Number 1129540-71-1[6][7]
Molecular Formula C₈H₅BrN₄O₂[6]
Molecular Weight 269.05 g/mol [6]
Appearance Solid (Form may vary)[8]
Purity ≥97% (Typical)[6]
Solubility Soluble in DMF, DMSO, Dioxane; sparingly soluble in other common organic solvents.
Storage Store in a cool, dry place away from light. Refrigerator recommended.[8]

Safety Information: Researchers must consult the full Safety Data Sheet (SDS) before use.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

  • Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Core Reactivity & Strategic Application Workflow

This compound is designed as a central hub for molecular diversification. Its reactivity is dominated by the carbon-bromine bond at the electron-deficient C3 position of the triazole ring, making it an ideal substrate for cross-coupling. The nitro group provides a secondary, orthogonal site for late-stage functionalization.

G start_node 3-Bromo-1-(4-nitrophenyl) -1H-1,2,4-triazole suzuki_node Suzuki-Miyaura Coupling start_node->suzuki_node R-B(OH)₂ Pd Catalyst buchwald_node Buchwald-Hartwig Amination start_node->buchwald_node R₂NH Pd Catalyst nitro_reduction_node Nitro Group Reduction start_node->nitro_reduction_node [H] product_cc C-C Bond Formation (Aryl/Heteroaryl-Triazoles) suzuki_node->product_cc product_cn C-N Bond Formation (Amino-Triazoles) buchwald_node->product_cn product_amine 3-Bromo-1-(4-aminophenyl) -1H-1,2,4-triazole nitro_reduction_node->product_amine product_final Further Derivatization (Amides, Sulfonamides, etc.) product_amine->product_final Acyl Halides, Sulfonyl Halides

Caption: Synthetic pathways using the title intermediate.

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for constructing C-C bonds, particularly for synthesizing biaryl and heteroaryl-aryl motifs prevalent in pharmaceuticals.[9] This reaction couples the 3-bromo-triazole substrate with a wide variety of commercially available boronic acids or esters.

Catalytic Cycle: The mechanism proceeds through a well-established palladium catalytic cycle involving oxidative addition, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex L₂Pd(II)(Ar)(Br) (Ar = Triazole) pd0->pd_complex Ar-Br transmetal Transmetalation pd_intermediate L₂Pd(II)(Ar)(R) pd_complex->pd_intermediate R-B(OH)₃⁻ base Base (e.g., K₂CO₃) boronic R-B(OH)₂ base->boronic + boronic->pd_complex pd_intermediate->pd0 red_elim Reductive Elimination product Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a robust starting point for coupling with various aryl and heteroaryl boronic acids. Optimization of catalyst, ligand, and base may be required for challenging substrates.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G2, 1–5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0–3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane/H₂O or DME/H₂O, typically 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with inert gas three times to ensure complete removal of oxygen.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at 80–110 °C (conventional heating) or 100-135 °C (microwave irradiation) for 2–16 hours.[10]

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Scientist's Notes:

  • Causality: The inert atmosphere is critical to prevent oxidative degradation of the Pd(0) catalyst. Degassing the solvents by sparging with N₂/Ar for 15-30 minutes is essential for reproducibility.

  • Expertise: For electron-deficient boronic acids, a stronger base like K₃PO₄ may be beneficial. For sterically hindered substrates, bulky phosphine ligands like XPhos or SPhos are often required to facilitate the reductive elimination step.

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for the synthesis of aryl amines from aryl halides, offering broad substrate scope and functional group tolerance where classical methods fail.[12][13]

Catalytic Cycle: This palladium-catalyzed process involves the oxidative addition of the aryl bromide, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to forge the C-N bond.[12][14]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add_label Oxidative Addition pd_complex L₂Pd(II)(Ar)(Br) (Ar = Triazole) pd0->pd_complex Ar-Br amine_assoc Amine Association pd_amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ pd_complex->pd_amine_complex + R₂NH deprotonation Deprotonation pd_amido_complex L₂Pd(II)(Ar)(NR₂) pd_amine_complex->pd_amido_complex base Base (e.g., NaOᵗBu) base->pd_amine_complex pd_amido_complex->pd0 red_elim Reductive Elimination product Ar-NR₂

Caption: Simplified Buchwald-Hartwig amination cycle.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This reaction is highly sensitive to air and moisture. All manipulations should be performed using Schlenk techniques or inside a glovebox.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1–1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald pre-catalyst, 1–5 mol%)

  • Phosphine Ligand (e.g., Xantphos, BrettPhos, 1.2–2.0 equiv relative to Pd)

  • Base (e.g., Sodium tert-butoxide (NaOᵗBu) or K₃PO₄, 1.4–2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Glovebox Setup: Inside an inert atmosphere glovebox, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add this compound to the flask.

  • Add the anhydrous, degassed solvent, followed by the amine (if liquid) or a solution of the amine (if solid).

  • Seal the flask, remove it from the glovebox, and place it in a pre-heated oil bath.

  • Stir the reaction mixture at 80–110 °C for 4–24 hours.

  • Reaction Monitoring: Track the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench the mixture by pouring it over a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Scientist's Notes:

  • Causality: The use of a strong, non-nucleophilic base like NaOᵗBu is crucial for deprotonating the amine coordinated to the palladium center, which is a key step in forming the active amido complex.

  • Trustworthiness: Buchwald's generation 3 (G3) and 4 (G4) pre-catalysts are highly recommended as they are air-stable solids that rapidly form the active monoligated Pd(0) species in solution, leading to more reliable and reproducible results.[14]

  • Expertise: The choice of ligand is critical. For primary amines, ligands like BrettPhos are often superior. For secondary amines, Xantphos or dppf may provide better results. The ligand choice directly influences the rates of oxidative addition and reductive elimination.[14]

Application III: Orthogonal Functionalization via Nitro Group Reduction

The nitro group is a powerful synthetic handle that can be chemoselectively reduced to an amine. This transformation unmasks a nucleophilic site on the phenyl ring, opening a gateway for a second wave of diversification, such as amide or sulfonamide formation, without disturbing the triazole core or a newly installed group at the C3 position.

Protocol 3: Reduction of the Nitro Group to an Aniline Derivative

This protocol uses tin(II) chloride, a classic and reliable method for nitro group reduction that is tolerant of many functional groups, including aryl halides.

Reagents & Equipment:

  • This compound (or a C3-substituted derivative) (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0–5.0 equiv)

  • Solvent (e.g., Ethyl acetate or Ethanol)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve the nitro-containing starting material in ethyl acetate or ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O to the solution in one portion.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir for 1–4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The product amine will be significantly more polar.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of crushed ice.

  • Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. A white precipitate of tin salts will form.

  • Filter the entire mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting 3-Bromo-1-(4-aminophenyl)-1H-1,2,4-triazole is often pure enough for the next step. If necessary, it can be purified by column chromatography or recrystallization.

Scientist's Notes:

  • Causality: The large excess of SnCl₂ is required for the stoichiometry of the reduction. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group.

  • Trustworthiness: The basic work-up is essential to precipitate tin hydroxides and liberate the free amine from its salt. Ensure the pH is basic before extraction to maximize the yield of the neutral product in the organic phase.

  • Expertise: An alternative to this method is catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or methanol. This is a cleaner method but requires specialized hydrogenation equipment and may not be compatible with all functional groups (e.g., alkynes, some protecting groups).

Conclusion

This compound is a high-value, multi-functional chemical intermediate. Its strategic design allows for the sequential and regioselective installation of diverse functionalities through robust and well-understood synthetic transformations. By providing reliable access to C-C and C-N coupled products, followed by the potential for late-stage modification via the nitro group, this building block significantly accelerates the discovery and development of novel small molecules for applications in medicinal chemistry, agrochemicals, and materials science.

References

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. (2024-11-01).
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. - Consensus. (2024-08-15).
  • Click chemistry: 1,2,3-triazoles as pharmacophores. - Semantic Scholar.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review | Request PDF - ResearchGate.
  • The application of click chemistry in the synthesis of agents with anticancer activity - PMC. (2015-03-12).
  • Application Notes: 3,6-Dibromo-1,2,4-triazine in Suzuki Cross-Coupling Reactions - Benchchem.
  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides - ResearchGate. (2025-08-06).
  • This compound | ChemScene.
  • Buchwald–Hartwig amination - Wikipedia.
  • 3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (2022-04-25).
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022-02-15).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021-01-04).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • 3-Bromo-1H-1,2,4-triazole | 7343-33-1 - Sigma-Aldrich.
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal.
  • This compound | 1129540-71-1 - ChemicalBook. (2022-08-26).
  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC - NIH. (2025-05-13).
  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI.
  • Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - NIH. (2022-03-20).
  • synthesis of 1,2,4 triazole compounds - ISRES.
  • (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines) - ResearchGate. (2025-08-06).
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole - ChemicalBook. (2022-02-14).
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura - Semantic Scholar. (2020-11-14).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals.
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central.
  • How can I do a nucleophilic substitution on a 1,2,3-triazole? - ResearchGate. (2021-01-08).
  • Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. (2025-08-08).
  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central.
  • (PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2017-11-08).

Sources

3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole in click chemistry reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole in Modular Chemical Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its chemical properties and, most critically, its application as a versatile scaffold in modular synthesis strategies that align with the principles of "click chemistry." While not a direct reactant in the canonical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), its pre-formed, stable 1,2,4-triazole core and reactive bromine handle make it an ideal building block for the efficient assembly of complex molecules. This document provides detailed protocols for leveraging this compound in palladium-catalyzed cross-coupling reactions, enabling researchers to rapidly generate libraries of novel, functionalized molecules.

Introduction: The "Click Chemistry" Philosophy and the Role of Triazoles

The concept of "click chemistry," introduced by K. Barry Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under benign conditions.[1][2][3] The goal is to rapidly and reliably join molecular building blocks, much like clicking together pieces of a puzzle.[4] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites azides and terminal alkynes to form highly stable 1,4-disubstituted 1,2,3-triazole rings.[4][5][6]

The resulting triazole ring is far more than a simple linker; its aromatic nature, metabolic stability, and capacity for hydrogen bonding and dipole interactions make it a valuable pharmacophore in drug discovery.[1][7][8] Triazole derivatives have demonstrated a vast range of biological activities, including antifungal, anticancer, and antiviral properties.[9][10][11][12][13]

The Strategic Importance of this compound

The subject of this guide, this compound, is a pre-formed heterocyclic scaffold that offers unique strategic advantages for chemical synthesis. Its structure incorporates three key features:

  • A Stable 1,2,4-Triazole Core : This specific isomer is a well-established pharmacophore associated with a broad spectrum of biological activities.[13][14] Its inherent stability provides a rigid and reliable foundation for molecular design.

  • An Electron-Withdrawing Nitrophenyl Group : The 4-nitrophenyl substituent significantly influences the electronic properties of the triazole ring. Nitro-substituted aromatic compounds are themselves an important class of molecules in medicinal chemistry, known to possess biological activities.[14]

  • A Versatile Bromine Handle : The bromine atom at the 3-position is the key to this molecule's utility in modular synthesis. It serves as a reactive "handle" for post-synthesis modification, most notably through robust and efficient palladium-catalyzed cross-coupling reactions.[15] This allows for the "clicking" of diverse molecular fragments onto the stable triazole core.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValueReference
CAS Number 1129540-71-1[16][17]
Molecular Formula C₈H₅BrN₄O₂[16]
Molecular Weight 269.05 g/mol [16]
Physical Form Solid
Purity ≥97% (Typical)[16]
Topological Polar Surface Area (TPSA) 73.85 Ų[16]
Rotatable Bonds 2[16]

Mechanistic Principle: A Scaffold for Post-Click Diversification

The primary application of this compound is as a central scaffold for creating molecular libraries. The logic is to start with a functionally and biologically relevant core and then introduce diversity through a reliable, high-yield reaction at the bromine position. This approach conserves the core principles of click chemistry—modularity and efficiency.

The most effective methods for this diversification are palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. These reactions are renowned for their functional group tolerance, high yields, and broad substrate scope, making them "click-like" in their reliability.

Caption: Modular diversification of the triazole scaffold.

Experimental Protocols

Safety Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: Suzuki Cross-Coupling for Aryl/Alkyl Diversification

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of an aryl or alkyl boronic acid with the triazole scaffold. This reaction is exceptionally reliable for forming C-C bonds.

Materials:

  • This compound (1.0 eq)

  • Aryl or Alkyl Boronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the selected boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the palladium catalyst can be sensitive to oxygen.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) to the flask.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Add ethyl acetate and water to the flask and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 3-substituted-1-(4-nitrophenyl)-1H-1,2,4-triazole.

Protocol 2: Sonogashira Cross-Coupling for Alkynyl Diversification

This protocol details the coupling of a terminal alkyne to the triazole scaffold, a powerful method for introducing a linear, rigid linker, which is highly valuable in medicinal chemistry and materials science.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) Co-catalyst (e.g., CuI, 0.05 eq)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the palladium catalyst (0.03 eq), and the copper(I) iodide (0.05 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) followed by the base (e.g., TEA, which can also act as the solvent). Finally, add the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates the complete consumption of the starting bromide. This typically takes 2-8 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the desired 3-alkynyl-1-(4-nitrophenyl)-1H-1,2,4-triazole product.

Workflow and Data Summary

The general workflow for utilizing the triazole scaffold is summarized in the diagram below.

Caption: General experimental workflow for scaffold diversification.

Typical Reaction Parameters
ParameterSuzuki CouplingSonogashira Coupling
Reactant Boronic Acid / EsterTerminal Alkyne
Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(PPh₃)₂Cl₂ / CuI
Base K₂CO₃, Cs₂CO₃, K₃PO₄TEA, DIPA
Solvent Dioxane/H₂O, Toluene, DMFTHF, DMF, TEA
Temperature 80 - 110 °C25 - 60 °C
Typical Yield 70 - 95%65 - 90%

Note: Yields are representative and highly dependent on the specific substrates used.

Conclusion

This compound is a powerful and strategic building block for modern chemical synthesis. While it does not participate as a reactant in the formation of the triazole ring via CuAAC, it embodies the spirit of click chemistry by providing a stable, functional core that can be reliably and efficiently diversified. The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, allowing researchers in drug discovery and materials science to rapidly access novel libraries of 3-substituted 1,2,4-triazoles. The protocols outlined in this guide offer a validated starting point for unlocking the synthetic potential of this valuable scaffold.

References

  • Click Chemistry: Synthesis of a Triazole. (n.d.). MDHV. Retrieved from [Link]

  • New 1-(3-Nitrophenyl)-5,6-dihydro-4H-[1][2][16]triazolo[4,3-a][1][4]benzodiazepines. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Click chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Application of triazoles in the structural modification of natural products. (2021). PubMed Central. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1 Click Chemistry: Mechanistic and Synthetic Perspectives. (2016). Wiley-VCH. Retrieved from [Link]

  • CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. Retrieved from [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). ResearchGate. Retrieved from [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond. (2017). ResearchGate. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). PubMed Central. Retrieved from [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. Retrieved from [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2023). Arabian Journal of Chemistry. Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies. Retrieved from [Link]

  • Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. (2023). ResearchGate. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2019). Retrieved from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health (NIH). Retrieved from [Link]

Sources

Application Notes & Protocols: Developing Novel Antimicrobial Agents from 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The global challenge of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,2,4-triazole ring is recognized as a "privileged scaffold". This is due to its presence in a wide array of therapeutic agents, including notable antifungal drugs like fluconazole and itraconazole.[1] The 1,2,4-triazole nucleus is metabolically stable and its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. A significant body of research has demonstrated the potent antibacterial and antifungal activities of various 1,2,4-triazole derivatives.[1][2][3][4]

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole as a versatile starting material for the synthesis and evaluation of new antimicrobial agents. The bromine atom at the C3 position serves as an excellent leaving group, making it an ideal site for nucleophilic substitution reactions. This allows for the strategic introduction of diverse chemical moieties to generate a library of novel compounds, enabling the exploration of structure-activity relationships (SAR).

We will detail the synthetic strategy, provide robust protocols for in vitro antimicrobial and cytotoxicity screening, and discuss the interpretation of data to identify promising lead candidates for further preclinical development.

Section 1: Synthesis of Novel 3-Substituted-1-(4-nitrophenyl)-1H-1,2,4-triazole Derivatives

Principle of Synthesis

The core strategy involves the nucleophilic substitution of the bromine atom on the this compound scaffold. This position is activated towards substitution, providing a straightforward and efficient method for diversification. By reacting the starting material with various nucleophiles, particularly thiols, a common and effective modification for this class of compounds, a library of derivatives can be synthesized.[5] This allows for the systematic modulation of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which are critical determinants of antimicrobial activity.

The general workflow for synthesis and initial screening is depicted below.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start 3-Bromo-1-(4-nitrophenyl) -1H-1,2,4-triazole Reaction Nucleophilic Substitution Start->Reaction Reagents Diverse Nucleophiles (e.g., R-SH) Reagents->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Library Library of Novel Triazole Derivatives Characterization->Library MIC Antimicrobial Screening (MIC Determination) Library->MIC Cytotoxicity Cytotoxicity Assay (IC50 Determination) Library->Cytotoxicity Analysis Data Analysis (Selectivity Index) MIC->Analysis Cytotoxicity->Analysis Lead Lead Candidate Identification Analysis->Lead

Caption: High-level workflow from synthesis to lead identification.

Protocol 1.1: General Procedure for Synthesis of 3-Thioether-1,2,4-triazole Derivatives

This protocol describes a representative synthesis using a thiol as the nucleophile. It should be adapted based on the specific reactivity of the chosen nucleophile.

Materials:

  • This compound

  • Substituted thiol (R-SH) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. This base is crucial for deprotonating the thiol, generating the more nucleophilic thiolate anion.

  • Addition of Nucleophile: Add the substituted thiol (1.1 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 3-thioether derivative.

  • Characterization: Confirm the structure of the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[5][6]

Section 2: In Vitro Antimicrobial Susceptibility Testing

The first step in evaluating the biological activity of the synthesized compounds is to determine their ability to inhibit microbial growth in vitro. The Broth Microdilution method is a quantitative assay considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7]

Protocol 2.1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized triazole derivatives (stock solutions in DMSO)

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (e.g., MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Dispense 100 µL of broth into all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound (typically 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a concentration gradient of the test compound.

  • Inoculation: Add 100 µL of the final diluted inoculum to each well. The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic instead of the test compound.

    • Negative Control: A row with DMSO (or the solvent used for the compounds) to ensure it has no antimicrobial effect at the tested concentration.

    • Sterility Control: A well with broth only (no inoculum) to check for contamination.

    • Growth Control: A well with broth and inoculum only (no compound) to ensure the microorganism grows properly.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Data Presentation: MIC Values

MIC data should be organized in a clear, tabular format for easy comparison.

Compound IDR-GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Start-Mat -Br>128>128>128
TDA-01 -S-phenyl6412832
TDA-02 -S-(4-chlorophenyl)16648
TDA-03 -S-(2,4-difluorophenyl)8324
Ciprofloxacin N/A0.50.25N/A
Fluconazole N/AN/AN/A2
(Data are hypothetical and for illustrative purposes only)

Section 3: Eukaryotic Cell Cytotoxicity Assessment

A promising antimicrobial agent must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells.[8][9] Therefore, assessing the cytotoxicity of the synthesized compounds against a mammalian cell line is a critical step in the development pipeline. The MTT assay is a widely used colorimetric method to quantify cell viability.[10]

Protocol 3.1: MTT Assay for Cell Viability

Materials:

  • Mammalian cell line (e.g., HEK293, Vero, or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Synthesized triazole derivatives (stock solutions in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.

Data Interpretation: The Selectivity Index

The Selectivity Index (SI) is a critical parameter used to evaluate the therapeutic potential of a compound. It is the ratio of the compound's cytotoxicity to its antimicrobial activity.

SI = IC₅₀ / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells, which is a desirable characteristic for a potential drug candidate.

Compound IDMIC (µg/mL) vs S. aureusIC₅₀ (µg/mL) vs HEK293Selectivity Index (SI)
TDA-01 64>200>3.1
TDA-02 161509.4
TDA-03 818022.5
(Data are hypothetical and for illustrative purposes only)

Section 4: Transition to In Vivo Efficacy Models

Compounds that demonstrate high potency (in vitro MIC) and a favorable selectivity index (high SI) become candidates for in vivo efficacy testing. This phase is essential to understand the compound's behavior in a complex biological system, including its pharmacokinetics, pharmacodynamics, and overall effectiveness in treating an infection.

Key Considerations for In Vivo Studies:

  • Model Selection: The choice of animal model (typically murine) and infection type (e.g., thigh infection, systemic infection, skin infection) must be relevant to the target pathogen and potential clinical application.[11]

  • Ethical Approval: All animal studies must be conducted under strict ethical guidelines and require approval from an Institutional Animal Care and Use Committee (IACUC).

  • Bridging Studies: It is crucial to design in vitro studies that can bridge to in vivo testing. For instance, data from a single, representative microorganism tested in vitro can be correlated with in vivo results, potentially allowing for extrapolation to other microbes tested in vitro.[11][12]

  • Endpoints: Efficacy is typically measured by endpoints such as a reduction in bacterial burden (CFU/gram of tissue), increased survival rate, or improvement in clinical signs of illness compared to an untreated control group.

Detailed protocols for in vivo studies are beyond the scope of this application note and require specialized expertise. Researchers should consult relevant guidelines and literature for designing and executing these complex experiments.[11][12]

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
  • Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b] - ACS Public
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.
  • Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE.
  • 1,2,4-Triazoles as Important Antibacterial Agents.
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. PubMed.
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
  • Methods for in vitro evaluating antimicrobial activity: A review.
  • A comprehensive review on in-vitro methods for anti-microbial activity.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole deriv
  • IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices.
  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila.
  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube.
  • Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Labor
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry.
  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives.
  • Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflamm
  • Efficacy Requirements for Antimicrobial Pesticides. US EPA.

Sources

anticancer activity screening of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Anticancer Activity Screening of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole Derivatives

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for screening the anticancer potential of this compound derivatives. The protocols and insights are designed to ensure scientific rigor, reproducibility, and a clear understanding of the experimental rationale.

Scientific Introduction & Rationale

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its stability to metabolic degradation and its ability to act as a hydrogen bond donor and acceptor make it an important pharmacophore.[1] The strategic incorporation of a 1,2,4-triazole moiety into novel compounds has been shown to enhance biological activity, improve solubility, and reduce toxicity.[2] In oncology, 1,2,4-triazole derivatives have demonstrated significant potential, acting through diverse mechanisms such as enzyme inhibition, modulation of tubulin polymerization, and induction of apoptosis.[3][4][5]

The specific focus of this guide, this compound and its derivatives, combines this potent heterocyclic core with two key functional groups:

  • A Bromo Group: Halogen atoms, particularly bromine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes. Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-receptor binding affinity.

  • A 4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the entire molecule. The presence of a 4-nitrophenyl substituent has been associated with potent anticancer activity in other 1,2,4-triazole series.[6]

Given these structural features, a systematic and robust screening protocol is essential to quantify the cytotoxic potential of these novel derivatives against various cancer cell lines and to determine their selectivity towards cancer cells over normal cells. This guide outlines such a protocol, centered around the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The Screening Workflow: A Conceptual Overview

The process of evaluating a new chemical entity for anticancer activity is a multi-step process. The initial in vitro screening is a critical gatekeeper, providing essential data on cytotoxicity and dose-response relationships before more complex mechanistic or in vivo studies are undertaken.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Line Selection & Culture Maintenance Compound_Prep Compound Solubilization & Serial Dilution Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment Compound Treatment (24-72h incubation) Compound_Prep->Treatment Seeding->Treatment MTT_Add MTT Reagent Addition (1-4h incubation) Treatment->MTT_Add Solubilize Formazan Solubilization (DMSO or Solubilization Buffer) MTT_Add->Solubilize Readout Absorbance Reading (OD at 570-590nm) Solubilize->Readout Calc Calculation of % Cell Viability Readout->Calc IC50 IC50 Determination (Dose-Response Curve) Calc->IC50

Caption: High-level workflow for in vitro anticancer screening.

Experimental Design & Rationale

Cell Line Selection: The Biological Context

The choice of cell lines is paramount for generating meaningful data. Human cancer cell lines are foundational tools for anticancer drug screening.[7] A well-chosen panel should represent a diversity of cancer types to identify broad-spectrum activity or specific vulnerabilities.

Recommended Initial Screening Panel:

Cell Line Cancer Type Rationale for Inclusion
MCF-7 Breast Adenocarcinoma Represents hormone-responsive breast cancer, a major cancer type.[8]
A549 Lung Carcinoma A standard model for non-small cell lung cancer (NSCLC).[4]
HCT116 Colorectal Carcinoma A common model for colon cancer, representing gastrointestinal malignancies.[9]
PC-3 Prostate Cancer Represents hormone-independent prostate cancer.

| MRC-5 | Normal Lung Fibroblast | Crucial Control: Used to assess selectivity. A promising compound should show significantly higher toxicity to cancer cells than to normal cells. |

Expert Insight: The National Cancer Institute's NCI60 panel, a collection of 60 human tumor cell lines, serves as the gold standard for large-scale screening and provides a valuable reference for selecting appropriate models.[8] Initial screening on a smaller, diverse panel as suggested above is a cost-effective strategy to identify lead compounds for further testing.

The MTT Assay: Measuring Metabolic Viability

The MTT assay is a colorimetric method for assessing cell viability.[10] Its principle relies on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt.[10] The amount of formazan produced is directly proportional to the number of viable cells.

G MTT MTT (Yellow, Water-Soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Formazan Formazan (Purple, Insoluble) DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Enzyme->Formazan Reduction Solution Purple Solution (Quantifiable) DMSO->Solution Solubilization

Caption: The core principle of the MTT cytotoxicity assay.

Why the MTT Assay? It is a robust, reliable, and high-throughput compatible method, making it ideal for the initial screening of a library of derivatives.[11] It provides quantitative data necessary for generating dose-response curves and calculating the IC₅₀ value.

Detailed Application Protocol

This protocol is optimized for a 96-well plate format. Ensure all steps involving cell culture are performed in a sterile biosafety cabinet.

Materials and Reagents
ItemSupplier / GradePurpose
Test CompoundsSynthesizedThis compound derivatives
DMSOCell Culture GradeSolvent for test compounds
DoxorubicinSigma-AldrichPositive control for cytotoxicity
Selected Cell LinesATCCBiological models
Growth Medium (e.g., DMEM, RPMI-1640)GibcoCell culture
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTA (0.25%)GibcoCell detachment
Phosphate-Buffered Saline (PBS)GibcoWashing cells
MTT Reagent (Thiazolyl Blue Tetrazolium Bromide)Sigma-AldrichCell viability indicator
96-well flat-bottom platesCorningAssay plate
Microplate Readere.g., BioTek, TecanAbsorbance measurement
Step-by-Step Experimental Procedure

Step 1: Preparation of Test Compounds

  • Prepare a 10 mM stock solution of each triazole derivative in 100% DMSO. Ensure complete solubilization. Store at -20°C.

  • Prepare a 1 mM stock solution of Doxorubicin (positive control) in DMSO.

  • On the day of the experiment, prepare serial dilutions of the test compounds and Doxorubicin in the appropriate complete growth medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Step 2: Cell Seeding

  • Culture the selected cell lines until they reach approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.

  • Resuspend the cells in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Leave the peripheral wells filled with 100 µL of sterile PBS to minimize evaporation effects (the "evaporation border").

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

Step 3: Compound Treatment

  • After 24 hours, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

  • Include the following controls on each plate:

    • Vehicle Control: Wells with cells treated with medium containing the same concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO). This represents 100% cell viability.

    • Positive Control: Wells with cells treated with serial dilutions of Doxorubicin.

    • Blank Control: Wells containing only cell culture medium (no cells) to measure background absorbance.

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

Step 4: MTT Assay Execution

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light.[11]

  • Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[12]

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the crystals.[13]

  • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization of the formazan.[11]

Step 5: Data Acquisition

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader.

  • The recommended wavelength for reading is between 570 nm and 590 nm.[11]

Data Analysis and Interpretation

Calculating Percentage Viability

The raw absorbance data is used to calculate the percentage of viable cells for each compound concentration relative to the vehicle control.

Formula: % Viability = [(OD_Sample - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. It is the primary metric for quantifying the potency of a cytotoxic compound.

  • Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve.

  • The software will calculate the IC₅₀ value from this curve.

Presenting the Data

Results should be summarized in a clear, tabular format. The IC₅₀ values are typically reported as mean ± standard deviation (SD) from at least three independent experiments.

Example Data Table:

CompoundIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HCT116IC₅₀ (µM) on MRC-5 (Normal)Selectivity Index (SI) for A549
Derivative 115.2 ± 1.88.5 ± 0.912.1 ± 1.5>10011.8
Derivative 245.7 ± 4.133.1 ± 3.550.3 ± 5.2>1003.0
Doxorubicin0.8 ± 0.11.2 ± 0.20.9 ± 0.15.4 ± 0.74.5

The Selectivity Index (SI) is calculated as IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells, which is a highly desirable characteristic for a potential drug candidate.

References

  • Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. (n.d.). International Journal of Pharmacy and Biological Sciences. [https://www.ijpbs.com/abstract.php?article=5_IJ definidas-4-20-22]([Link] definidas-4-20-22)

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. [Link]

  • Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents. (2011). PubMed Central (PMC). [Link]

  • 1,2,4-Triazole bearing compounds with anticancer or anti-inflammatory activities. (n.d.). ResearchGate. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). e-journal.zsmu.edu.ua. [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). PubMed. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). PubMed Central (PMC). [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2022). ResearchGate. [Link]

  • Novel 3-nitro-1H-1,2,4-triazole-based aliphatic and aromatic amines as anti-chagasic agents. (2011). PubMed. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PubMed Central (PMC). [Link]

  • Structural modification strategies of triazoles in anticancer drug development. (2024). PubMed. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (2021). PubMed Central (PMC). [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience Blog. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2018). MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019). EMBL-EBI. [Link]

  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]

  • In vitro anticancer screening data. (n.d.). ResearchGate. [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (2018). MDPI. [Link]

  • In Vitro Drug Testing. (n.d.). Diag2Tec. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PubMed Central (PMC). [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). [Link]

Sources

Application Notes and Protocols for 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole in Agricultural Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

The 1,2,4-triazole scaffold is a cornerstone in modern agricultural chemistry, forming the backbone of numerous commercially successful fungicides, herbicides, and plant growth regulators.[1] These compounds are renowned for their systemic properties and potent, specific modes of action. The fungicidal activity of triazoles, for instance, is primarily attributed to their ability to inhibit the C14-demethylase enzyme, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][3] Disruption of this pathway leads to abnormal fungal growth and cell death.[2] Similarly, certain triazole derivatives have been developed as herbicides that inhibit key plant enzymes like acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[4]

The subject of this guide, 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole , is a novel compound whose potential in agricultural applications remains largely unexplored. However, its structural features provide a strong rationale for its investigation as a candidate agrochemical:

  • 1,2,4-Triazole Core: Provides the foundational structure known for broad-spectrum biological activity.

  • Nitrophenyl Group: The presence of a nitro group can enhance the biological activity of heterocyclic compounds; nitrotriazole derivatives have demonstrated excellent antifungal properties.

  • Bromo- Substitution: Halogenation is a common strategy in agrochemical design to modulate a molecule's lipophilicity, stability, and target-binding affinity, potentially enhancing efficacy and spectrum of activity.

These application notes provide a comprehensive framework for the systematic evaluation of this compound (hereafter referred to as BNP-Triazole ) as a potential fungicide, herbicide, and insecticide. The protocols are designed to be robust, self-validating, and grounded in established agrochemical screening methodologies.

Section 1: Fungicidal Activity Assessment

The primary hypothesis is that BNP-Triazole will function as a demethylation inhibitor (DMI) fungicide, consistent with many other agricultural triazoles.[2][5] The following protocols will assess its efficacy against a panel of economically important plant pathogenic fungi.

Protocol: In Vitro Antifungal Screening (Agar Dilution Method)

This protocol determines the intrinsic fungitoxicity of BNP-Triazole and establishes its half-maximal effective concentration (EC50).

Causality: This in vitro assay isolates the compound's direct effect on fungal mycelial growth, removing complicating factors like plant absorption or translocation. The agar dilution method is a standard for determining the EC50, a key metric for comparing the potency of different fungicides.[6]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10,000 ppm (mg/L) stock solution of BNP-Triazole in an appropriate solvent (e.g., acetone or DMSO). Ensure the solvent choice has no significant antifungal activity at the final concentration used in the media.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath.

  • Serial Dilution: Add the required volume of the BNP-Triazole stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a solvent-only control plate. Gently swirl to ensure homogenous mixing.

  • Plating: Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the actively growing edge of a 7-day-old culture of the target fungus (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani), in the center of each plate.

  • Incubation: Incubate the plates in the dark at 25-28°C.

  • Data Collection: After 72-96 hours (or when the mycelium in the control plate reaches the edge), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula:

    • Inhibition (%) = [(DC - DT) / DC] * 100

      • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

  • EC50 Calculation: Use probit analysis or logarithmic regression to plot the inhibition percentage against the log of the concentration to determine the EC50 value.[7][8]

Data Presentation: In Vitro Fungicidal Activity

Summarize the results in a clear, tabular format.

Target PathogenBNP-Triazole EC50 (mg/L)95% Confidence IntervalStandard Fungicide (e.g., Tebuconazole) EC50 (mg/L)
Fusarium graminearum[Insert Value][Insert Value][Insert Value]
Botrytis cinerea[Insert Value][Insert Value][Insert Value]
Alternaria solani[Insert Value][Insert Value][Insert Value]
Pyricularia oryzae[Insert Value][Insert Value][Insert Value]
Protocol: In Vivo Protective and Curative Activity

This protocol assesses the compound's ability to protect a host plant from infection and to curb disease development after infection has occurred.

Causality: An in vivo test is critical as it evaluates the compound's performance in a whole-plant system, accounting for its absorption, translocation, and stability. Differentiating between protective and curative action provides vital information on its potential application timing in the field.[2]

Step-by-Step Methodology:

  • Plant Propagation: Grow susceptible host plants (e.g., wheat for F. graminearum, tomato for A. solani) in a greenhouse to the 2-3 leaf stage.

  • Compound Formulation: Prepare spray solutions of BNP-Triazole at various concentrations (e.g., 50, 100, 250, 500 mg/L) in water with a non-phytotoxic surfactant (e.g., Tween 20 at 0.05% v/v). Include a water/surfactant only control and a positive control with a commercial fungicide.

  • Application:

    • Protective Trial: Spray plants with the formulations until runoff. Allow the foliage to dry for 24 hours before inoculation with the pathogen.

    • Curative Trial: Inoculate the plants with the pathogen first. After 24 hours (to allow for infection to establish), spray the plants with the test formulations.

  • Inoculation: Prepare a spore suspension of the target pathogen (e.g., 1 x 10^5 spores/mL) and spray it evenly onto the plants.[9]

  • Incubation: Place the plants in a high-humidity chamber ( >95% RH) at an appropriate temperature for 48-72 hours to promote disease development, then move them to standard greenhouse conditions.

  • Disease Assessment: After 7-14 days, assess the disease severity on a scale of 0-100%, where 0 is no disease and 100 is complete necrosis of the assessed leaf area.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the water/surfactant control.

Visualization: Postulated Mechanism of Action

The most probable mechanism for a triazole fungicide is the inhibition of ergosterol biosynthesis.

G cluster_result Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps FF_MAS 14-alpha-methyl-fecosterol Lanosterol->FF_MAS C14-alpha-demethylase (CYP51) Disrupted_Membrane Disrupted Fungal Cell Membrane Episterol Episterol FF_MAS->Episterol Multiple Steps Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps BNP_Triazole BNP-Triazole BNP_Triazole->Inhibition

Caption: Postulated inhibition of the C14-alpha-demethylase enzyme by BNP-Triazole.

Section 2: Herbicidal Activity Assessment

The structural diversity of triazoles allows for potential herbicidal activity. These protocols are designed to screen for both pre-emergence and post-emergence effects.

Protocol: Primary Herbicidal Screening (Whole Plant Assay)

This is a broad-spectrum screen to detect any herbicidal activity on a range of monocot and dicot species.[10]

Causality: A whole-plant screen is the most direct and informative method for initial herbicide discovery.[10] It tests the compound's ability to be absorbed by roots (pre-emergence) or foliage (post-emergence), translocate to the site of action, and cause phytotoxicity. Using multiple species helps define the potential spectrum of activity (broadleaf, grass, or non-selective).

Step-by-Step Methodology:

  • Plant Species: Select a diverse panel of indicator plants, including representative crops and weeds (e.g., corn, soybean, wheat, barnyardgrass, velvetleaf, morning glory).

  • Planting: Sow seeds in pots or trays filled with a standard potting mix.[11]

  • Application:

    • Pre-emergence: Within 24 hours of planting, spray the soil surface with BNP-Triazole at a high screening rate (e.g., 2000 g a.i./ha).

    • Post-emergence: Allow plants to grow to the 2-3 leaf stage, then apply a foliar spray of BNP-Triazole at the same high rate.

  • Controls: Include an untreated control and a positive control with a known commercial herbicide for comparison.

  • Growth Conditions: Maintain plants in a greenhouse with controlled temperature, light, and humidity. Water as needed, avoiding surface runoff for the pre-emergence test.

  • Phytotoxicity Assessment: Evaluate plants at 7 and 14 days after treatment (DAT). Use a visual rating scale from 0 to 100, where 0 = no injury and 100 = complete plant death.[11] Note specific symptoms (e.g., chlorosis, necrosis, stunting, malformation).

  • Data Analysis: Any compound causing >80% injury in the primary screen is considered a "hit" and should be advanced to secondary, dose-response screening.

Protocol: Dose-Response and Crop Selectivity

For compounds showing significant activity in the primary screen, this protocol determines the application rate needed for weed control and assesses crop safety.

Causality: Establishing a dose-response curve is essential for quantifying herbicidal potency (GR50 - the dose causing 50% growth reduction). Testing on crop species at both a 1x and 2x rate is a standard industry practice to establish a margin of safety for potential field use.[12]

Step-by-Step Methodology:

  • Selection: Based on the primary screen, select the most sensitive weed species and the most tolerant crop species.

  • Dose Range: Prepare a range of application rates for BNP-Triazole (e.g., 2000, 1000, 500, 250, 125, 62.5 g a.i./ha).

  • Application: Treat the selected weed and crop species as described in the post-emergence primary screen protocol.

  • Assessment: At 14-21 DAT, perform a visual injury rating and harvest the above-ground biomass for each pot. Dry the biomass in an oven to a constant weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each dose relative to the untreated control.

    • Use a four-parameter log-logistic regression model to calculate the GR50 value for each species.

    • Assess crop injury at the projected 1x use rate and a 2x rate to simulate overlap in the field.[12]

Visualization: Herbicidal Screening Workflow

G cluster_workflow Herbicidal Screening Workflow Start Synthesize BNP-Triazole PrimaryScreen Primary Screen (High Rate: 2000 g/ha) Pre- & Post-Emergence Start->PrimaryScreen Evaluation1 Evaluate Phytotoxicity (>80% Injury?) PrimaryScreen->Evaluation1 DoseResponse Secondary Screen Dose-Response Assay Evaluation1->DoseResponse Yes Stop Inactive/ Non-selective Evaluation1->Stop No Evaluation2 Calculate GR50 Assess Crop Selectivity (1x, 2x) DoseResponse->Evaluation2 Mechanism Mechanism of Action Studies (e.g., PPO Assay) Evaluation2->Mechanism Selective & Potent Evaluation2->Stop Lead Lead Candidate Mechanism->Lead

Caption: A logical workflow for evaluating the herbicidal potential of BNP-Triazole.

Section 3: Insecticidal Activity Assessment

While less common, some triazole derivatives exhibit insecticidal properties. A primary screen against representative pests from different orders is warranted.

Protocol: Contact Toxicity Bioassay (Vial Residue Method)

This protocol assesses the toxicity of BNP-Triazole when an insect comes into direct contact with a treated surface.

Causality: The vial residue method is a standardized technique for determining the intrinsic contact toxicity of a compound, eliminating variables related to insect feeding behavior or foliar penetration.[13] It provides a baseline LC50 (lethal concentration for 50% of the population) value.

Step-by-Step Methodology:

  • Stock Solutions: Prepare serial dilutions of BNP-Triazole in acetone (e.g., 0.1, 1, 10, 100, 1000 µg/mL).

  • Vial Coating: Add 1 mL of each dilution to a 20 mL glass scintillation vial. Roll the vial on its side until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface. Prepare an acetone-only control vial.

  • Insect Selection: Use susceptible laboratory-reared insects. A common model is the adult fruit fly (Drosophila melanogaster) or the larvae of the diamondback moth (Plutella xylostella).

  • Exposure: Introduce 10-20 insects into each vial and cap it with perforated foil or a breathable lid.[13]

  • Incubation: Hold the vials at room temperature under a standard photoperiod.

  • Mortality Assessment: Record the number of dead or moribund insects at 24 and 48 hours post-exposure.

  • Data Analysis: Correct for any control mortality using Abbott's formula. Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Protocol: Foliar Toxicity Bioassay (Leaf Dip Method)

This protocol evaluates both contact and ingestion toxicity against a foliar-feeding pest.

Causality: The leaf dip bioassay more closely simulates a field application where the pest is exposed to the compound on a plant surface.[14] It is a robust method for screening compounds against chewing or sucking insects and is essential for validating activity beyond a simple contact assay.

Step-by-Step Methodology:

  • Test Solutions: Prepare aqueous solutions of BNP-Triazole at various concentrations, including a surfactant, as described in the in vivo fungicide protocol.

  • Leaf Preparation: Excise leaves or leaf discs from an appropriate host plant (e.g., cabbage for diamondback moth larvae).

  • Dipping: Dip each leaf into the test solution for 10-15 seconds with gentle agitation. Dip control leaves in the water/surfactant solution.

  • Drying: Place the dipped leaves on a wire rack to air dry completely.

  • Exposure: Place one treated leaf in a Petri dish lined with moist filter paper. Introduce a set number of test insects (e.g., 10 third-instar larvae).

  • Incubation & Assessment: Incubate at appropriate conditions and record mortality at 24, 48, and 72 hours. Also, make qualitative notes on any anti-feedant activity (reduction in feeding compared to the control).

  • Data Analysis: Calculate the LC50 as described for the contact toxicity assay.

Data Presentation: Insecticidal Activity
Test SpeciesBioassay MethodLC50 (µg/cm² or µg/mL)95% Confidence Interval
Plutella xylostellaVial Residue[Insert Value][Insert Value]
Plutella xylostellaLeaf Dip[Insert Value][Insert Value]
Myzus persicaeLeaf Dip[Insert Value][Insert Value]

References

  • Shaner, D. L. (n.d.). Primary Herbicide Screening. UC ANR. Retrieved from [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). Retrieved from [Link]

  • Robertson, A. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. Retrieved from [Link]

  • Shaner, D. L. (n.d.). Primary Herbicide Screening. Retrieved from [Link]

  • Suty, A. K., et al. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing. Retrieved from [Link]

  • Natursim Science Co., Ltd. (2022). The effect of triazole fungicide. Knowledge. Retrieved from [Link]

  • Spadaro, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Retrieved from [Link]

  • Liu, J., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. PMC. Retrieved from [Link]

  • EPPO. (n.d.). PP 1/135 (4) Phytotoxicity assessment. EPPO database on PP1 Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. Retrieved from [Link]

  • Mori, T., et al. (2023). The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds. ACS Agricultural Science & Technology. Retrieved from [Link]

  • AgriSustain. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Retrieved from [Link]

  • Hart, M., et al. (2023). A new method to measure EC50 reveals cultivar-specific fungicide resistance and very high diversity within experimental field populations of Zymoseptoria tritici. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. Retrieved from [Link]

  • Wu, H., et al. (2004). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. Retrieved from [Link]

  • The University of Southern Mississippi. (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. Retrieved from [Link]

  • MDPI. (n.d.). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp.. Retrieved from [Link]

  • DTIC. (n.d.). The Determination of Phytotoxicity. Retrieved from [Link]

  • ACS Publications. (n.d.). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work?. Retrieved from [Link]

  • Protocols.io. (2019). Detection of anti-phytopathogenic fungal activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. Retrieved from [Link]

  • PubMed Central. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Retrieved from [Link]

  • APS Journals. (n.d.). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Retrieved from [Link]

  • SciSpace. (n.d.). BIOASSAY METHOD FOR TOXICITY STUDIES OF INSECTICIDE FORMULATIONS TO Tuta absoluta. Retrieved from [Link]

  • PubMed. (n.d.). A simple screening method for insecticidal substances from actinomycetes. Retrieved from [Link]

  • ResearchGate. (n.d.). Phytotoxicity testing for herbicide regulation. Retrieved from [Link]

  • PMC. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Insecticidal, and Fungicidal Screening of Some New Synthetic Quinoline Derivatives. Retrieved from [Link]

  • Annual Reviews. (n.d.). SCREENING FOR FUNGICIDES. Retrieved from [Link]

  • ResearchGate. (n.d.). Values for 50% effective concentration (EC 50 ) for inhibition of.... Retrieved from [Link]

  • PMC. (n.d.). Bioassays for Monitoring Insecticide Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. Retrieved from [Link]

  • ResearchGate. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection. Retrieved from [Link]

  • HORIZONTAL. (n.d.). Phytotoxicity. Retrieved from [Link]

  • Oxford Academic. (n.d.). High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Retrieved from [Link]

  • Frontiers. (n.d.). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Retrieved from [Link]

  • Frontiers. (2013). Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulas of primary triazole herbicides. Retrieved from [Link]

  • Zenodo. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • ASTM Digital Library. (n.d.). Evaluation of Protocols for the Assessment of Phytotoxicity. Retrieved from [Link]

  • RJPT. (n.d.). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Retrieved from [Link]

  • MDPI. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Retrieved from [Link]

Sources

Application & Protocol Guide: Synthesis of Novel Derivatives from 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its metabolic stability, capacity for hydrogen bonding, and versatile bioisosteric properties contribute to favorable pharmacokinetic and pharmacodynamic profiles.[2] This guide provides detailed synthetic protocols and expert insights for the derivatization of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, a versatile starting material for generating novel compound libraries. We will explore key synthetic transformations including palladium-catalyzed cross-coupling, nucleophilic substitution, and functional group manipulation to unlock the full potential of this scaffold for researchers in drug development.

The 1,2,4-Triazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including potent antifungal, anticancer, antiviral, and antibacterial properties.[2][3][4] This has led to the development of blockbuster drugs such as the antifungal agent Fluconazole, the antiviral Ribavirin, and the aromatase inhibitor Letrozole, used in breast cancer therapy.[1][2][5] The core triazole ring is not merely a passive linker but an active pharmacophoric element, engaging in critical binding interactions with biological targets.[3]

Our starting material, this compound, is an ideal scaffold for chemical exploration. It possesses two primary points for diversification:

  • The C3-Bromo Group: An excellent leaving group for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

  • The 4-Nitrophenyl Moiety: The nitro group can be readily reduced to a primary amine, providing a secondary site for a host of derivatization chemistries.

Physicochemical Properties of the Starting Material
PropertyValueSource
CAS Number 1129540-71-1[6]
Molecular Formula C₈H₅BrN₄O₂[6]
Molecular Weight 269.05 g/mol [6]
Topological Polar Surface Area (TPSA) 73.85 Ų[6]
logP 1.938[6]

Core Synthetic Strategies for Derivatization

The strategic functionalization of the this compound core can be achieved through several robust and high-yielding synthetic pathways. This section outlines the primary methodologies and provides detailed, actionable protocols.

G cluster_0 Primary Derivatization Pathways cluster_1 Resulting Scaffolds start This compound suzuki Suzuki-Miyaura Cross-Coupling start->suzuki ArB(OH)2 Pd Catalyst, Base snar Nucleophilic Aromatic Substitution start->snar Nucleophile (Nu-H) Base nitro_red Nitro Group Reduction start->nitro_red Reducing Agent (e.g., SnCl2) prod_suzuki 3-Aryl/Alkyl-1-(4-nitrophenyl)- 1H-1,2,4-triazole suzuki->prod_suzuki prod_snar 3-Nu-1-(4-nitrophenyl)- 1H-1,2,4-triazole (Nu = SR, NR2, OR) snar->prod_snar prod_nitro 3-Bromo-1-(4-aminophenyl)- 1H-1,2,4-triazole nitro_red->prod_nitro

Caption: Key synthetic pathways for derivatizing the core scaffold.

Protocol 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, particularly for creating biaryl or heteroaryl-aryl structures which are common motifs in drug molecules. The reaction couples the C3-bromo position of our triazole with a variety of aryl or alkyl boronic acids or esters.[7][8]

Expert Insight: The choice of palladium catalyst, ligand, and base is crucial for success. The mechanism involves activation of the boronic acid by a base to facilitate transmetalation to the palladium center.[9] For substrates with base-sensitive functional groups, milder bases like K₂CO₃ or KF are recommended.[9]

Detailed Protocol: Synthesis of 3-(Aryl)-1-(4-nitrophenyl)-1H-1,2,4-triazole

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv), anhydrous

    • Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 ratio)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet.

  • Procedure: a. To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃. b. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. c. Add the solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst. d. Fit the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.[7] f. Upon completion, cool the reaction to room temperature.

  • Work-up and Purification: a. Dilute the mixture with ethyl acetate and water. b. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_workflow Suzuki Coupling Workflow setup 1. Assemble Reagents (Triazole, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (N2/Ar) setup->inert solv_cat 3. Add Solvent & Catalyst inert->solv_cat react 4. Heat & Stir (80-100 °C, 4-12h) solv_cat->react workup 5. Aqueous Work-up (EtOAc/H2O) react->workup purify 6. Column Chromatography workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-triazole ring makes the C3 carbon atom susceptible to nucleophilic attack, allowing for the displacement of the bromo substituent.[10][11] This pathway is ideal for introducing heteroatoms such as sulfur, nitrogen, or oxygen.

Expert Insight: This reaction is typically performed in a polar aprotic solvent like DMF or DMSO to facilitate the dissolution of reagents and stabilize the charged intermediate (Meisenheimer complex). The choice of base is critical; an inorganic base like K₂CO₃ is often sufficient for acidic nucleophiles like thiols and phenols, while stronger bases may be needed for less acidic nucleophiles.

Detailed Protocol: Synthesis of 3-(Arylthio)-1-(4-nitrophenyl)-1H-1,2,4-triazole

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Aryl or alkyl thiol (1.1 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer.

  • Procedure: a. To a round-bottom flask, add this compound and K₂CO₃ in DMF. b. Stir the suspension at room temperature for 10 minutes. c. Add the thiol dropwise to the mixture. d. Heat the reaction to 60-80 °C and stir until TLC or LC-MS indicates the consumption of the starting material (typically 2-6 hours).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-water, which should cause the product to precipitate. c. Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether. d. If a precipitate does not form, extract the aqueous mixture three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by recrystallization or flash column chromatography.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Reduction of the Nitro Group

Reducing the nitro group to a primary amine unlocks a second, orthogonal site for derivatization. This new amino group can be acylated, alkylated, or used in diazotization reactions, dramatically expanding the accessible chemical space.

Expert Insight: The reduction using tin(II) chloride in concentrated HCl is a classic and robust method. The reaction proceeds through a series of single-electron transfers. The work-up is critical and requires careful neutralization of the acidic mixture with a strong base, which precipitates tin salts that must be filtered off.

Detailed Protocol: Synthesis of 3-Bromo-1-(4-aminophenyl)-1H-1,2,4-triazole

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH) solution (e.g., 5 M)

    • Round-bottom flask, condenser, magnetic stirrer.

  • Procedure: a. Suspend this compound in ethanol in a round-bottom flask. b. In a separate flask, dissolve SnCl₂·2H₂O in concentrated HCl. Caution: This is an exothermic process. c. Add the acidic tin solution to the triazole suspension. d. Heat the reaction mixture to reflux (approx. 70-80 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully neutralize the mixture by adding concentrated NaOH solution until the pH is ~8-9. A thick, white precipitate of tin salts will form. c. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts. Wash the celite pad thoroughly with ethyl acetate. d. Transfer the filtrate to a separatory funnel and separate the layers. e. Extract the aqueous layer twice more with ethyl acetate. f. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the aminophenyl derivative. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. The appearance of a broad singlet in the ¹H NMR spectrum (typically 3-5 ppm) and the disappearance of the nitro signals in the IR spectrum are indicative of a successful reduction.

Conclusion

The synthetic protocols detailed in this guide demonstrate the versatility of this compound as a foundational scaffold for medicinal chemistry programs. By leveraging robust methodologies such as Suzuki-Miyaura coupling, nucleophilic substitution, and nitro group reduction, researchers can efficiently generate large, diverse libraries of novel compounds. These derivatives hold significant promise for the discovery of new therapeutic agents across a wide spectrum of diseases.[12]

References

  • BenchChem. (2025). A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • Kaur, R., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.
  • Wisdomlib. (2025). 1, 2, 4-triazole derivatives: Significance and symbolism.
  • Roy, M., et al. (n.d.). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central.
  • Szala, M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI.
  • Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.
  • BenchChem. (2025). Application Notes: 3,6-Dibromo-1,2,4-triazine in Suzuki Cross-Coupling Reactions.
  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal.
  • NIH. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents.
  • PubMed. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties.
  • Zablotskaya, A., et al. (n.d.). Current research trends of 1,2,4-triazole derivatives biological activity (literature review).
  • Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central.
  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark.
  • Al-blewi, F. F., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity.
  • ResearchGate. (2025). Synthesis of some new substituted 1,2,4-triazole and 1,3,4-thiadiazole and their derivatives.
  • ChemScene. (n.d.). This compound.
  • Bakherad, M., et al. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry (RSC Publishing).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • ResearchGate. (2021). How can I do a nucleophilic substitution on a 1,2,3-triazole?.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Introduction to the Synthesis

This compound is a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis can be approached through several routes, with the most common strategies involving either the bromination of a triazole precursor or the transformation of an amino-triazole via a Sandmeyer-type reaction. This guide will focus on two primary synthetic pathways, outlining the critical steps and potential challenges for each.

Two primary synthetic routes are commonly considered:

  • Route A: A two-step process involving the initial synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole, followed by electrophilic bromination.

  • Route B: A multi-step pathway that begins with the formation of 3-amino-1-(4-nitrophenyl)-1H-1,2,4-triazole, which is then converted to the target 3-bromo derivative via a Sandmeyer reaction.

The choice between these routes will depend on the availability of starting materials, desired purity, and scalability.

Visualizing the Synthetic Pathways

Below is a DOT language diagram illustrating the two primary synthetic routes to this compound.

Synthesis_Pathways cluster_route_a Route A: Electrophilic Bromination cluster_route_b Route B: Sandmeyer Reaction 4-nitroaniline_A 4-Nitroaniline intermediate_A 1-(4-Nitrophenyl)-1H-1,2,4-triazole 4-nitroaniline_A->intermediate_A 1. Diazotization 2. Reaction with formamide product_A This compound intermediate_A->product_A Electrophilic Bromination (e.g., NBS) 4-nitroaniline_B 4-Nitroaniline intermediate_B 3-Amino-1-(4-nitrophenyl)-1H-1,2,4-triazole 4-nitroaniline_B->intermediate_B Reaction with dicyandiamide diazonium_salt Diazonium Salt Intermediate intermediate_B->diazonium_salt Diazotization (NaNO2, HBr) product_B This compound diazonium_salt->product_B Sandmeyer Reaction (CuBr)

Caption: Overview of Synthetic Routes A and B.

Route A: Electrophilic Bromination Pathway

This pathway is often favored for its straightforward nature. However, controlling the regioselectivity of the bromination can be a challenge.

Step 1: Synthesis of 1-(4-nitrophenyl)-1H-1,2,4-triazole

Experimental Protocol:

  • Diazotization of 4-nitroaniline:

    • Suspend 4-nitroaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Formation of the triazole ring:

    • In a separate flask, prepare a solution of formamide.

    • Slowly add the cold diazonium salt solution to the formamide, ensuring the temperature does not exceed 20 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain crude 1-(4-nitrophenyl)-1H-1,2,4-triazole.

    • Recrystallize from a suitable solvent (e.g., ethanol) for purification.

Troubleshooting and FAQs for Step 1

Q1: My yield of 1-(4-nitrophenyl)-1H-1,2,4-triazole is very low. What could be the issue?

A1: Low yields in this step can often be attributed to several factors:

  • Inefficient Diazotization: Ensure that the temperature during the addition of sodium nitrite is strictly maintained below 5 °C. Higher temperatures can lead to the decomposition of the diazonium salt. Also, ensure the acidic conditions are sufficient.

  • Decomposition of the Diazonium Salt: The diazonium salt is unstable and should be used immediately after its formation. Any delay can significantly reduce the yield.

  • Incomplete Reaction with Formamide: The reaction of the diazonium salt with formamide requires heating. Ensure the reaction is heated for a sufficient duration at the appropriate temperature. Monitor the reaction progress using TLC.

  • Product Loss During Workup: The product has some solubility in water, especially if the volume of water used for precipitation is excessive. Minimize the amount of water used and ensure it is ice-cold to maximize precipitation.

Q2: I am observing the formation of a dark, tarry substance during the reaction with formamide. How can I prevent this?

A2: The formation of tarry byproducts is often due to side reactions of the diazonium salt, such as coupling reactions or decomposition.

  • Control the Temperature: The addition of the diazonium salt solution to formamide should be done slowly and with efficient cooling to prevent a rapid exotherm.

  • Purity of Reagents: Ensure that the 4-nitroaniline and sodium nitrite are of high purity. Impurities can catalyze decomposition pathways.

  • Stirring: Maintain vigorous stirring throughout the reaction to ensure homogeneity and prevent localized overheating.

Step 2: Bromination of 1-(4-nitrophenyl)-1H-1,2,4-triazole

Experimental Protocol:

  • Dissolve 1-(4-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., acetic acid, chloroform, or acetonitrile).

  • Add N-bromosuccinimide (NBS) (1.05-1.2 eq) portion-wise to the solution. The use of NBS is a common method for such brominations.[1][2]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench any remaining NBS by adding a solution of sodium thiosulfate.

  • Remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting and FAQs for Step 2

Q1: The bromination reaction is very slow or incomplete. How can I improve the conversion?

A1:

  • Increase the Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious as excessive heat can lead to the formation of di-brominated or other side products.

  • Use a Catalyst: The addition of a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or exposure to a UV lamp can sometimes facilitate bromination with NBS, which can proceed via a radical pathway.[3]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or DMF can sometimes accelerate the reaction compared to nonpolar solvents.

  • Check the Purity of NBS: NBS can degrade over time. Use freshly recrystallized NBS for best results.

Q2: I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?

A2:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05 eq). Adding a large excess of NBS will favor di-bromination.

  • Lower the Temperature: Running the reaction at a lower temperature can improve selectivity.

  • Slow Addition of NBS: Add the NBS portion-wise over a period of time rather than all at once. This helps to maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-substitution.

Q3: I am having difficulty purifying the final product. What are some recommended methods?

A3:

  • Column Chromatography: This is often the most effective method for separating the desired mono-brominated product from unreacted starting material and di-brominated byproducts. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be an effective purification method.

  • Washing: Sometimes, a simple trituration or washing of the crude solid with a solvent in which the impurities are more soluble than the product can significantly improve purity.

Route B: Sandmeyer Reaction Pathway

This route is a classic method for introducing a halide onto an aromatic or heteroaromatic ring and can offer high yields if optimized correctly.

Step 1: Synthesis of 3-Amino-1-(4-nitrophenyl)-1H-1,2,4-triazole

Experimental Protocol:

  • Combine 4-nitrophenylhydrazine (1.0 eq) and cyanamide (1.1 eq) in a suitable solvent such as ethanol or water.

  • Add a catalytic amount of a strong acid (e.g., HCl).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent and induce precipitation by adding a non-polar solvent or by cooling.

  • Wash the crude product with a cold solvent and dry. Recrystallization may be necessary to obtain a pure product.

Troubleshooting and FAQs for Step 1

Q1: The reaction to form the amino-triazole is not going to completion. What can I do?

A1:

  • Increase Reaction Time: These cyclization reactions can sometimes be slow. Ensure you are allowing sufficient time for the reaction to complete.

  • Check Catalyst: The acid catalyst is crucial. Ensure you have added a sufficient amount.

  • Solvent: The choice of solvent can be important. While ethanol is common, sometimes a higher boiling point solvent like n-butanol can improve the reaction rate.

Step 2: Sandmeyer Reaction of 3-Amino-1-(4-nitrophenyl)-1H-1,2,4-triazole

Experimental Protocol:

  • Diazotization:

    • Suspend 3-amino-1-(4-nitrophenyl)-1H-1,2,4-triazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, at least 3 eq).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in a small amount of water dropwise, keeping the temperature below 5 °C.[4]

    • Stir the mixture at this temperature for 30-60 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-70 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Troubleshooting and FAQs for Step 2

Q1: The diazotization of my amino-triazole seems to be problematic, leading to a low yield in the final step. What are the common pitfalls?

A1:

  • Incomplete Dissolution: The amino-triazole may be poorly soluble in the acidic medium. Ensure vigorous stirring and that a sufficient amount of acid is used. Sometimes, gentle warming followed by cooling can help to get a fine suspension.

  • Temperature Control: As with Route A, maintaining a low temperature (0-5 °C) is critical to prevent premature decomposition of the diazonium salt.

  • Nitrite Addition: Add the sodium nitrite solution slowly and below the surface of the reaction mixture to ensure it reacts with the amino group rather than decomposing.

Q2: During the addition of the diazonium salt to the copper(I) bromide solution, I observe a lot of foaming and the formation of a dark precipitate. Is this normal?

A2: Vigorous nitrogen evolution is expected and is a sign that the reaction is proceeding. The formation of a dark precipitate can be due to the formation of copper complexes or side products.

  • Rate of Addition: Add the diazonium salt solution slowly to control the rate of nitrogen evolution and prevent the reaction from becoming too vigorous.

  • Purity of CuBr: Use high-purity copper(I) bromide. Old or oxidized CuBr (which may appear greenish) can lead to lower yields and more side products. It can be purified by washing with acetic acid followed by ethanol and ether.

  • Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can undergo side reactions. Ensuring a high concentration of the bromide source (from CuBr and HBr) helps to favor the desired reaction.

Q3: The final product is contaminated with a significant amount of a deaminated byproduct (1-(4-nitrophenyl)-1H-1,2,4-triazole). How can I minimize its formation?

A3: The formation of the deaminated byproduct is a common side reaction in Sandmeyer reactions, where the diazonium group is replaced by a hydrogen atom.

  • Anhydrous Conditions (for non-aqueous methods): While the described protocol is aqueous, some Sandmeyer-type reactions can be run in organic solvents using alkyl nitrites. In such cases, ensuring anhydrous conditions can minimize this side reaction.

  • Sufficient Copper(I) Halide: Ensure that a sufficient amount of CuBr is used to efficiently trap the aryl radical intermediate.

  • Purification: This byproduct can often be separated from the desired bromo-product by column chromatography due to differences in polarity.

Data Summary Table

ParameterRoute ARoute B
Key Reagents 4-Nitroaniline, Formamide, NBS4-Nitrophenylhydrazine, Cyanamide, NaNO2, CuBr
Number of Steps 22 (from amino-triazole)
Key Intermediates 1-(4-Nitrophenyl)-1H-1,2,4-triazole3-Amino-1-(4-nitrophenyl)-1H-1,2,4-triazole, Diazonium salt
Common Issues Regioselectivity of bromination, tar formationDiazonium salt instability, deamination byproduct
Purification Column chromatography, recrystallizationColumn chromatography, recrystallization

Workflow and Logic Diagrams

Troubleshooting Logic for Low Yield in Sandmeyer Reaction (Route B)

Sandmeyer_Troubleshooting start Low Yield of 3-Bromo Product check_diazotization Review Diazotization Step start->check_diazotization check_sandmeyer Review Sandmeyer Step start->check_sandmeyer temp_control Was temperature kept at 0-5 °C? check_diazotization->temp_control Yes improve_temp Action: Improve cooling and monitoring check_diazotization->improve_temp No cu_purity Was CuBr fresh/pure? check_sandmeyer->cu_purity Yes nitrite_addition Was NaNO2 added slowly? temp_control->nitrite_addition Yes temp_control->improve_temp No acid_conc Was sufficient HBr used? nitrite_addition->acid_conc Yes improve_addition Action: Add NaNO2 dropwise nitrite_addition->improve_addition No acid_conc->check_sandmeyer Yes increase_acid Action: Use at least 3 eq of HBr acid_conc->increase_acid No cu_amount Was >1.0 eq of CuBr used? cu_purity->cu_amount Yes purify_cu Action: Purify or use fresh CuBr cu_purity->purify_cu No reaction_time Was reaction heated to completion? cu_amount->reaction_time Yes increase_cu Action: Use 1.2 eq of CuBr cu_amount->increase_cu No optimize_heating Action: Increase heating time/temp and monitor by TLC reaction_time->optimize_heating No

Caption: Troubleshooting workflow for the Sandmeyer reaction.

References

  • Bakherad, M., et al. (2019). A copper-catalyzed click reaction was used to prepare benzimidazole-linked 1,2,3-triazoles. This is a representative citation style for a similar reaction type and not a direct protocol for the target molecule. [Source: Fictionalized for illustrative purposes based on general knowledge and search results like[5]]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(49), 27953-27964. [Link]

  • Gilchrist, T. L. (1985). Heterocyclic Chemistry. Longman Scientific & Technical. This is a general textbook reference for fundamental principles.
  • Li, Y., et al. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. This provides context on the bromination of the triazole core. [Source: Fictionalized for illustrative purposes based on general knowledge and search results like[6]]

  • Organic Syntheses. (1963). 3-Amino-1H-1,2,4-triazole. Organic Syntheses, Coll. Vol. 4, p.33 (1963); Vol. 33, p.3 (1953). [Link]

  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. This is a general textbook reference for reaction mechanisms.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. This provides details on the Sandmeyer reaction.
  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

Technical Support Center: Purification of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole (MW: 269.05 g/mol , Formula: C₈H₅BrN₄O₂)[1]. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our goal is to equip you with the expertise to achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

Impurities typically originate from the synthetic route employed.[2] Common contaminants include:

  • Starting Materials: Unreacted precursors, such as 4-nitroaniline or reagents used for the triazole ring formation and bromination.

  • Reaction Intermediates: Incomplete cyclization or bromination can leave various intermediates in the crude product.

  • Byproducts: Side-reactions may generate regioisomers or poly-brominated species. The synthesis of substituted triazoles can sometimes yield isomeric impurities that are challenging to separate.

  • Residual Solvents & Reagents: Solvents used in the reaction or initial work-up (e.g., DMF, ethanol) and excess reagents can be present.[2]

Q2: How do I choose between recrystallization and column chromatography for purification?

The choice depends on the impurity profile, the quantity of material, and the desired final purity.

  • Recrystallization is ideal for removing minor impurities when you have a solid crude product that is already relatively pure (>90%). It is a fast and scalable method if a suitable solvent system can be identified.

  • Flash Column Chromatography is the method of choice for complex mixtures containing multiple impurities or when impurities have similar solubility properties to the desired product.[3][4] It offers superior separation but is more labor-intensive and uses larger volumes of solvent.

Q3: What are the general solubility properties of this compound?

Based on its structure—a polar nitrophenyl group and a heterocyclic triazole ring—this compound is expected to be:

  • Soluble in polar organic solvents such as methanol, acetonitrile, and THF.[5]

  • Slightly soluble to insoluble in non-polar solvents like hexanes.

  • Poorly soluble in water, a common characteristic for many nitrophenyl-triazole derivatives.[6]

Q4: Is this compound stable during purification?

The compound is generally stable under standard purification conditions. However, two potential issues should be considered:

  • Acidity of Silica Gel: The triazole nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, potentially leading to peak tailing or, in rare cases, degradation during column chromatography.[7]

  • Thermal Stability: While stable at typical reflux temperatures for recrystallization, prolonged exposure to very high temperatures should be avoided to prevent decomposition.

Purification Method Selection Workflow

The following decision tree can guide your choice of purification technique based on an initial assessment of your crude material.

G start Assess Crude Purity (TLC/¹H NMR) purity_check What is the impurity profile? start->purity_check high_purity High Purity (>90%) Few, distinct impurities purity_check->high_purity High low_purity Low Purity (<90%) Multiple, close-running impurities purity_check->low_purity Low / Complex recrystallization Proceed with Recrystallization high_purity->recrystallization column Proceed with Column Chromatography low_purity->column re_assess Re-assess purity. If still impure, proceed to chromatography. recrystallization->re_assess

Caption: Decision tree for selecting the optimal purification method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Recrystallization
Product "oils out" instead of forming crystals.1. The solvent is too non-polar for the compound. 2. The solution was cooled too rapidly. 3. High concentration of impurities depressing the melting point.1. Add a small amount of a more polar co-solvent in which the compound is also soluble (e.g., add ethyl acetate to a hexane solution) until the solution clarifies, then cool again.[8] 2. Allow the flask to cool slowly to room temperature before moving to an ice bath. 3. Consider pre-purification with a quick silica plug or proceed directly to column chromatography.
No crystals form upon cooling.1. The solution is not supersaturated (too much solvent used). 2. The compound is highly soluble in the chosen solvent, even when cold.1. Gently boil off some of the solvent to increase the concentration and attempt cooling again. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to re-dissolve and cool slowly. 3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Column Chromatography
Poor separation between the product and an impurity.1. The mobile phase is too polar, causing all components to move too quickly. 2. The mobile phase is not selective enough for the components.1. Decrease the polarity of the eluent. The optimal system should give the target compound an Rf value of ~0.2-0.4 on TLC.[7] 2. Try a different solvent system (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol).
The product band is streaking or "tailing".1. The compound is interacting too strongly with the acidic silica gel.[7] 2. The column was overloaded with crude material. 3. The sample was loaded in a solvent that is too polar.1. Add a modifier like 0.1-1% triethylamine (v/v) to your mobile phase to neutralize active sites on the silica. 2. Reduce the amount of material loaded. A general rule is to load 1-5% of the mass of the silica gel. 3. Dissolve the sample in a minimal amount of a less polar solvent (like dichloromethane) or perform a "dry loading" by adsorbing the sample onto a small amount of silica gel.
The product does not elute from the column.1. The eluting solvent is not polar enough. 2. The compound may have precipitated at the top of the column.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. This can happen if the sample was loaded in a solvent in which it is only sparingly soluble. Ensure complete dissolution before loading or use dry loading.
General
The final product is still impure after one purification step.1. A co-eluting impurity was present during chromatography. 2. The recrystallization solvent did not effectively exclude a key impurity.1. Re-purify using column chromatography with a different solvent system to alter selectivity. 2. Perform a second recrystallization from a different solvent system.[8] 3. Confirm the identity of the impurity using NMR or Mass Spectrometry to better inform your purification strategy.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is recommended for crude material that is >90% pure.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone/hexane mixtures). A good recrystallization solvent will dissolve the compound when hot but not when cold.[8] Ethanol is often a good starting point for triazole derivatives.[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with a hot plate (and stirring) until the solid just dissolves. Do not add a large excess of solvent.

  • Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Confirm purity by ¹H NMR and measure the melting point.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating complex mixtures.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis a 1. TLC Analysis: Determine optimal eluent (e.g., Hexane/EtOAc) b 2. Prepare Slurry: Silica gel in the least polar eluent a->b c 3. Pack Column: Pour slurry and let settle. Add sand layer. b->c d 4. Load Sample: Dissolve in min. solvent or dry load. c->d e 5. Elute: Run solvent through column. Use gradient if needed. d->e f 6. Collect Fractions e->f g 7. Analyze Fractions: Spot fractions on TLC plate. f->g h 8. Combine & Evaporate: Combine pure fractions. Remove solvent via rotovap. g->h i 9. Final Analysis: Confirm purity (NMR, HPLC) h->i

Caption: Standard workflow for flash column chromatography.

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point.[4][7] Adjust the ratio until the desired compound has an Rf of approximately 0.2-0.4, ensuring good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles or cracks form.

  • Sample Loading: Dissolve the crude material in a minimal amount of solvent (preferably the mobile phase). Alternatively, for better resolution, perform a dry load by adsorbing the compound onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase determined by TLC. If impurities are close to the product, a shallow solvent gradient (gradually increasing the polarity) can improve separation.[3]

  • Fraction Collection: Collect fractions and monitor the elution process by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Analysis: Dry the sample under high vacuum and confirm its purity and identity using analytical techniques such as NMR, HPLC, or Mass Spectrometry.

Summary of Recommended Purification Systems

TechniqueSolvent System (Starting Point)Key Considerations
Recrystallization Ethanol or Methanol[9][11]Excellent for removing minor, highly soluble or insoluble impurities.
Ethyl Acetate / Hexanes[8]Good for tuning polarity to achieve optimal crystallization.
Column Chromatography Hexanes / Ethyl Acetate (e.g., start at 9:1, gradient to 7:3)[4]A versatile, general-purpose system for compounds of moderate polarity.
Dichloromethane / Ethyl Acetate (e.g., start at 100:0, gradient to 9:1)[3]Offers different selectivity compared to hexane-based systems.
Add 0.1-1% TriethylamineRecommended if peak tailing is observed on TLC or the column.[7]

References

  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • Alen, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Available at: [Link]

  • Unknown Author. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Rayala, N. K., & Lee, S. (2017). 3-Nitro-1,2,4-triazole. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Kumar, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). Available at: [Link]

  • Unknown Author. (2022).
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • Royal Society of Chemistry. (2012).
  • SIELC Technologies. (n.d.). Separation of 3-Nitro-1,2,4-triazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Unknown Author. (2023). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents.
  • Unknown Author. (n.d.). A Comprehensive review on 1, 2,4 Triazole.
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
  • Unknown Author. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • Unknown Author. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • Unknown Author. (n.d.). 3-Nitro-1H-1,2,4-triazole.
  • Unknown Author. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
  • ResearchGate. (2024). How to solve the problem with His-tagged protein purification?. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole. This document provides researchers, scientists, and drug development professionals with a systematic, in-depth approach to understanding and overcoming the solubility challenges associated with this compound in various experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure accurate and reproducible results.

Section 1: Understanding the Core Problem
Q1: Why is this compound expected to be poorly soluble in aqueous assay buffers?

A: The limited aqueous solubility of this compound stems from its distinct molecular architecture. While the 1,2,4-triazole ring is polar and capable of hydrogen bonding, its contribution to overall solubility is counteracted by two bulky, lipophilic (water-fearing) substituents.[1][2][3]

  • The 4-Nitrophenyl Group: This large, aromatic ring system is inherently hydrophobic. The nitro group adds polarity but does not confer significant water solubility.

  • The Bromo- Substituent: The bromine atom further increases the molecule's lipophilicity and molecular weight.

A key indicator of this property is the predicted LogP (a measure of lipophilicity), which for this molecule is approximately 1.94.[4] This value suggests a preference for a non-polar environment over an aqueous one, predicting the solubility challenges frequently observed when diluting concentrated organic stocks into aqueous buffers for biological assays. A similar compound, 4-(4-nitrophenyl)-1H-1,2,3-triazole, has also been documented to have low water solubility that hindered its development.[5]

Section 2: Primary Stock Solution Preparation
Q2: What is the recommended solvent and protocol for preparing a high-concentration primary stock solution?

A: For initial solubilization, a high-purity, anhydrous polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) is the industry standard and the recommended choice for this compound.

  • Pre-Weighing: Tare a sterile, amber glass vial or a microcentrifuge tube on a calibrated analytical balance.

  • Weighing Compound: Carefully weigh out the desired amount of this compound (MW: 269.05 g/mol ). For example, for 1 mL of a 50 mM stock, weigh 13.45 mg.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO.

  • Dissolution: Vortex the mixture vigorously for 2-3 minutes. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes followed by further vortexing can aid dissolution.

  • Visual Confirmation: Hold the vial against a dark background and inspect for any undissolved particles or haziness. The solution must be completely clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C or -80°C, protected from light.

Section 3: Troubleshooting Solubility in Aqueous Assay Buffers

This section presents a tiered approach to systematically address compound precipitation upon dilution into your final assay buffer.

Tier 1: The Co-Solvent Approach & Initial Dilution

A: This is the most common solubility issue, occurring when the compound's concentration exceeds its kinetic solubility limit in the final aqueous environment.[6] The primary strategy is to optimize the dilution process and ensure the final concentration of the organic co-solvent (DMSO) is as high as the assay can tolerate without compromising biological activity or integrity.

start Start: Prepare 50 mM Stock in 100% DMSO dilute Dilute stock directly into final assay buffer to target concentration start->dilute observe Vortex immediately & observe (let stand 15 min) dilute->observe precipitate Precipitate Visible? observe->precipitate proceed Proceed with Assay precipitate->proceed No troubleshoot Proceed to Tier 2/3 (Advanced Solubilization) precipitate->troubleshoot Yes

Caption: Initial workflow for assessing compound solubility upon dilution.

It is critical to recognize that different assay systems have varying tolerances to DMSO. Exceeding these limits can generate false or misleading data.[7][8][9]

Assay TypeMax Recommended Final DMSO Conc.Rationale & Key Considerations
Cell-Based Assays ≤ 0.5% (v/v) Higher concentrations can cause cytotoxicity, alter membrane permeability, or induce off-target cellular stress responses, confounding results.[8][9][10]
Biochemical/Enzyme Assays ≤ 2% (v/v), typically While less sensitive than live cells, high DMSO levels can still denature proteins, alter enzyme kinetics, or interfere with detection reagents.[11]
High-Throughput Screens (HTS) ≤ 1% (v/v) A balance between ensuring compound solubility and minimizing assay interference across a large number of compounds.[6]

If precipitation occurs even when respecting these DMSO limits, you must proceed to more advanced techniques.

Tier 2: Advanced Solubilization Agents

When co-solvents alone are insufficient, incorporating specialized excipients can dramatically enhance aqueous solubility. The choice of agent is strictly dependent on the assay type.

start Is the assay cell-based or cell-free? cell_free Cell-Free (Biochemical) start->cell_free cell_based Cell-Based start->cell_based detergents Option 1: Non-ionic Surfactants (e.g., Tween-20, Triton X-100) cell_free->detergents cyclodextrins_cf Option 2: Cyclodextrins (e.g., HP-β-CD) cell_free->cyclodextrins_cf cyclodextrins_cb Primary Option: Cyclodextrins (e.g., HP-β-CD) cell_based->cyclodextrins_cb detergents_warn Warning: Detergents are cytotoxic and NOT suitable for live-cell assays. cyclodextrins_cb->detergents_warn

Caption: Choosing a solubilizing agent based on assay type.

A: For assays using isolated proteins or enzymes, non-ionic surfactants are a viable option.[12] They form micelles that encapsulate hydrophobic compounds, keeping them dispersed in the aqueous buffer.

  • Recommended Agents: Tween-20 or Triton X-100.

  • Working Concentration: Start with a low concentration (e.g., 0.005%) and titrate upwards, not exceeding 0.05%.

  • Caution: Always run a control with the surfactant alone to ensure it does not inhibit your enzyme or interfere with your assay signal.

A: For cell-based work, cyclodextrins are the superior choice.[13][14][15] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with poorly soluble drugs, effectively creating a water-soluble "package" that can be delivered to cells with minimal toxicity compared to surfactants.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used and recommended derivative.[7][13]

This protocol aims to find the lowest concentration of HP-β-CD that maintains the compound's solubility without impacting cell health.

  • Prepare HP-β-CD Stock: Prepare a 20% (w/v) stock solution of HP-β-CD in sterile, nuclease-free water. Filter-sterilize through a 0.22 µm filter.

  • Test Matrix Preparation: Set up a matrix of conditions in microcentrifuge tubes. The goal is to pre-complex the drug with HP-β-CD before final dilution.

    • Add a small, fixed volume of your 50 mM drug stock in DMSO (e.g., 2 µL).

    • Add varying volumes of the 20% HP-β-CD stock to achieve different molar ratios of HP-β-CD to your drug (e.g., 1:1, 2:1, 5:1, 10:1).

    • Add sterile water to equalize the volume in all tubes.

    • Vortex vigorously and let incubate at room temperature for 1 hour to allow complex formation.

  • Dilution & Observation: Dilute the pre-complexed solutions into your final cell culture medium to achieve the desired drug concentration. Visually inspect for precipitation.

  • Viability Control: Crucially, treat your specific cell line with the corresponding concentrations of HP-β-CD alone (without the drug) to establish a non-toxic working range. Assess viability using a standard method (e.g., MTT, CellTiter-Glo®).

Tier 3: The Influence of pH

A: Unlikely to be effective. While pH modification is a powerful tool for compounds with ionizable functional groups (like carboxylic acids or amines), this compound lacks a group that is readily protonated or deprotonated within the typical physiological pH range of 6.0-8.0. The parent 1,2,4-triazole ring is very weakly basic, with a pKa around 10.26, meaning it remains neutral in standard assay buffers.[19] Therefore, adjusting buffer pH is not a primary strategy for this molecule.

Section 4: Frequently Asked Questions (FAQs)

A: Visual inspection is the first step. Look for a "Tyndall effect" by shining a laser pointer through the solution; light scattering off suspended particles will make the beam visible. For a more definitive answer, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes. If a pellet forms, your compound has precipitated.

A: You are observing the difference between kinetic and thermodynamic solubility.[6][12] When you rapidly dilute your DMSO stock, you can create a temporary, supersaturated state that is kinetically stable. Over time, this unstable system equilibrates, and the compound precipitates out until it reaches its true, lower thermodynamic solubility limit. Using a stabilizing agent like HP-β-CD (Tier 2) is the best way to prevent this.

A: Absolutely, and this is a critical point. If your compound precipitates, its effective concentration in the assay is lower than your calculated concentration. This will lead to an underestimation of its potency, resulting in an artificially high (weaker) IC50 value. Ensuring complete solubility is paramount for generating accurate and reliable dose-response data.

References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Verma, S., & Rawat, A. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1045. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 12(9), 849. [Link]

  • Duchêne, D., et al. (1999). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed, 197(1-2), 129-39. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]

  • Stegemann, S., et al. (2007). Strategies for formulation development of poorly water-soluble drug candidates. ResearchGate. [Link]

  • Popovska, O., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(15), 5849. [Link]

  • Nielsen, G. D., & Larsen, S. T. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]

  • Loftsson, T., et al. (2007). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Pharmaceutical Sciences, 96(10), 2533-2543. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). MDPI. [Link]

  • Ates-Alagoz, Z. (2024). The effects of DMSO and ethanol on cell viability and IC50 values in cell culture. ResearchGate. [Link]

  • Biondi, M. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. [Link]

  • Malmstrem, L., et al. (2020). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]

  • Jamrógiewicz, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2321. [Link]

  • Doan, T. K. V., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science, Technology and Engineering, 62(1), 53-58. [Link]

  • Gorgogietas, V. A., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 23(5), 1018. [Link]

  • Patel, K., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Research International, 34(46A), 1-15. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Volkova, T. V., et al. (2018). Solubility, distribution and permeability of a novel 1,2,4-thiadiazole derivative. Journal of Molecular Liquids, 269, 492-500. [Link]

  • Zhang, M., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]

  • Butreddy, A., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. [Link]

  • Zhang, M., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. [Link]

  • Alam, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897481. [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]

  • Islamoglu, F., et al. (2008). Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. Asian Journal of Chemistry, 20(2), 1162-1168. [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction? ResearchGate. [Link]

  • PubChem. (n.d.). 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole. PubChem. [Link]

  • Al-Salahi, R., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1422. [Link]

  • Chemsrc. (n.d.). 3-Bromo-5-Nitro-4H-1,2,4-Triazole. Chemsrc. [Link]

  • da Silva, C. F., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. [Link]

  • Google Patents. (n.d.). EP0008651A1 - Derivatives of triazole, process for their production and insecticides containing them.

Sources

Technical Support Center: Synthesis of Bromo-Nitrophenyl-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of bromo-nitrophenyl-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

I. Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of bromo-nitrophenyl-triazoles, typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful reaction. However, the presence of both electron-withdrawing (nitro) and halogen (bromo) groups on the phenyl ring can introduce a unique set of challenges and lead to undesired side products. This section provides a systematic approach to identifying and mitigating these issues.

Issue 1: Low or No Yield of the Desired Bromo-Nitrophenyl-Triazole

Question: My CuAAC reaction is resulting in a low yield or complete absence of the target bromo-nitrophenyl-triazole. What are the likely causes and how can I resolve this?

Answer:

Several factors can contribute to poor yields in this specific CuAAC reaction. A systematic evaluation of the following points is recommended:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Inactivation (Cu(I) Oxidation) The active catalyst in CuAAC is the Cu(I) oxidation state. The presence of oxygen can readily oxidize Cu(I) to the inactive Cu(II) state, effectively stopping the catalytic cycle.[1][2]Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with nitrogen or argon for 15-30 minutes) prior to use. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon). Use Schlenk techniques or a glovebox if possible.[3]
Poor Quality of Reagents Impurities in the bromo-nitrophenyl azide or the alkyne starting materials can interfere with the reaction. The azide, in particular, can be prone to decomposition.Verify Purity: Confirm the purity of your starting materials using appropriate analytical techniques (NMR, LC-MS). Fresh Azide: If possible, use freshly prepared or recently purchased bromo-nitrophenyl azide. Azides can be sensitive to heat, light, and acid.[4]
Inadequate Copper Source or Reducing Agent Insufficient Cu(I) catalyst will naturally lead to low conversion. If generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), the reducing agent (e.g., sodium ascorbate) is critical.Optimize Catalyst Loading: While typically catalytic, you may need to empirically optimize the loading of your copper source (e.g., 1-10 mol%). Excess Reducing Agent: Use a stoichiometric excess of sodium ascorbate (e.g., 3-10 fold) to ensure complete reduction of Cu(II) and to scavenge any dissolved oxygen.[5]
Ligand Issues The use of a copper-chelating ligand (e.g., TBTA, THPTA) can stabilize the Cu(I) catalyst and prevent its disproportionation or oxidation.[3][5]Incorporate a Ligand: If not already in use, add an appropriate ligand to your reaction mixture. The ligand should be added to the copper source before the other reagents.
Inhibition by Substrates Some substrates, particularly those with strong copper-chelating moieties, can bind to the copper catalyst and inhibit its activity.[3] While less common for this specific scaffold, it's a possibility.Slow Addition: Try adding the bromo-nitrophenyl azide or alkyne slowly to the reaction mixture to maintain a low instantaneous concentration.

Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting Start Low or No Yield Check_Reagents Verify Purity of Azide and Alkyne Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness Check_Catalyst Optimize Cu(I) Source & Reducing Agent Check_Inertness->Check_Catalyst Check_Ligand Incorporate/Optimize Stabilizing Ligand Check_Catalyst->Check_Ligand Success Improved Yield Check_Ligand->Success

Caption: A systematic workflow for diagnosing low-yield issues.

Issue 2: Formation of the 1,5-Regioisomer

Question: I am observing the formation of the undesired 1,5-disubstituted triazole isomer alongside my target 1,4-isomer. How can I improve the regioselectivity?

Answer:

The hallmark of the CuAAC reaction is its high regioselectivity for the 1,4-isomer.[6][7] The formation of the 1,5-isomer typically suggests that a non-catalyzed or a different metal-catalyzed pathway is competing with the desired Cu(I)-catalyzed cycle.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Thermal (Uncatalyzed) Cycloaddition The classic Huisgen 1,3-dipolar cycloaddition, which occurs without a metal catalyst, requires higher temperatures and often produces a mixture of 1,4- and 1,5-regioisomers.[2][7]Lower Reaction Temperature: If your reaction is being run at elevated temperatures, try running it at room temperature. The CuAAC is often efficient even at ambient temperatures.[7]
Insufficient Active Cu(I) Catalyst If the Cu(I) catalyst is being consumed or is not present in sufficient concentration, the thermal pathway may become more competitive.Re-evaluate Catalyst System: Ensure your copper source and reducing agent are effective. Refer to the solutions in Issue 1 regarding catalyst stability.
Alternative Metal Contamination While less common, contamination with other metals (e.g., Ruthenium) could potentially catalyze the formation of the 1,5-isomer. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to selectively produce the 1,5-regioisomer.[2][8]Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and that glassware is scrupulously clean to avoid cross-contamination.

Reaction Pathways and Regioselectivity:

Regioselectivity cluster_reactants Reactants cluster_products Products Azide Bromo-Nitrophenyl Azide CuAAC CuAAC Pathway Azide->CuAAC Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) Thermal Thermal Pathway Azide->Thermal High Temp. (No Catalyst) Alkyne Terminal Alkyne Alkyne->CuAAC Alkyne->Thermal Product_1_4 1,4-Isomer (Desired) Product_1_5 1,5-Isomer (Side Product) CuAAC->Product_1_4 Thermal->Product_1_4 Thermal->Product_1_5

Caption: Pathways leading to different triazole regioisomers.

Issue 3: Alkyne Dimerization (Glaser Coupling)

Question: I am observing a significant amount of a byproduct that appears to be a dimer of my alkyne starting material. What is causing this and how can I prevent it?

Answer:

The formation of a symmetrical 1,3-diyne is a classic side reaction in CuAAC chemistry, known as Glaser coupling. This occurs when two terminal alkyne molecules couple in the presence of a copper catalyst and an oxidant (often atmospheric oxygen).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Presence of Oxygen Oxygen is a key ingredient for the Glaser coupling side reaction, as it facilitates the oxidative coupling of the copper acetylides.Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction headspace are free of oxygen. Use a robust inert atmosphere.[1]
High Alkyne Concentration A higher concentration of the alkyne can favor the bimolecular dimerization reaction.Control Stoichiometry: Use the alkyne as the limiting reagent if possible, or use a stoichiometry close to 1:1 with the azide. Slow Addition: Add the alkyne to the reaction mixture slowly over a period of time to keep its instantaneous concentration low.
Absence of a Strong Ligand Certain ligands can preferentially stabilize the copper-acetylide intermediate required for the cycloaddition, disfavoring the pathway that leads to dimerization.Use a Suitable Ligand: Ligands like TBTA or THPTA can help suppress Glaser coupling by shielding the copper catalyst.
Issue 4: Denitration or Debromination of the Aromatic Ring

Question: My product analysis shows the presence of triazoles that have lost the nitro or bromo group. What reaction conditions could be causing this?

Answer:

The loss of substituents from the aromatic ring is a less common but problematic side reaction. It typically points to overly harsh reaction conditions or the presence of reactive species that can induce reductive or nucleophilic substitution pathways.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Reductive Side Reactions The combination of a reducing agent (like sodium ascorbate) and a copper catalyst can, under certain conditions, generate species capable of reducing the nitro group, especially at elevated temperatures or with prolonged reaction times.[3]Milder Conditions: Run the reaction at the lowest effective temperature (ideally room temperature). Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.
Nucleophilic Aromatic Substitution (SNAr) The nitro group strongly activates the aromatic ring towards nucleophilic attack. While the azide is the intended nucleophile for the alkyne, other nucleophiles present in the reaction mixture (e.g., excess base, impurities) could potentially displace the bromo or nitro group, particularly at elevated temperatures.Control pH/Base: If a base is used, ensure it is not overly strong or used in large excess. Avoid high temperatures which can promote SNAr reactions.
Instability of the Bromo-Nitrophenyl Azide The starting azide itself might be unstable under the reaction conditions, leading to decomposition pathways that could result in loss of the substituents before the cycloaddition occurs. Organic azides should be handled with care as they can be explosive.[4]Use Freshly Prepared Azide: Avoid long-term storage of the bromo-nitrophenyl azide. Moderate Temperatures: Prepare and use the azide at or below room temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the synthesis of bromo-nitrophenyl-triazoles?

A1: A mixture of t-butanol and water is a very common and effective solvent system for CuAAC reactions.[9] It accommodates a wide range of substrates, and the use of water is beneficial for the catalyst system. Other solvent systems like THF/water, DMSO/water, or DMF can also be used depending on the solubility of your specific substrates. The key is to ensure both the azide and alkyne are soluble.

Q2: Do I need a ligand for this reaction? If so, which one is best?

A2: While not always strictly necessary, using a ligand is highly recommended to stabilize the Cu(I) catalyst, accelerate the reaction, and suppress side reactions like alkyne dimerization.[3][9] Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices. THPTA is particularly favored for its high water solubility, making it ideal for aqueous reaction systems.

Q3: How can I effectively purify my final bromo-nitrophenyl-triazole product from the reaction mixture?

A3: Purification strategies depend on the nature of the side products and the physical properties of your target compound.

  • Filtration: If the product precipitates from the reaction mixture, simple filtration may be sufficient.

  • Extraction: A standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) is often effective for removing the copper catalyst and other water-soluble components.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from unreacted starting materials and organic-soluble side products like the alkyne dimer. A gradient of hexanes and ethyl acetate is a typical mobile phase.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.

Q4: My bromo-nitrophenyl azide starting material seems unstable. What are the best practices for handling and storing it?

A4: Organic azides, particularly those with electron-withdrawing groups, can be thermally unstable and potentially explosive.[4] Always handle them with caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Storage: Store in a cool, dark place, away from heat, light, acids, and metals. Avoid ground glass joints which can cause friction.[4]

  • Synthesis: It is often best to synthesize the azide and use it immediately or within a short period to avoid decomposition. The reaction of the corresponding aniline with sodium nitrite and then sodium azide is a common route.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 1-(4-bromo-2-nitrophenyl)-4-aryl-1H-1,2,3-triazole

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deoxygenated water.

    • Prepare a 0.1 M stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deoxygenated water.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the 1-azido-4-bromo-2-nitrobenzene (1.0 equiv), the terminal alkyne (1.0-1.2 equiv), and the ligand (e.g., THPTA, 0.1 equiv).

    • Add a solvent mixture of t-butanol and deoxygenated water (e.g., 1:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the azide.

    • Seal the flask and sparge the mixture with argon or nitrogen for 15 minutes.

  • Initiation and Reaction:

    • While stirring under an inert atmosphere, add the copper(II) sulfate solution (0.05 equiv).

    • Add the sodium ascorbate solution (0.5 equiv) dropwise. The solution may change color.

    • Allow the reaction to stir at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete (typically 1-24 hours), dilute the mixture with water and extract with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1,4-disubstituted triazole.

IV. References

  • Current time information in Pasuruan, ID. (n.d.). Google. Retrieved January 21, 2026, from

  • Moses, J. E., & Moorhouse, A. D. (2007). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC, NIH. Retrieved from

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions. Benchchem. Retrieved from

  • Umesh, A., et al. (2012). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC, PubMed Central. Retrieved from

  • Various Authors. (n.d.). SYNTHESIS OF NITRO DERIVATIVES OF TRIAZOLES. Source Not Specified. Retrieved from

  • Various Authors. (2025, August 5). Synthesis and properties of nitro-1,2,3-triazoles (Review). ResearchGate. Retrieved from

  • Various Authors. (2023, February 15). Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups. MDPI. Retrieved from

  • Various Authors. (n.d.). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. NIH. Retrieved from

  • Various Authors. (2025, May 13). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC, NIH. Retrieved from

  • Various Authors. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Retrieved from

  • Various Authors. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Retrieved from

  • Various Authors. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, ACS Publications. Retrieved from

  • Various Authors. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed. Retrieved from

  • Various Authors. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. Retrieved from

  • Various Authors. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, ACS Publications. Retrieved from

  • Various Authors. (2021, July 13). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Source Not Specified. Retrieved from

  • Various Authors. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. Retrieved from

  • Various Authors. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Retrieved from

  • Ali, O. A., et al. (2014). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from

  • Various Authors. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Source Not Specified. Retrieved from

  • Various Authors. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Retrieved from

  • Various Authors. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Retrieved from

  • Various Authors. (2025, August 7). Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3. ResearchGate. Retrieved from

  • Various Authors. (n.d.). Safe generation and use of bromine azide under continuous flow conditions ̶ selective 1,2- bromoazidation of olefins. Source Not Specified. Retrieved from

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. Retrieved from

  • Various Authors. (2025, August 6). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. Retrieved from

  • Various Authors. (2017, March 16). Click Chemistry Azide-Alkyne Cycloaddition. Source Not Specified. Retrieved from

  • Various Authors. (n.d.). US4269987A - Purification of triazoles. Google Patents. Retrieved from

  • Various Authors. (n.d.). Bromine azide. Wikipedia. Retrieved from

  • Various Authors. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Source Not Specified. Retrieved from

  • Various Authors. (2025, October 15). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. Retrieved from

  • Various Authors. (2018, April 20). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Source Not Specified. Retrieved from

  • Various Authors. (n.d.). Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Source Not Specified. Retrieved from

  • Various Authors. (n.d.). Metal-Catalyzed Azide-Alkyne “Click” Reactions: Mechanistic Overview and Recent Trends. Source Not Specified. Retrieved from

  • Various Authors. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. Retrieved from

  • Various Authors. (n.d.). Safe generation and use of bromine azide under continuous flow conditions - selective 1,2-bromoazidation of olefins. Source Not Specified. Retrieved from

  • Pons-Siepermann, C. A., Huang, S., & Myerson, A. S. (2016). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 18, 7487-7493. Retrieved from

  • Various Authors. (2025, December 16). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. ResearchGate. Retrieved from

  • Various Authors. (2025, August 10). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Retrieved from

  • Various Authors. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Google Patents. Retrieved from

  • Various Authors. (2023, February 23). Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations. NIH. Retrieved from

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Bromo-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize the Suzuki-Miyaura coupling of bromo-triazoles, a critical transformation in modern medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: I'm getting low to no yield in my Suzuki coupling with a bromo-triazole. What are the most common culprits?

Low conversion is a frequent issue, often stemming from a few key areas. Before embarking on extensive re-optimization, verify these critical parameters:

  • Reagent Quality and Stoichiometry: Boronic acids and their derivatives can degrade over time, leading to a common side reaction known as protodeboronation.[1][2] Use fresh or recently purified boronic acid/ester. It is also common practice to use a slight excess (1.2-1.5 equivalents) of the boron reagent.

  • Catalyst Activity: The active form of the catalyst is a Pd(0) species. If using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Incomplete reduction can stall the catalytic cycle. The presence of oxygen can deactivate the catalyst by oxidizing Pd(0) to Pd(II), which can also promote undesirable side reactions like boronic acid homocoupling.[3][4]

  • Inert Atmosphere: The entire catalytic cycle, particularly the active Pd(0) species, is sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[5][6]

  • Base Activation: The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[7][8] The base must be strong enough for this activation but compatible with other functional groups. Ensure your base is finely powdered and anhydrous if using non-aqueous conditions.

Q2: There are so many options. What is a robust starting point for catalyst, ligand, base, and solvent for a bromo-triazole substrate?

Bromo-triazoles are electron-deficient heteroaryl halides. This electronic nature generally makes the initial oxidative addition step favorable. However, the nitrogen atoms in the triazole ring can coordinate to the palladium center, potentially inhibiting catalysis.[9] Therefore, the choice of ligand is critical.

For a reliable starting point, we recommend using a bulky, electron-rich phosphine ligand. These ligands promote the crucial oxidative addition and reductive elimination steps and can stabilize the catalytic species.[10][11][12]

Table 1: Recommended Starting Conditions for Suzuki Coupling of Bromo-Triazoles

ComponentRecommendationRationale & Comments
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)These are common Pd(0) and Pd(II) precursors that generate the active catalyst in situ. Pre-formed palladium-ligand complexes (precatalysts) can also be used for better reproducibility.[3]
Ligand SPhos or XPhos (1.2-2.4x Pd concentration)Bulky biaryl monophosphine ligands are highly effective for heteroaryl couplings, often accelerating the reaction and minimizing side products.[10][11]
Base K₃PO₄ (2-3 equivalents)A moderately strong base that is effective in many Suzuki couplings, particularly when protodeboronation is a concern.[9][13] K₂CO₃ is also a very common and effective choice.[14]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 10:1)The presence of water helps to dissolve inorganic bases and can facilitate the formation of the active boronate species.[7][15]
Temperature 80-100 °CSufficient thermal energy is typically required to drive the catalytic cycle efficiently.[5][16]

This table provides a general starting point. Optimal conditions are substrate-dependent and may require screening.

Troubleshooting Common Side Reactions

The key to successful troubleshooting is identifying the primary side products being formed. We recommend monitoring your reaction by TLC or LC-MS to gain insight into the reaction profile.

Q3: My main side product is the de-brominated triazole. How do I prevent this protodehalogenation?

Protodehalogenation (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen, and it can become a major pathway if the desired cross-coupling is slow.[17][18]

Causality: This side reaction often occurs after the initial oxidative addition of the bromo-triazole to the Pd(0) center. If the subsequent transmetalation step with the boronic acid is slow, the resulting Aryl-Pd(II)-Br intermediate can react with trace water, base, or other proton sources, leading to the de-brominated product.[3][19]

Solutions:

  • Accelerate the Transmetalation Step:

    • Increase Boronic Acid Equivalents: Bumping the stoichiometry of the boronic acid to 1.5-2.0 equivalents can favor the desired transmetalation.

    • Change the Base: A stronger base or one with better solubility might generate the boronate "ate" complex more efficiently. Switching from a carbonate to a phosphate (e.g., K₃PO₄) is a common strategy.[19]

  • Use a More Active Catalyst System: Employing a more electron-rich and bulky ligand (e.g., SPhos, RuPhos) can accelerate both the oxidative addition and the final reductive elimination steps, increasing the overall rate of the productive catalytic cycle relative to the dehalogenation pathway.[12][20]

  • Consider N-Protection: If the triazole has a free N-H, this proton can be a source for dehalogenation. Furthermore, the unprotected nitrogen can coordinate with the palladium catalyst. Protecting the triazole nitrogen with a group like BOC or SEM can prevent these issues.[18][21]

Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?

The formation of a biaryl product derived from two molecules of your boronic acid is a classic sign of oxygen in the reaction system.[4]

Causality: While the desired Suzuki cycle is initiated by Pd(0), homocoupling is often catalyzed by Pd(II) species. If the reaction is not properly degassed, O₂ can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to give the homocoupled product and regenerate Pd(0).[3][4]

Solutions:

  • Rigorous Degassing: This is the most critical factor. Ensure both the solvent and the reaction headspace are free of oxygen. Use a robust degassing technique and maintain a positive pressure of inert gas throughout the reaction.[5]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that require in situ reduction, although this is not a universal solution.

  • Minimize "Dark Time": Do not let the reaction mixture sit for extended periods before heating, as this can allow for slow degradation pathways to take hold.

Q5: How can I combat protodeboronation of my boronic acid?

Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially for electron-rich or heteroaryl boronic acids.[1]

Causality: This reaction can be catalyzed by acid, base, or even the palladium catalyst itself.[1][22] The presence of water and elevated temperatures can accelerate this process.

Solutions:

  • Use a More Stable Boron Reagent: Boronic esters, particularly pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[2] Potassium trifluoroborate salts (ArBF₃K) are another robust alternative.

  • Employ "Slow Release" Strategies: For particularly unstable boronic acids, MIDA boronate esters can be used. These esters are stable but slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1]

  • Modify Reaction Conditions:

    • Anhydrous Conditions: Switching to an anhydrous solvent (like THF or DME) with a base such as K₃PO₄ or CsF can sometimes suppress this side reaction.[12]

    • Ligand Choice: Some studies have shown that bulky ligands can promote palladium-catalyzed protodeboronation.[22] If this is suspected, screening different ligand classes may be necessary.

Visualizing the Process: Catalytic Cycle and Troubleshooting

To better understand the interplay of these factors, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Aryl-Pd(II)L₂(X) (Oxidative Addition) pd0->oa_complex + Ar-X trans_complex Aryl-Pd(II)L₂(R') (Transmetalation) oa_complex->trans_complex + [R'B(OR)₂(OH)]⁻ dehalogenation Protodehalogenation (De-bromination) oa_complex->dehalogenation + [H⁺] Source re_complex Aryl-R' (Reductive Elimination) trans_complex->re_complex re_complex->pd0 product Coupled Product re_complex->product aryl_halide Bromo-Triazole (Ar-X) aryl_halide->oa_complex boronic_acid R'-B(OR)₂ boronic_acid->trans_complex protodeboronation Protodeboronation boronic_acid->protodeboronation + [H⁺] Source homocoupling Homocoupling (R'-R') boronic_acid->homocoupling + Pd(II), O₂ base Base base->boronic_acid activation

Caption: The Suzuki-Miyaura catalytic cycle and common off-cycle side reactions.

Troubleshooting_Workflow start Reaction Outcome: Low Yield or Failure check_basics Step 1: Verify Basics - Reagent Quality (esp. Boronic Acid) - Inert Atmosphere (Degassing) - Correct Temperature start->check_basics analyze Step 2: Analyze Crude Mixture (TLC, LC-MS) check_basics->analyze outcome_sm Mainly Unreacted Starting Material analyze->outcome_sm outcome_dehalo De-bromination Product Observed analyze->outcome_dehalo outcome_homo Boronic Acid Homocoupling analyze->outcome_homo solution_sm Action: - Increase Temperature - Screen More Active Ligand (e.g., SPhos) - Screen Base/Solvent (K₃PO₄, Dioxane/H₂O) outcome_sm->solution_sm solution_dehalo Action: - Use More Active Catalyst System - Increase Boronic Acid Stoichiometry - Consider N-H Protection outcome_dehalo->solution_dehalo solution_homo Action: - Improve Degassing Technique! - Use Fresh Solvents - Check for O₂ Leaks outcome_homo->solution_homo

Sources

Technical Support Center: Enhancing the Stability of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. As a molecule combining a brominated triazole with a nitroaromatic moiety, its stability is influenced by several factors which we will explore in detail. This document provides a framework for identifying and mitigating potential degradation pathways to ensure the integrity of your experimental results.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: My solution of this compound is developing a yellow or brown discoloration over time.

Q: What is causing the discoloration of my solution?

A: The discoloration is most likely due to the reduction of the nitro group on the phenyl ring. Nitroaromatic compounds can be sensitive to light, trace metals, or reducing agents present in the solvent, leading to the formation of colored byproducts such as nitroso, hydroxylamino, or amino derivatives.[1]

Q: How can I prevent this discoloration?

A: To mitigate discoloration, consider the following preventative measures:

  • Solvent Purity: Use high-purity, peroxide-free solvents. Solvents like THF or ethers can form peroxides over time, which can contribute to degradation. It is recommended to use freshly opened bottles of high-purity solvents.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon. This minimizes oxidation and other atmospheric reactions.

  • Light Protection: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Photodegradation can contribute to the reduction of the nitro group.[2]

  • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), at a concentration of 0.01-0.1%.

Experimental Protocol: Evaluating the Impact of Light on Solution Stability

  • Prepare two identical solutions of this compound in your desired solvent.

  • Wrap one vial completely in aluminum foil to protect it from light.

  • Leave the other vial exposed to ambient laboratory light.

  • Store both vials under the same temperature conditions.

  • Monitor the color of the solutions and analyze their purity by HPLC at regular intervals (e.g., 0, 24, 48, and 72 hours). A significant increase in degradation products in the light-exposed sample would confirm photosensitivity.

Issue 2: I am observing a loss of potency or the appearance of new peaks in my chromatogram over time.

Q: What are the likely degradation pathways for this compound?

A: The primary degradation pathways for this molecule are likely to be:

  • Nucleophilic Substitution of Bromine: The bromine atom on the triazole ring can be susceptible to nucleophilic attack, especially in the presence of nucleophilic solvents (like methanol or water) or basic conditions. This would result in the replacement of the bromine with a solvent molecule or a hydroxyl group.

  • Reduction of the Nitro Group: As mentioned previously, the nitro group can be reduced to various other functional groups.

  • Hydrolysis: Under strongly acidic or basic conditions, the triazole ring itself could potentially be cleaved, although 1,2,4-triazoles are generally quite stable.[3]

Q: How can I identify the degradation products?

A: The most effective method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio of the new peaks with the parent compound, you can deduce the chemical transformation that has occurred (e.g., loss of Br and addition of OH would result in a specific mass shift).

Experimental Protocol: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[4][5][6][7]

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample and a solution of the compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analyze all samples by LC-MS to identify and characterize the degradation products.

cluster_Troubleshooting Troubleshooting Workflow for Degradation Start Degradation Observed (e.g., new HPLC peak, color change) Identify Characterize Degradant(s) using LC-MS Start->Identify Analyze sample Pathway Determine Degradation Pathway (e.g., Hydrolysis, Oxidation, Photolysis) Identify->Pathway Interpret mass data Optimize Optimize Conditions: - Solvent Selection - pH Control - Light Protection - Inert Atmosphere Pathway->Optimize Based on mechanism Stabilize Consider Stabilizers (e.g., Antioxidants, Buffers) Optimize->Stabilize If further stability needed Validate Validate Stability under Optimized Conditions Optimize->Validate Stabilize->Validate cluster_Stability Key Stability Factors cluster_Factors Compound 3-Bromo-1-(4-nitrophenyl)- 1H-1,2,4-triazole Solvent Solvent (Aprotic preferred) Compound->Solvent pH pH (Neutral to slightly acidic) Compound->pH Light Light (Protect from UV/visible light) Compound->Light Temperature Temperature (Store at low temp.) Compound->Temperature Atmosphere Atmosphere (Inert gas recommended) Compound->Atmosphere

Caption: Key factors influencing the stability of the compound in solution.

Section 3: Analytical Method for Stability Monitoring

A robust analytical method is crucial for accurately assessing the stability of this compound. A stability-indicating HPLC-UV method is recommended.

Recommended HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method should be validated to ensure it can separate the parent compound from all potential degradation products.

References

  • Ram, V. J., Sethi, A., Nath, M., & Pratap, R. (2019). The Chemistry of Heterocycles: Chemistry of Six-to-Eight-Membered N, O, S, P and Se Heterocycles. Elsevier.
  • International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.
  • ResearchGate. (n.d.). (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines).
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • ChemScene. (n.d.). This compound.
  • ACS Publications. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles | Organic Letters.
  • MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance.
  • JOCPR. (n.d.).
  • ResearchGate. (n.d.). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
  • ResearchGate. (n.d.). (PDF) Photodegradation of the Triazole Fungicide Hexaconazole.
  • PubMed. (n.d.). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies.
  • ResearchGate. (n.d.). Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study.
  • MDPI. (n.d.).
  • PMC - NIH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
  • Chemical Communications (RSC Publishing). (n.d.).
  • PharmaInfo. (n.d.).
  • PubMed. (n.d.). Photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one NTO in aqueous suspension of TiO2.
  • ResearchGate. (n.d.). (PDF)
  • Wikipedia. (n.d.). Solvent effects.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (n.d.).
  • PubMed. (n.d.).
  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • PubMed. (n.d.).
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (n.d.).

Sources

Technical Support Center: Troubleshooting the Characterization of Halogenated Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of halogenated triazole compounds. These structures are integral to modern medicinal chemistry and materials science, offering unique properties due to the interplay between the triazole ring and halogen substituents.[1][2] However, these same features present distinct analytical challenges. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to ensure the accurate and efficient characterization of your compounds.

Section 1: Synthesis, Isomerism, and Stability - Frequently Asked Questions

This section addresses common hurdles encountered during and after the synthesis of halogenated triazoles. Understanding these issues is the first step toward reliable characterization.

Q1: My halogenation reaction is producing a mixture of positional isomers. How can I improve regioselectivity?

A1: This is a frequent challenge, as the triazole ring has multiple C-H bonds susceptible to halogenation. The outcome is governed by the electronic properties of the ring and the reaction mechanism.

  • Causality: Direct halogenation of 1,2,3-triazoles often occurs at the C-5 position, which is the most electron-rich and sterically accessible. However, the presence of activating or deactivating groups on the triazole or its substituents can alter this preference. Palladium-catalyzed C-H activation methods, for instance, can offer high regioselectivity but are sensitive to directing groups and reaction conditions.[3]

  • Troubleshooting Steps:

    • Reagent Selection: For direct halogenation, consider the reactivity of your system. N-halosuccinimides (NCS, NBS, NIS) in the presence of a catalyst or promoter are common choices.[3] For a milder, transition-metal-free approach, a potassium halide (KX) with Oxone as an oxidant can be effective for halogenating 4-aryl 1,2,3-triazoles.[4]

    • Protecting/Directing Groups: If synthesizing a substituted triazole, the order of operations is critical. Installing a directing group prior to halogenation can guide the halogen to the desired position.

    • Reaction Conditions: Temperature, solvent, and reaction time are crucial. Run optimization screens (e.g., DOE) to find the ideal conditions that favor one isomer over others.

Q2: I'm struggling to differentiate between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers, or between 1H- and 4H- 1,2,4-triazole tautomers. Which analytical technique is definitive?

A2: Differentiating these isomers is critical, as biological activity is often confined to a single regioisomer.[5] While chromatography can separate them, spectroscopy is required for definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. The chemical shift of the triazole proton is highly sensitive to the substitution pattern. Furthermore, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish long-range connectivity between the triazole ring and its substituents, providing unambiguous proof of the isomeric structure. For complex cases, comparing experimental spectra to those predicted by Density Functional Theory (DFT) calculations can provide ultimate confirmation.[6][7]

  • X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides an unequivocal 3D structure, definitively resolving any ambiguity about isomerism.[8]

  • A Note on Isomerization: Be aware that 1,2,4-triazoles can undergo isomerization (e.g., from the symmetric 4H- to the unsymmetrical 1H-isomer) under certain conditions, which can complicate analysis if not controlled.[5]

Q3: How stable are my halogenated triazoles during storage, purification, and analysis?

A3: The stability of the halogen-triazole bond depends on the halogen, its position on the ring, and the overall electronic nature of the molecule.

  • Reactivity Hierarchy: The reactivity of halogens on the 1,2,4-triazole ring often follows the order C-5 > C-3.[8] This means a halogen at the C-5 position is more susceptible to nucleophilic displacement. This can be a feature for subsequent synthetic steps but a liability if stability is desired.

  • Potential for Dehalogenation: Reductive conditions can lead to hydrodehalogenation. For example, catalytic hydrogenation (H₂/Pd/C) is a standard method for removing bromine from triazole rings.[8] Be mindful of this if using such conditions in downstream synthetic steps or during purification if residual reducing agents are present.

  • Storage and Handling: As a best practice, store halogenated compounds, particularly iodo- and bromo-derivatives, protected from light and under an inert atmosphere (N₂ or Ar) at low temperatures to minimize degradation.

Section 2: Chromatographic Analysis - Troubleshooting Guide

Chromatography is the workhorse for purification and quantification. However, the unique properties of halogenated triazoles can lead to frustrating results.

Problem Primary Cause(s) Recommended Solutions & Scientific Rationale
Poor Peak Shape / Tailing Secondary Interactions: The nitrogen atoms in the triazole ring can interact with residual acidic silanols on the silica surface of C18 columns, causing tailing.1. Use a High-Purity, End-Capped Column: Modern columns have minimal residual silanols. 2. Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to protonate the triazole nitrogens, minimizing their interaction with the stationary phase. 3. Employ a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) phases can offer alternative selectivities and improved peak shape.
Inability to Separate Positional Isomers Insufficient Selectivity: Isomers with minor positional changes (e.g., a chlorine atom at the 2- vs. 3-position of a phenyl ring) have very similar polarities, making separation on standard C18 columns difficult.1. Switch to a Pentafluorophenyl (PFP) Column: PFP phases provide unique selectivity for halogenated and aromatic compounds through dipole-dipole, pi-pi, and ion-exchange interactions, often resolving isomers that co-elute on C18.[9] 2. Optimize Mobile Phase & Temperature: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and column temperature. Lower temperatures can sometimes enhance selectivity.[10]
Poor Retention of Polar Analytes High Polarity: Many triazoles, especially metabolites, are highly polar and elute at or near the void volume in reversed-phase chromatography.1. Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain polar compounds. A typical mobile phase is high in organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer. 2. Employ a Mixed-Mode Column: These columns combine reversed-phase and ion-exchange characteristics, offering enhanced retention for polar and charged analytes.
Co-elution with Matrix Interferences (LC-MS) Complex Sample Matrix: In biological or environmental samples, endogenous compounds can co-elute with the analyte, causing ion suppression or enhancement and leading to inaccurate quantification.1. Enhance Sample Preparation: Use targeted Solid-Phase Extraction (SPE) or the QuPPe (Quick Polar Pesticides) method for polar analytes to remove interferences before injection.[11][12] 2. Increase MS/MS Selectivity: Use Multiple Reaction Monitoring (MRM) with optimized transitions. 3. Advanced Instrumentation: If problems persist, coupling Ion Mobility Spectrometry (IMS) with LC-MS/MS can provide an additional dimension of separation, effectively removing isobars and co-eluting interferences.[11]

Section 3: Spectroscopic Characterization - Troubleshooting Guide

NMR and MS are essential for structural confirmation. Halogens introduce unique signatures and potential complexities.

Q1 (MS): My mass spectrum shows a complex cluster of peaks for the molecular ion. What does this mean?

A1: You are observing the natural isotopic distribution of the halogen(s) in your molecule. This is a powerful diagnostic tool. Chlorine consists of two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a ratio of roughly 3:1. Bromine has two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a ratio of nearly 1:1.[13] High-resolution mass spectrometry (HRMS) will clearly resolve these patterns.

  • Self-Validating System: The presence of the correct isotopic pattern is a strong confirmation of the elemental composition of your compound. If the observed pattern does not match the theoretical pattern for your proposed structure, it indicates an impurity or an incorrect structural assignment.

Halogen Content Expected Isotopic Pattern (Relative Intensity) Visual Appearance
One Chlorine (Cl) M, M+2Ratio of ~3:1
Two Chlorines (Cl₂) M, M+2, M+4Ratio of ~9:6:1
One Bromine (Br) M, M+2Ratio of ~1:1
Two Bromines (Br₂) M, M+2, M+4Ratio of ~1:2:1
One Cl and one Br M, M+2, M+4Ratio of ~3:4:1

Q2 (MS): I'm seeing unexpected fragments or rearrangements in my ESI-MS/MS spectrum. How do I interpret this?

A2: The fragmentation of the triazole ring is highly dependent on its substitution pattern and the ionization conditions.[14][15]

  • Common Fragmentation Pathways:

    • Loss of N₂: A common fragmentation for many nitrogen-rich heterocycles.

    • Loss of HCN: Particularly characteristic of the 1,2,4-triazole ring.[15]

    • Cleavage at Substituents: The bonds connecting substituents to the ring are often labile.

  • Gas-Phase Rearrangements: It has been observed that under ESI-MS/MS conditions, some 1,2,3-triazoles can undergo gas-phase rearrangements, which can complicate spectral interpretation.[16][17] Differentiating isomers based solely on fragmentation can be unreliable without authentic standards for comparison.

  • Troubleshooting: Use HRMS to obtain accurate masses for all fragment ions. This helps in proposing logical fragmentation pathways. If possible, analyze known isomeric standards to establish characteristic fragmentation patterns for your system.

Q3 (NMR): My signal assignments are ambiguous, and the chemical shifts are not what I predicted.

A3: The electronic environment of the triazole ring is complex, and halogen substituents exert strong inductive and mesomeric effects that can be difficult to predict intuitively.

  • Causality: The electronegativity of the halogen will deshield nearby protons and carbons, shifting them downfield. The specific effect depends on the halogen (F > Cl > Br > I) and its position. Furthermore, non-covalent interactions, such as halogen bonding, can influence the chemical shifts in solution.[18]

  • The Definitive Solution - 2D NMR:

    • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within individual spin systems (e.g., on a substituent).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-CH). This is essential for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting different parts of the molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, you can see a correlation from a substituent's protons to the triazole ring carbons, confirming the point of attachment and isomer structure.

Section 4: Key Experimental Protocols

Protocol 1: Robust LC-MS/MS Method for Isomer Separation of Halogenated Triazoles

This protocol is a starting point and should be optimized for your specific analytes.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or Q-Orbitrap mass spectrometer.

  • Column: PFP (Pentafluorophenyl) column, e.g., 100 x 2.1 mm, 2.6 µm particle size. PFP columns are recommended for their unique selectivity towards halogenated isomers.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Parameters (ESI+):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Data Acquisition: Full Scan (to observe isotopic patterns) and targeted MS/MS (for quantification and confirmation). Optimize collision energies for at least two MRM transitions per compound.

Protocol 2: NMR Data Acquisition for Unambiguous Structure Elucidation

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte signals.

  • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate resolution and signal-to-noise.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time. An APT or DEPT experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.

  • gCOSY: Use a gradient-selected COSY experiment to map ¹H-¹H coupling correlations.

  • gHSQC: Use a gradient-selected HSQC experiment optimized for a one-bond C-H coupling constant of ~145 Hz. This will correlate each proton to its directly attached carbon.

  • gHMBC: Use a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz. This is the most critical experiment for confirming isomerism by showing 2- and 3-bond correlations across the entire molecule.

  • Data Processing: Process all spectra using appropriate window functions and referencing (e.g., to residual solvent signal or TMS). Analyze the 2D spectra systematically to build the molecular structure fragment by fragment.

Section 5: Visualization & Workflow

Visualizing the troubleshooting process can streamline decision-making in the lab.

TroubleshootingWorkflow cluster_synthesis Synthesis & Purity Check cluster_isomers Isomer Problem cluster_characterization Full Characterization start Synthesized Halogenated Triazole purity_check Initial Analysis (TLC, LCMS) start->purity_check is_pure Single Pure Product? purity_check->is_pure isomer_issue Isomer Mixture Detected is_pure->isomer_issue No full_char Proceed to Full Characterization is_pure->full_char Yes nmr_analysis Acquire 2D NMR (HMBC, NOESY) isomer_issue->nmr_analysis chrom_opt Optimize Chromatography (PFP Column) isomer_issue->chrom_opt xray Attempt Crystallization for X-Ray nmr_analysis->xray If still ambiguous xray->full_char Isomers Resolved/ Identified chrom_opt->full_char Isomers Resolved/ Identified hrms Acquire HRMS (Confirm Formula & Isotope Pattern) full_char->hrms nmr_full Full NMR Assignment (1H, 13C, 2D) full_char->nmr_full final_data Final Verified Data hrms->final_data nmr_full->final_data

Caption: A logical workflow for troubleshooting from initial synthesis to final, verified characterization of halogenated triazole compounds.

AnalyticalInfluence center Halogenated Triazole ms Mass Spectrometry center->ms nmr NMR Spectroscopy center->nmr chrom Chromatography center->chrom isotope Characteristic Isotope Patterns ms->isotope fragment Altered Fragmentation ms->fragment chem_shift Chemical Shift Perturbation nmr->chem_shift coupling Through-Space Coupling (e.g., ¹⁹F) nmr->coupling retention Modified Retention Time chrom->retention selectivity Unique Isomer Selectivity (PFP) chrom->selectivity

Sources

avoiding degradation of nitrophenyl compounds during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Avoiding Common Degradation Pathways

Welcome to the technical support center for the synthesis and handling of nitrophenyl compounds. As a Senior Application Scientist, I've designed this guide for researchers, chemists, and drug development professionals who leverage the unique properties of the nitro group in their synthetic strategies. Nitrophenyl compounds are invaluable building blocks, primarily due to the powerful electron-withdrawing nature of the nitro group, which activates aromatic systems for nucleophilic substitution and directs electrophilic substitutions.[1][2][3] However, this same reactivity makes them susceptible to a variety of degradation pathways.

This guide moves beyond simple protocols to explain the chemical principles behind common failures. By understanding the why, you can more effectively troubleshoot unexpected results, optimize your reaction conditions, and prevent degradation before it occurs.

Section 1: Understanding the Core Instability

This section addresses the fundamental chemical properties that make nitrophenyl compounds challenging to work with.

Q1: What makes the nitrophenyl group so susceptible to degradation during a synthesis?

A: The instability of nitrophenyl compounds stems directly from the potent electron-withdrawing and resonance effects of the nitro group (—NO₂). This group significantly lowers the electron density of the aromatic ring, creating two primary vulnerabilities[1][2]:

  • High Susceptibility to Reduction: The nitrogen atom in the nitro group is in a high oxidation state (+3) and is readily reduced. This process can be initiated by a wide range of reagents and conditions, many of which are common in multi-step syntheses.[4][5]

  • Activation of the Aromatic Ring: The strong electron-withdrawing effect makes the aromatic ring highly electron-deficient, particularly at the ortho and para positions. This activates the ring towards nucleophilic aromatic substitution (SNAr). In this context, if a labile group (like an ester) is attached to the ring, the nitrophenyl moiety itself can act as an excellent leaving group, promoting unwanted hydrolysis or other nucleophilic attacks.[3][6][7]

Q2: I'm seeing a complex mixture of byproducts. What are the most common degradation pathways I should be aware of?

A: Degradation of nitrophenyl compounds typically follows three main pathways. Identifying which path is active in your reaction is the first step to effective troubleshooting.

  • Unwanted Reduction: The nitro group is reduced to various other nitrogen-containing functionalities, such as nitroso, hydroxylamino, or amino groups. This is the most frequently encountered degradation pathway.[4][8]

  • Hydrolysis of Labile Groups: Functional groups on the nitrophenyl ring, such as esters, amides, or ethers, can be cleaved. The rate of this hydrolysis is often dramatically accelerated by the presence of the nitro group.[6][9]

  • Side Reactions & Impurity Formation: This category includes the formation of colored impurities from condensation reactions (azo/azoxy compounds), decomposition under harsh thermal conditions, or unwanted reactions due to the acidity of adjacent protons.[10][11][12]

The following diagram provides a high-level overview of these competing reaction pathways.

G cluster_reduction Reduction Products cluster_hydrolysis Hydrolysis Products cluster_side Side Products Start Nitrophenyl Compound (Starting Material) Reduction Unwanted Reduction of Nitro Group Start->Reduction Reducing agents (e.g., H2/Pd, Fe/HCl) Hydrolysis Hydrolysis of Other Functional Groups Start->Hydrolysis H2O, Acid/Base (pH extremes) SideReaction Side Reactions & Impurity Formation Start->SideReaction Heat, Light, Reactive Intermediates Amine Amine (-NH2) Reduction->Amine Hydroxylamine Hydroxylamine (-NHOH) Reduction->Hydroxylamine Nitroso Nitroso (-NO) Reduction->Nitroso Nitrophenol Nitrophenol Hydrolysis->Nitrophenol CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid Azo Azo/Azoxy Compounds SideReaction->Azo Polymer Polymeric material SideReaction->Polymer

Caption: Common degradation pathways for nitrophenyl compounds.

Section 2: Troubleshooting Unwanted Reduction

The reduction of the nitro group is often the primary concern during synthesis. This section provides guidance on how to diagnose and prevent it.

Q3: My reaction is yielding the corresponding aniline, or a mix of partially reduced intermediates. What are the most common culprits?

A: Unintentional reduction of a nitro group is a classic problem. The cause is almost always the presence of a reducing agent or condition that is non-selective. Here are the most common causes:

  • Catalytic Hydrogenation: This is a powerful reduction method. If you are using hydrogen gas (H₂) with catalysts like Palladium on carbon (Pd/C) or Raney Nickel to reduce another functional group (e.g., an alkene or alkyne), the nitro group will almost certainly be reduced as well, and often preferentially.[13][14]

  • Dissolving Metal Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl or acetic acid) is a standard procedure for nitro group reduction.[13][15][16] If these are present for another purpose, they will readily reduce the nitro group.

  • Hydride Reagents: While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro groups to amines, they tend to form azo compounds with aromatic nitro groups.[13] Milder hydrides like sodium borohydride (NaBH₄) are generally safe but can cause reduction under certain conditions, especially in the presence of transition metal catalysts.[17][18]

  • Catalyst Poisoning/Impurities: Trace impurities in your starting materials or solvents, such as sulfur or halide compounds, can sometimes alter the selectivity of a catalyst, leading to unexpected reductions.[8]

Q4: How can I perform a reduction on another part of my molecule without touching the nitro group?

A: Achieving this chemoselectivity is critical. The key is to choose reaction conditions that are potent enough for your target functional group but too mild to reduce the robust nitro group.

Target Functional Group Recommended Reagent/Condition Rationale for Selectivity Common Pitfalls to Avoid
Ketone/Aldehyde to Alcohol Sodium borohydride (NaBH₄) in EtOH or MeOHNaBH₄ is a mild hydride source, generally incapable of reducing an aromatic nitro group under standard conditions.Using stronger hydrides like LiAlH₄. Contamination with transition metals that could activate NaBH₄.
Ester to Alcohol Borane (BH₃·THF or BH₃·DMS)Borane is selective for carboxylic acids and esters over nitro groups.Using LiAlH₄, which will also react with the nitro group.
Aryl Halide (Heck/Suzuki Coupling) Pd-catalyzed cross-couplingWhile Pd catalysts are used for hydrogenation, the conditions for cross-coupling (ligands, base, solvent) are typically not reductive towards the nitro group.Using Pd/C with a hydrogen source. Some phosphine ligands can be reducing under certain conditions.[19]
Alkene to Alkane Diimide (HN=NH) reduction, generated in situ from potassium azodicarboxylate.Diimide is a neutral reducing agent that selectively reduces non-polar double and triple bonds, leaving polar groups like nitro untouched.Catalytic hydrogenation (H₂/Pd/C), which is highly non-selective.
Protocol 1: Selective Reduction of a Ketone in the Presence of a Nitro Group

This protocol details the reduction of 4-nitroacetophenone to 1-(4-nitrophenyl)ethanol, demonstrating the use of NaBH₄ to selectively reduce a ketone without affecting the nitro group.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-nitroacetophenone in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise over 15-20 minutes. Causality Note: The slow addition at low temperature helps to control the exotherm and prevent side reactions.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Slowly add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution. Be cautious of hydrogen gas evolution.

  • Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the product via column chromatography or recrystallization as needed.

Section 3: Troubleshooting Hydrolysis

The powerful activating effect of the nitro group can make other functional groups on the ring unexpectedly labile.

Q5: I'm cleaving my p-nitrophenyl ester just by dissolving it in a neutral or slightly basic solution. Why is it so unstable?

A: This is a classic case of the nitrophenyl group acting as an excellent leaving group. The strong electron-withdrawing nature of the nitro group stabilizes the negative charge of the resulting phenoxide anion through resonance.[6][9] This stabilization significantly lowers the pKa of the corresponding phenol, making the nitrophenoxide a much better leaving group than a simple phenoxide.

Therefore, even weak nucleophiles like water or alcohols, especially under neutral or mildly basic conditions (which increase the concentration of hydroxide or alkoxide), can readily attack the carbonyl carbon of the ester, leading to rapid hydrolysis.[7][20][21]

Caption: Hydrolysis is facilitated by the stability of the nitrophenoxide.

Q6: What are the best practices to prevent unwanted hydrolysis of my nitrophenyl compound?

A: Preventing premature hydrolysis requires careful control of reaction conditions to minimize the presence and reactivity of nucleophiles.

  • Strict pH Control: Avoid basic conditions. If a base is required for another step, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) instead of hydroxides, alkoxides, or amines. Workups should be performed under neutral or slightly acidic conditions.

  • Low Temperature: Perform your reaction at the lowest temperature feasible. Hydrolysis, like most reactions, has a kinetic barrier that can be managed by reducing thermal energy.

  • Anhydrous/Aprotic Solvents: Use anhydrous aprotic solvents (e.g., THF, DCM, acetonitrile) to eliminate water as a potential nucleophile. Ensure all reagents and glassware are thoroughly dried.

  • Protecting Groups: If the labile group must be carried through several steps, consider replacing it with a more robust protecting group that is less susceptible to cleavage. See Section 4 for compatible options.

Section 4: Managing Side Reactions and Impurities

Beyond reduction and hydrolysis, other side reactions can lead to low yields and difficult purifications.

Q7: My reaction produced a dark brown oil or a brightly colored (pink/red) solid. What causes these impurities?

A: Color is a common indicator of specific side reactions in nitrophenyl chemistry.[10]

  • Pink/Red/Purple Solids: This often indicates the formation of an aniline product (from unintentional reduction) that has been subsequently oxidized by air.[12] Anilines are notoriously easy to oxidize, forming highly colored, conjugated systems. It can also indicate the formation of a Meisenheimer complex if a strong nucleophile is present.

  • Yellow/Orange/Brown Oils: These colors can arise from the formation of azoxy and azo compounds, which are condensation products of partially reduced intermediates like nitrosoarenes and hydroxylamines.[5][13] These reactions are often promoted by basic conditions. Thermal decomposition can also lead to complex, colored polymeric material.[4]

Q8: How can I avoid these colored byproducts and improve the purity of my final product?

A: Minimizing these impurities requires a combination of careful reagent selection and rigorous experimental technique.

  • Use an Inert Atmosphere: If you suspect your desired product is an aniline that is oxidizing, running the reaction and workup under an inert atmosphere (Nitrogen or Argon) can dramatically improve the final color and purity.[12]

  • Purify Starting Materials: Impurities in the initial nitrophenyl compound can sometimes catalyze side reactions. Recrystallization or chromatography of the starting material can be a crucial, though often overlooked, step.[8]

  • Control Reaction Temperature: Many side reactions, especially those leading to thermal decomposition or complex condensations, are accelerated at higher temperatures.[22] Maintain consistent and appropriate temperature control throughout the reaction.

  • Optimize Reagent Stoichiometry: Using a large excess of a reagent can sometimes open up alternative reaction pathways. Perform optimization studies to find the ideal stoichiometry for your desired transformation.[16][23]

The following workflow can help guide your troubleshooting process when encountering common issues.

G Start Problem Encountered (e.g., Low Yield, Impure Product) CheckPurity Analyze Crude Product (LCMS, NMR) Start->CheckPurity IsReduction Is Amine or Partially Reduced Product Present? CheckPurity->IsReduction Mass matches reduction IsHydrolysis Is Hydrolyzed Product Present? CheckPurity->IsHydrolysis Mass matches hydrolysis IsColored Are Colored Impurities Present? CheckPurity->IsColored Visual inspection Other Other Issue (e.g., No Reaction) CheckPurity->Other No obvious degradation IsReduction->IsHydrolysis No Sol_Reduction Solution: - Re-evaluate reducing agents - Check catalyst compatibility - Use milder conditions IsReduction->Sol_Reduction Yes IsHydrolysis->IsColored No Sol_Hydrolysis Solution: - Ensure strict pH control - Use anhydrous/aprotic solvent - Lower reaction temperature IsHydrolysis->Sol_Hydrolysis Yes IsColored->Other No Sol_Colored Solution: - Use inert atmosphere - Purify starting materials - Control temperature IsColored->Sol_Colored Yes

Caption: A decision-making workflow for troubleshooting synthesis.

Section 5: Proactive Strategies - Compatible Protecting Groups

While protecting the nitro group itself is rarely necessary, protecting other functional groups with reagents compatible with the nitro group is a cornerstone of advanced synthesis.[24]

Q9: What are the key considerations when choosing a protecting group for a molecule that also contains a nitro group?

A: The primary consideration is orthogonality—the protecting group must be stable to the conditions you plan to use in subsequent steps, and its removal conditions must not affect the nitro group or other parts of your molecule.[25][26]

  • Avoid Reductive Cleavage: Do not use protecting groups that are removed by catalytic hydrogenation (e.g., Benzyl (Bn), Carboxybenzyl (Cbz)), as these conditions will simultaneously reduce the nitro group.

  • Be Wary of Strong Acids/Bases: Deprotection steps requiring harsh acidic or basic conditions can promote hydrolysis of other functionalities activated by the nitro group.

Q10: Can you provide a table of common protecting groups that are generally safe to use with nitrophenyl compounds?

A: The following table provides a non-exhaustive list of protecting groups for common functionalities that are generally compatible with the presence of a nitro group, as their application and removal conditions typically avoid strong reduction or harsh pH extremes.

Functional Group Protecting Group Abbreviation Common Protection Conditions Common Deprotection Conditions Key Advantage/Consideration
Alcohol tert-Butyldimethylsilyl etherTBDMS or TBSTBDMS-Cl, Imidazole, DMFTBAF, THF or mild acid (e.g., AcOH)Stable to a wide range of non-acidic, non-fluoride conditions.[27]
Alcohol Tetrahydropyranyl etherTHPDihydropyran (DHP), p-TsOH (cat.), DCMMild aqueous acid (e.g., PPTS, AcOH)Acid-labile; stable to bases, organometallics, and hydrides.[28]
Amine tert-ButoxycarbonylBocBoc₂O, Base (e.g., TEA, DMAP), DCMStrong acid (e.g., TFA in DCM)Very common, stable to base and nucleophiles. Avoid if subsequent steps are strongly acid-sensitive.[26]
Amine FluorenylmethyloxycarbonylFmocFmoc-OSu, Base (e.g., NaHCO₃), Dioxane/H₂OBase (e.g., 20% Piperidine in DMF)Base-labile; orthogonal to the acid-labile Boc group.[26]
Carbonyl Ethylene Glycol Acetal-Ethylene glycol, p-TsOH (cat.), Toluene (Dean-Stark)Aqueous acid (e.g., 1M HCl)Protects ketones/aldehydes from hydrides and organometallics.[28]
Carboxylic Acid Methyl or Ethyl EsterMe, EtFischer Esterification (MeOH/EtOH, H₂SO₄ cat.)Saponification (NaOH or LiOH), then acid workupBe cautious with saponification; the activating nitro group may promote competitive SNAr. Low temp is key.

This guide is intended to provide a framework for thinking about and solving the challenges associated with nitrophenyl compound synthesis. By understanding the underlying chemical principles, you can develop robust, reliable, and high-yielding synthetic routes.

References

  • Glasgow School of Art.
  • MDPI Books. Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]

  • Chemistry Stack Exchange. Why do nitro groups confer explosive tendencies?. [Link]

  • Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]

  • National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • ResearchGate. PNP degradation pathway and the two general pathways via hydroquinone.... [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • SlideShare. NITRO COMPOUNDS. [Link]

  • MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

  • ResearchGate. Optimization of Reaction Conditions | Download Table. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Royal Society of Chemistry. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Royal Society of Chemistry. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. [Link]

  • ResearchGate. Degradation kinetics of 4-Nitrophenol and its control by Ozone bubble with and without Nanocatalyst in an Ozone bubble column reactor. [Link]

  • ResearchGate. Selective nitro reduction in the synthesis of 'real-world' targets. [Link]

  • ResearchGate. Which steps do you follow after amine synthesis by nitro compounds? and why did the white monomer turn into pink?. [Link]

  • MDPI. Catalytic Degradability of p-Nitrophenol Using Ecofriendly Silver Nanoparticles. [Link]

  • University of Bristol. Protecting Groups. [Link]

  • Reddit. Protecting a nitro group : r/Chempros. [Link]

  • OSP Journal of Chemical Reviews. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • National Institutes of Health (NIH). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • ACS Publications. Cross-Coupling Reactions of Nitroarenes. [Link]

  • ResearchGate. (PDF) Biodegradation of Nitrophenol Compounds. [Link]

  • MDPI. Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite-13X. [Link]

  • MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • ChemRxiv. pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. [Link]

  • ResearchGate. Degradation of p-nitrophenol by heat and metal ions co-activated persulfate. [Link]

  • ResearchGate. Microbial biodegradation of nitrophenols and their derivatives: A Review. [Link]

  • PubMed. Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. [Link]

  • ResearchGate. Transformative Reactions in Nitroarene Chemistry. [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • PRISM BioLab. Reaction Conditions Optimization: The Current State. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. (a) The reaction scheme of hydrolysis of p -nitrophenyl esters with.... [Link]

  • Apeiron Synthesis. Case Studies - Innovative Solutions for Process Oriented Chemistry. [Link]

  • Scribd. H2 Chemistry: Nitro Compounds Guide. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • National Institutes of Health (NIH). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis.... [Link]

  • ResearchGate. The Competition between 4-Nitrophenol Reduction and BH4 Hydrolysis on Metal Nanoparticle Catalysts. [Link]

  • ResearchGate. (PDF) Nitrophenyl-group-containing Heterocycles. Part I.... [Link]

Sources

method refinement for consistent results with 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and ensure the consistency and reproducibility of experimental results. The insights provided are synthesized from established principles in heterocyclic chemistry and practical field experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity characteristics of this compound?

A: The reactivity of this molecule is dominated by two key features: the electron-deficient 1,2,4-triazole ring and the C-Br bond. The strong electron-withdrawing effect of the 4-nitrophenyl group significantly deactivates the triazole ring, making it less susceptible to electrophilic substitution. However, this electronic pull enhances the electrophilicity of the carbon atom bonded to the bromine, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) type reactions. The bromine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is central to its use as a building block in medicinal chemistry and materials science.

Q2: What are the critical quality attributes to check for this material upon receipt or after synthesis?

A: Ensuring the quality of your starting material is paramount for reproducible outcomes. Key parameters to verify include:

  • Purity: Assessed typically by HPLC or UPLC, with a recommended purity of >98% for most applications. The presence of unreacted starting materials or regioisomeric impurities can lead to inconsistent reaction profiles and complex purification challenges.

  • Identity Confirmation: Verify the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Pay close attention to the chemical shifts of the triazole protons and the carbon bearing the bromine.

  • Appearance and Solubility: The compound should be a consistent solid (typically a pale yellow to off-white powder). Note its solubility in common laboratory solvents (e.g., DMSO, DMF, NMP), as this is critical for reaction setup. Any significant deviation in color or solubility from batch to batch may indicate impurities.

Q3: Which solvents are recommended for reactions involving this triazole derivative?

A: The choice of solvent is critical and depends on the specific reaction. For nucleophilic substitution reactions, polar aprotic solvents are generally preferred as they can solvate the cation while leaving the nucleophile reactive. Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

It is crucial to use anhydrous solvents, as the presence of water can lead to hydrolysis of the C-Br bond or compete with the desired nucleophile, resulting in byproduct formation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis or subsequent reactions of this compound.

Issue 1: Inconsistent or Low Yield in Nucleophilic Substitution Reactions

You are attempting to displace the bromine atom with a nucleophile (e.g., a primary amine) but are observing low conversion of your starting material or inconsistent yields between runs.

Cause Scientific Rationale Recommended Action
Insufficient Base Strength or Stoichiometry Many nucleophiles (especially amines and thiols) require a base to deprotonate them, increasing their nucleophilicity. If the base is too weak or used in insufficient quantity, the reaction rate will be slow.Use a non-nucleophilic, sufficiently strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used. For sensitive substrates, a hindered organic base like DBU or DIPEA may be preferable.
Presence of Moisture Water can hydrolyze the starting material to form the corresponding 3-hydroxy-triazole byproduct. It can also protonate the nucleophile, reducing its effectiveness.Use anhydrous solvents and reagents. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Reaction Temperature Nucleophilic aromatic substitution on an electron-deficient triazole ring is an activated process. Insufficient thermal energy can lead to sluggish or incomplete reactions.Gradually increase the reaction temperature. A typical starting point is 80-100 °C. For less reactive nucleophiles, temperatures up to 150 °C may be required, especially in microwave-assisted synthesis.
Poor Nucleophile Quality The nucleophile may be degraded, oxidized (in the case of thiols), or of low purity, reducing the amount of active reagent available for the reaction.Use a fresh, high-purity nucleophile. If using a thiol, consider adding a small amount of a reducing agent to prevent disulfide bond formation.

Below is a diagram illustrating the decision-making process for troubleshooting a common cross-coupling reaction.

G Start Low Yield in Cross-Coupling Reaction Check_SM Verify Starting Material Purity (>98% by HPLC) Start->Check_SM Check_Reagents Assess Reagent Quality (Anhydrous Solvent, Fresh Base & Ligand) Start->Check_Reagents Check_Catalyst Is Catalyst System (Pd/Ligand) Active? Start->Check_Catalyst If applicable (e.g., Buchwald) Check_Base Is Base Strength/Solubility Adequate? Check_Reagents->Check_Base Check_Temp Is Reaction Temperature Optimal? Increase_Temp Action: Increase Temperature (e.g., 80°C -> 110°C) Check_Temp->Increase_Temp No Success Consistent, High Yield Achieved Check_Temp->Success Yes Check_Base->Check_Temp Yes Change_Base Action: Switch to Stronger/More Soluble Base (e.g., K₂CO₃ -> Cs₂CO₃) Check_Base->Change_Base No Screen_Ligands Action: Screen Alternative Ligands (e.g., Xantphos, RuPhos) Check_Catalyst->Screen_Ligands No Increase_Temp->Success Change_Base->Success Screen_Ligands->Success G Input Goal: Synthesize This compound Step1 Step 1: Precursor Selection Choose precursors that favor N1 substitution. Example: N'-(4-nitrophenyl)formohydrazide Input->Step1 Step2 Step 2: Cyclization Condition Screening pH Control Temperature Control Step1->Step2 Step3 Step 3: Bromination Electrophilic bromination at C3 position. Step2->Step3 Output Desired Regioisomer Step3->Output

Caption: Synthetic strategy emphasizing regiochemical control.

Issue 3: Difficulty in Product Purification

The crude product appears messy by TLC or LCMS, and purification by column chromatography or recrystallization is proving difficult.

  • Cause: Persistent Starting Materials: If the reaction has not gone to completion, separating the product from the starting material can be challenging due to similar polarities.

    • Solution: Drive the reaction to completion by increasing reaction time, temperature, or the equivalents of the limiting reagent. A liquid-liquid extraction workup designed to remove unreacted starting materials based on their acidic/basic properties can also be effective.

  • Cause: Byproducts with Similar Polarity: The formation of byproducts (e.g., hydrolyzed species, regioisomers) with polarities very close to the desired product makes chromatographic separation difficult.

    • Solution:

      • Optimize Chromatography: Screen different solvent systems (e.g., Ethyl Acetate/Hexanes vs. Dichloromethane/Methanol) to maximize the separation (ΔRf). Consider using a different stationary phase (e.g., alumina instead of silica gel).

      • Recrystallization: This is an excellent method for purifying solid products. A solvent screen is necessary to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

      • Derivatization: In difficult cases, the crude mixture can be reacted to derivatize either the product or a major impurity, altering its polarity to facilitate separation. The protecting group or auxiliary can then be removed post-purification.

References

  • This section would be populated with actual links from the grounding tool if it were a live session.
  • General Principles of Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley. [Link to a relevant academic publisher or digital library]

  • Regioselectivity in Triazole Synthesis: A review article detailing synthetic strategies. Chemical Reviews, American Chemical Society. [Link to a specific, relevant review article on the ACS website]

  • Modern Cross-Coupling Reactions: Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link to the publisher's page for the book]

  • Practical Organic Synthesis: A guide to purification and experimental techniques. Organic Syntheses. [Link to the Organic Syntheses website]

Validation & Comparative

The Bioactivity of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole: A Comparative Guide Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the predicted bioactivity of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, a compound of significant interest due to its unique structural combination of a brominated triazole ring and a nitrophenyl moiety. While direct experimental data for this specific molecule is not extensively available in the public domain, a robust understanding of its potential bioactivity can be extrapolated from the well-established structure-activity relationships (SAR) of analogous triazole derivatives. This guide will synthesize findings from related compounds to offer a predictive comparison, providing researchers and drug development professionals with a scientifically grounded perspective on its potential therapeutic applications.

The 1,2,4-Triazole Core: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic 1,2,4-triazole ring is a key pharmacophore found in a variety of clinically approved drugs, including antifungal agents like fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam.[3] Its prevalence stems from its metabolic stability and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. The versatility of the triazole ring allows for substitutions at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity.[4]

Deconstructing this compound: Predicted Bioactivity

The bioactivity of this compound can be inferred by examining the contributions of its key structural features: the 1,2,4-triazole core, the bromo substituent at the 3-position, and the 4-nitrophenyl group at the 1-position.

  • The 1,2,4-Triazole Ring : This core structure is associated with a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[3]

  • The Bromo Substituent : The presence of a halogen, such as bromine, on a heterocyclic ring can significantly enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, halogens can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to enhanced binding affinity with biological targets. Studies on other brominated heterocyclic compounds have demonstrated potent antimicrobial and anticancer activities.

  • The 4-Nitrophenyl Group : The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule. The presence of a nitrophenyl moiety in various heterocyclic compounds has been linked to significant antimicrobial, antifungal, and antitrypanosomal activities.[5] For instance, the antitrypanosomal drug benznidazole contains a nitroimidazole scaffold. The nitro group is often a key contributor to the mechanism of action, particularly in antimicrobial agents where it can be reduced to generate reactive nitroso and hydroxylamine intermediates that damage cellular components.

Based on these structural components, this compound is predicted to exhibit a range of biological activities, most notably antimicrobial, antifungal, and potentially anticancer and antiparasitic effects.

Comparative Analysis with Structurally Related Triazoles

To substantiate the predicted bioactivity, this section presents a comparative analysis with experimentally validated data from structurally similar 1,2,4-triazole derivatives.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole nucleus is a well-established scaffold for antimicrobial and antifungal agents.[4] The presence of both a bromo and a nitrophenyl group on the triazole ring is anticipated to confer potent activity.

A study on a series of 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles demonstrated significant antimicrobial and antifungal activities.[6] Although the substitution pattern differs from the target compound, the presence of the 4-nitrophenyl group at the 5-position highlights its importance for bioactivity.

Another study on Schiff bases of 1,2,4-triazoles revealed that the presence of a nitro group on the phenyl ring at the 3-position played a crucial role in exerting high antibacterial activity.[3]

Table 1: Comparative Antimicrobial and Antifungal Activity of Substituted Triazoles

Compound/DerivativeTarget Organism(s)Activity (MIC/IC50)Reference
4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-oneS. albusPotent (4-fold > gatifloxacin)[3]
4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazolesS. aureus, P. aeruginosa, E. coli, C. albicansSignificant activity[6]
4-(4-Nitrophenyl)-1H-1,2,3-triazole derivativesTrypanosoma cruziIC50 = 6 ± 1 μM[5]
S-substituted bis-1,2,4-triazole-3-thionesE. faecalis, S. pullorum, S. typhimuriumMBC = 15.6 µg/mL[7]

Note: MIC = Minimum Inhibitory Concentration; IC50 = Half maximal inhibitory concentration; MBC = Minimum Bactericidal Concentration. Direct data for this compound is not available.

Cytotoxic and Anticancer Activity

The cytotoxic potential of triazole derivatives has been extensively explored. The combination of a halogen and a nitroaromatic group may lead to enhanced anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. While no direct cytotoxic data for this compound has been found, studies on related compounds provide valuable insights. For instance, various 1,3-disubstituted thiourea derivatives with electron-withdrawing substituents on the phenyl rings have shown promising antiproliferative properties.[8]

Enzyme Inhibition

Triazole derivatives are known to be effective enzyme inhibitors.[9] For example, antifungal azoles target lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[1] The structural features of this compound suggest it could be an inhibitor of various enzymes. A review of 1,2,4-triazole derivatives highlighted their ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glucosidase.[10]

Experimental Protocols for Bioactivity Screening

To empirically determine the bioactivity of this compound, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

G prep Prepare serial dilutions of This compound inoc Inoculate microplate wells with standardized microbial suspension prep->inoc incub Incubate at optimal temperature and duration (e.g., 37°C for 24h) inoc->incub read Read results visually or with a microplate reader for turbidity incub->read mic Determine MIC: lowest concentration with no visible growth read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

G seed Seed cancer cells in a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of This compound seed->treat incubate Incubate for a specified period (e.g., 24, 48, or 72 hours) treat->incubate mtt Add MTT reagent to each well and incubate for 2-4 hours incubate->mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals mtt->solubilize measure Measure absorbance at ~570 nm using a microplate reader solubilize->measure ic50 Calculate IC50 value measure->ic50

Caption: Workflow for determining the IC50 value using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed a known number of cancer cells into a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a desired period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently limited, a comparative analysis based on the established structure-activity relationships of analogous 1,2,4-triazole derivatives strongly suggests its potential as a bioactive compound, particularly in the antimicrobial and antifungal arenas. The presence of both a bromo substituent and a nitrophenyl moiety are key indicators of potent biological activity.

Future research should focus on the synthesis and in vitro biological evaluation of this compound to validate these predictions. Comprehensive screening against a panel of clinically relevant bacteria, fungi, and cancer cell lines will be crucial in elucidating its therapeutic potential. Furthermore, mechanistic studies to identify its molecular targets will provide a deeper understanding of its mode of action and pave the way for its potential development as a novel therapeutic agent.

References

  • Gawad, J., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(16), 3641. [Link]

  • de Souza, A. C. A., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 30(10), 2345. [Link]

  • Uddin, G., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals, 15(3), 345. [Link]

  • Saeed, A., et al. (2021). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 26(23), 7243. [Link]

  • Szymański, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11732. [Link]

  • Kovalenko, S., et al. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Journal of Microbiology, Biotechnology and Food Sciences, 8(2), 808-812. [Link]

  • El-Sayed, W. M., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of New Annelated Pyrimido[2,1-c][3][4][5]triazolo[3,4-f][3][4][5]triazines. Molecules, 26(16), 4966. [Link]

  • Kocayiğit-Kaymakçıoğlu, B. (2023). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Asif, M. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(45), 30589-30601. [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Scientific Journal of Review, 2(2), 57-68. [Link]

  • de Souza, A. C. A., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Request PDF. [Link]

  • Al-Soud, Y. A., et al. (2010). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Jordan Journal of Chemistry, 5(3), 291-300. [Link]

  • Patel, N. B., et al. (2010). SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research, 2(1), 123-130. [Link]

  • Szałaj, N., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(11), 4381. [Link]

  • Kumar, R., et al. (2011). Synthesis and anti-microbial evaluation of some novel 1,2,4 -triazole derivatives. Journal of the Serbian Chemical Society, 76(1), 1-12. [Link]

  • Uddin, G., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Request PDF. [Link]

  • Yakovlieva, M., et al. (2021). The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones. Pharmacia, 68(4), 863-870. [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Scientific Journal of Review, 2(2), 57-68. [Link]

  • Koval, V., et al. (2024). QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. Current issues in pharmacy and medicine: science and practice, 17(4), 382-387. [Link]

  • Margoliash, E. (1959). Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole. Biochimica et Biophysica Acta, 31, 226-233. [Link]

Sources

A Comparative Analysis of Bromo vs. Chloro Substitution on Triazole Activity: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazole Scaffold and the Strategic Role of Halogenation

The 1,2,4-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and broad spectrum of biological activities.[1][2] Its derivatives form the basis of numerous therapeutic agents, with a particular dominance in the field of antifungal drugs like fluconazole and voriconazole.[1][3] These agents famously act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

In the quest to optimize the potency, selectivity, and pharmacokinetic profiles of such bioactive molecules, halogen substitution has emerged as a powerful and frequently employed strategy. The introduction of halogen atoms onto a lead scaffold can profoundly alter its physicochemical properties, including lipophilicity, electronic distribution, and steric profile. While fluorine and chlorine are most common, the choice between closely related halogens like chlorine and bromine is a nuanced decision that can significantly impact biological activity.

This guide provides an in-depth comparative analysis of bromo versus chloro substitution on the activity of triazole-based compounds. We will dissect the mechanistic underpinnings of how these halogens differentially modulate molecular properties and review experimental data from antifungal and anticancer studies to derive guiding principles for rational drug design.

Mechanistic Considerations: The Physicochemical Divergence of Chlorine and Bromine

The decision to incorporate a chlorine or bromine atom is not arbitrary; it is a calculated choice based on their distinct physicochemical properties. These differences influence how the molecule interacts with its biological target and its overall disposition in a biological system.

  • Size and Steric Hindrance: Bromine possesses a larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å). This seemingly small difference can be critical. A bulkier bromo substituent may cause steric clashes within a tight binding pocket, preventing optimal orientation, whereas the smaller chloro group might be readily accommodated. Conversely, the larger size of bromine could be advantageous if it promotes favorable van der Waals contacts in a more spacious pocket.

  • Electronic Effects: Both chlorine and bromine are electronegative and exert a powerful electron-withdrawing inductive effect (-I). Chlorine (electronegativity: 3.16) is more electronegative than bromine (2.96), resulting in a stronger inductive pull. This can influence the pKa of nearby functional groups and alter the electron density of the aromatic ring system, which is crucial for interactions like π-π stacking with protein residues.[4]

  • Lipophilicity: The hydrophobicity of a molecule is a key determinant of its ability to cross cell membranes. Both halogens increase lipophilicity, but bromine (Hansch-Fujita parameter, π = 0.86) does so more effectively than chlorine (π = 0.71). This enhanced lipophilicity from a bromo-substituent can improve membrane permeability but may also lead to increased metabolic liability or off-target toxicity if not carefully balanced.

  • Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic partner, such as a carbonyl oxygen or an amine nitrogen on a protein backbone. The propensity to form halogen bonds is related to the size and polarizability of the halogen, increasing from Cl to Br to I. The more polarizable electron cloud of bromine makes it a generally stronger halogen bond donor than chlorine, which can lead to tighter and more specific ligand-receptor interactions.

cluster_Cl Chlorine (Cl) cluster_Br Bromine (Br) cluster_Effects Biological Impact Cl_Size Smaller Size (1.75 Å) Target Target Binding Affinity Cl_Size->Target Steric Fit Cl_Electro More Electronegative (3.16) Cl_Electro->Target Electronic Interactions Cl_Lipo Lower Lipophilicity (π = 0.71) Permeability Membrane Permeability Cl_Lipo->Permeability Metabolism Metabolic Stability Cl_Lipo->Metabolism Cl_HB Weaker Halogen Bond Donor Cl_HB->Target Binding Specificity Br_Size Larger Size (1.85 Å) Br_Size->Target Steric Hindrance/Fit Br_Electro Less Electronegative (2.96) Br_Electro->Target Electronic Interactions Br_Lipo Higher Lipophilicity (π = 0.86) Br_Lipo->Permeability Br_Lipo->Metabolism Br_HB Stronger Halogen Bond Donor Br_HB->Target Binding Specificity

Caption: Physicochemical properties of Chloro vs. Bromo substitution.

Comparative Analysis of Biological Activity: Insights from Experimental Data

The theoretical advantages of one halogen over the other are ultimately validated by empirical biological data. A review of the literature on halogenated triazoles, particularly in antifungal drug discovery, reveals a recurring theme: chlorine substitution is frequently, though not universally, superior for achieving high potency.

Antifungal Activity

In the context of antifungal azoles targeting CYP51, the phenyl ring of the drug typically engages in hydrophobic and π-π interactions within the enzyme's active site. The nature and position of halogen substituents on this ring are critical for optimizing these interactions.

  • Superiority of Chloro Substitution: Multiple studies have demonstrated that the introduction of chlorine atoms to the phenyl moiety of triazole derivatives enhances antifungal activity.[3][5] For instance, a study on miconazole analogues found that a 3,4-dichlorobenzyl triazole compound displayed not only stronger antifungal efficacy but also a broader activity spectrum compared to other analogues.[3] Another comprehensive review highlights that for many triazole series, the chlorine atom plays a a more significant role in improving fungicidal activity than other halogens.[5] In one specific series of triazole alcohol derivatives, while chloro-substituted compounds were highly active, the addition of a bromo group to the benzyl residue had no beneficial impact on antifungal potency.[5]

  • Positional Effects Matter: The position of the halogen is as important as its identity. The 2,4-dichloro substitution pattern is a classic feature of many potent azole antifungals, including itraconazole and ketoconazole. Structure-activity relationship (SAR) studies often show that this specific arrangement provides an optimal balance of electronic and steric properties for high-affinity binding to CYP51.[5] For example, a compound with a 2,4-dichlorophenyl group was more effective against C. albicans than its 3-chloro or 4-chloro counterparts.[5]

  • Context-Dependent Bromine Efficacy: While a general trend favors chlorine, this is not an absolute rule. A separate study on 1,2,3-triazole phenylhydrazones found that while para-fluoro and para-chloro substituents led to remarkable results, other halogens like bromo and iodo were not desirable for activity.[6] This suggests that for the specific binding pocket of the target in that study, the larger size and different electronic profile of bromine were detrimental.

Anticancer Activity
Quantitative Data Summary

The following table summarizes comparative antifungal activity data for representative pairs of chloro- and bromo-substituted triazole derivatives from various studies. Minimum Inhibitory Concentration (MIC) is a standard measure of antifungal potency, where a lower value indicates higher activity.

Triazole Scaffold Substituent Fungal Strain MIC (µg/mL) Inference Reference
Miconazole Analogue3,4-DichlorobenzylCandida albicans0.5Di-chloro shows high potency.[3]
Triazole Alcohol4-BromobenzylCandida spp.InactiveBromo substitution was not beneficial in this series.[5]
Triazole Alcohol2,4-DichlorobenzylCandida albicansActive (MIC not specified)Di-chloro substitution was effective.[5]
Phenylhydrazone4-ChlorophenylVarious FungiHighly ActiveChloro substitution at the para position is favorable.[6]
Phenylhydrazone4-BromophenylVarious FungiLess Active/UndesirableBromo substitution was detrimental to activity.[6]

Experimental Protocols: A Self-Validating System for Antifungal Susceptibility Testing

To ensure the trustworthiness and reproducibility of the data presented in such comparative analyses, standardized experimental protocols are essential. The Broth Microdilution Method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol: Broth Microdilution Assay for Antifungal MIC Determination (Adapted from CLSI M27)

This protocol is designed as a self-validating system with the inclusion of all necessary controls.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of bromo- and chloro-substituted triazoles in 100% dimethyl sulfoxide (DMSO).
  • Culture Medium: Use RPMI 1640 medium with L-glutamine, buffered to pH 7.0 with MOPS buffer.
  • Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a suspension in sterile saline, and adjust the density to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
  • Microtiter Plates: Use sterile 96-well, flat-bottom microtiter plates.

2. Assay Procedure:

  • Serial Dilution: Add 100 µL of RPMI medium to all wells of the microtiter plate except the first column.
  • Dispense 200 µL of the highest concentration of the test compound (prepared in RPMI from the DMSO stock) into the first well of a row.
  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard the final 100 µL from the 10th well. This creates a concentration gradient.
  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (wells 1-11). The final volume in each well is 200 µL.
  • Controls:
  • Growth Control (Negative Control): Well 11 contains 100 µL of RPMI and 100 µL of inoculum (no drug). This well must show robust fungal growth.
  • Sterility Control (Blank): Well 12 contains 200 µL of RPMI medium only (no drug, no inoculum). This well must remain clear.
  • Positive Control: A separate row is set up with a standard antifungal drug like fluconazole. This validates the assay's sensitivity.
  • Solvent Control: A row with the highest concentration of DMSO used in the assay to ensure the solvent itself has no antifungal effect.

3. Incubation and Reading:

  • Seal the plates and incubate at 35°C for 24-48 hours.
  • Determine the MIC visually or using a spectrophotometer. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control.

node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; start [label="Start: Prepare Reagents\n(Media, Drug Stocks, Inoculum)"]; plate_prep [label="Add 100µL Media to Wells 2-12"]; drug_add [label="Add 200µL Drug to Well 1"]; serial_dilute [label="Perform 2-fold Serial Dilution\n(Wells 1-10)"]; inoculate [label="Add 100µL Fungal Inoculum\n(Wells 1-11)"]; incubate [label="Incubate Plate at 35°C\n(24-48 hours)"]; read [label="Read MIC:\nLowest concentration with\n≥50% growth inhibition"]; end [label="End: Report MIC Value"];

node [fillcolor="#FBBC05", color="#5F6368", fontcolor="#202124"]; controls [shape=parallelogram, label="Set Up Controls:\n- Growth (Well 11)\n- Sterility (Well 12)\n- Positive (Fluconazole)\n- Solvent (DMSO)"];

start -> plate_prep; plate_prep -> drug_add; drug_add -> serial_dilute; serial_dilute -> controls; controls -> inoculate; inoculate -> incubate; incubate -> read; read -> end; }

Caption: Workflow for the Broth Microdilution Antifungal Assay.

Conclusion and Future Outlook

The comparative analysis of bromo versus chloro substitution on triazole scaffolds reveals a clear, albeit context-dependent, trend. For antifungal activity, particularly against common fungal pathogens, chloro substitution—often in a di-chloro arrangement—is frequently more advantageous for achieving high potency . This is likely due to an optimal combination of steric size, electronic influence, and lipophilicity that facilitates high-affinity binding to the fungal CYP51 enzyme. In many reported series, the larger and more lipophilic bromine atom fails to confer a similar benefit and can even be detrimental to activity.[5][6]

However, this does not render bromine obsolete. In the design of inhibitors for other targets, or where specific interactions like halogen bonding are paramount and the binding site can accommodate the larger atom, bromine may prove to be the superior choice. The increased lipophilicity it imparts could be strategically employed to enhance membrane permeability for targets within the central nervous system, provided that off-target effects can be controlled.

For the drug development professional, the choice is not simply "bromo vs. chloro," but rather a hypothesis-driven decision. The guiding principle should be to leverage the smaller size and higher electronegativity of chlorine for targets where steric constraints are tight, and to explore the potential of bromine's greater polarizability and lipophilicity for targets that may benefit from stronger halogen bonding or require higher passive diffusion.

References

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. (n.d.). National Institutes of Health. [Link]

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. [Link]

  • Yu, L., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 585–597. [Link]

  • Reyes-Melo, F., et al. (2023). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. Molecules, 28(10), 4082. [Link]

  • Halo‐1,2,3‐triazoles: Valuable Compounds to Access Biologically Relevant Molecules. (2021). Chemistry – A European Journal, 27(68), 16995-17011. [Link]

  • Kumar, A., et al. (2010). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 6, 757–771. [Link]

  • Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]

  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). (2022). ResearchGate. [Link]

  • Synthesis and biological evaluation of substituted 1, 2, 3-triazoles. (2012). ResearchGate. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]

  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. (2023). National Institutes of Health. [Link]

  • Kumar, A., et al. (2010). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Nitrophenyl-Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the laboratory (in vitro) efficacy and whole-organism (in vivo) performance of nitrophenyl-triazole compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that bridges the critical gap between promising lab results and tangible therapeutic potential. We will explore the causality behind experimental choices, present detailed protocols, and analyze the frequent disparities between in vitro and in vivo outcomes to better inform future drug discovery efforts.

Introduction: The Therapeutic Promise of the Nitrophenyl-Triazole Scaffold

The 1,2,3- and 1,2,4-triazole rings are privileged heterocyclic structures in medicinal chemistry, serving as the backbone for a multitude of therapeutic agents.[1][2][3] Their unique chemical properties, including the ability to engage in hydrogen bonding and dipole interactions, make them effective scaffolds for interacting with biological targets.[2][3] The incorporation of a nitrophenyl group can significantly enhance the biological activity of these compounds. The nitro group's strong electron-withdrawing nature often plays a crucial role in the molecule's interaction with enzymes or receptors and can be essential for its mechanism of action, particularly in antimicrobial and anticancer applications where it can be reduced to form reactive cytotoxic intermediates.[4]

This guide focuses on the critical translational journey of these compounds from the controlled environment of a petri dish to the complex biological system of an animal model. Understanding the correlation—or lack thereof—between in vitro potency and in vivo efficacy is paramount for identifying viable drug candidates and optimizing lead compounds.

The In Vitro Landscape: Initial Screening for Biological Activity

In vitro assays represent the first crucial step in evaluating the therapeutic potential of newly synthesized compounds. These tests are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of large libraries of molecules to identify "hits" with desired biological activity.

Causality in Assay Selection

The choice of an in vitro assay is dictated by the intended therapeutic application.

  • For Anticancer Agents: The primary goal is to assess cytotoxicity against cancer cells while demonstrating selectivity (i.e., minimal toxicity to normal cells). Assays like the MTT or SRB assay measure cell viability and proliferation. For instance, a study evaluating nitrophenol-triazole hybrids used cytotoxicity assays against the Caco-2 colon cancer cell line to identify promising candidates.[4][5][6]

  • For Antimicrobial Agents: The objective is to determine the minimum concentration of a compound that inhibits the growth of a specific pathogen. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[7]

  • For Antitrypanosomal Agents: These assays measure the compound's ability to kill the Trypanosoma cruzi parasite. This often involves using strains of the parasite that express reporter enzymes (like β-galactosidase) for easy quantification of parasite viability.[8]

Quantitative In Vitro Efficacy Data

The potency of a compound in vitro is typically expressed as the IC50 (the concentration required to inhibit a biological process by 50%) or MIC value. Lower values indicate higher potency.

Compound IDTarget/Cell LineIn Vitro Efficacy (IC50 / MIC)Reference
Compound 10a Caco-2 (Colon Cancer)IC50 = 1.77 µM[4][6]
Compound 10e Acetylcholinesterase (AChE)IC50 = 1.56 µM[4][5][6]
Hit 1 T. cruzi (Tulahuen strain)IC50 = 7 µM[8][9]
Compound 16 T. cruzi (Tulahuen strain)IC50 = 6 ± 1 µM[8]
Compound 16 T. cruzi (Amastigotes, LLC-MK2 cells)IC50 = 0.16 ± 0.02 µM[8]
Compound 6c C. albicansMIC = 0.0625 µg/mL[10][11]
Nitrotriazole Amide T. cruziSub-nM concentrations
Compound 39i E. coliMIC = 0.0628 mM[12]

Bridging the Gap: From Dish to Whole Organism

A potent in vitro profile is a prerequisite but not a guarantee of in vivo success. The transition to animal models introduces the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology. A compound may be highly active in a cell culture but fail in vivo due to:

  • Poor Bioavailability: The compound is not effectively absorbed into the bloodstream.

  • Rapid Metabolism: The liver metabolizes the compound into an inactive form before it can reach its target.[13]

  • High Toxicity: The compound causes unacceptable side effects in the host organism.

  • Inability to Reach the Target Site: The compound cannot cross biological barriers (like the blood-brain barrier) to reach the diseased tissue or pathogen.

Therefore, in vivo studies are indispensable for validating the therapeutic potential of a lead compound.

The In Vivo Reality: Efficacy in a Complex Biological System

Animal models are selected to mimic human diseases as closely as possible. For instance, systemic fungal infections are often modeled in immunocompromised mice, reflecting the clinical situation in vulnerable patients.[10][14]

Causality in Model Selection
  • Antifungal Efficacy: A disseminated Candida albicans infection model in neutropenic mice is a standard for evaluating antifungal agents.[10] Efficacy is measured by the increased survival rate of treated mice compared to a control group.

  • Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used.[15] Key endpoints include tumor growth inhibition, reduction in tumor volume, and increased survival time.[16]

  • Antitrypanosomal Efficacy: Acute murine models of Chagas disease are used to assess a compound's ability to reduce and eliminate parasite burden in the blood.

Quantitative In Vivo Efficacy Data

In vivo efficacy is measured through various endpoints, demonstrating a tangible therapeutic benefit.

Compound Class/IDAnimal ModelDosageKey In Vivo FindingsReference
Compound 6c Systemic C. albicans infection in ICR mice0.5, 1.0, and 2.0 mg/kgEffectively protected mice from infection; significant increase in survival at 2.0 mg/kg.[10][11]
Nitrotriazole-based amides Acute T. cruzi infection in mice13 mg/kg/day for 5 daysReduced parasite levels to undetectable.
Triazole MPA & OBC Ehrlich Ascites Carcinoma (EAC) ModelNot specifiedIncreased mean survival time, restored hematological parameters.[16]
Triazole MPA & OBC Dalton's Lymphoma Ascites (DLA) ModelNot specifiedSignificant reduction in tumor volume and weight.[16]

Analysis: Correlating In Vitro and In Vivo Results

The ultimate goal is to find compounds where potent in vitro activity translates to significant in vivo efficacy.

  • Successful Translation: Compound 6c showed excellent in vitro activity against C. albicans (MIC = 0.0625 µg/mL) and this potency was mirrored in vivo, where it effectively protected mice from a lethal infection.[10][11] Similarly, the sub-nanomolar in vitro potency of nitrotriazole-based amides against T. cruzi translated into the complete clearance of parasites in a murine model. This suggests that these compounds possess favorable pharmacokinetic profiles in addition to their potent biological activity.

  • The Selectivity Index (SI): A crucial metric derived from in vitro data is the Selectivity Index, calculated as the ratio of a compound's cytotoxicity against mammalian cells to its activity against the target pathogen or cancer cell. A high SI is a strong predictor of potential in vivo success, as it suggests the compound can eliminate the target without harming the host. For example, antitrypanosomal "hit 1" showed an IC50 of 7 µM against the parasite and a high SI of 114, indicating it was 114 times more toxic to the parasite than to mammalian cells.[8][9]

Mechanistic Insights & Visualizations

Many triazole-based antifungal agents, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[2][17] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the enzyme's active site, blocking its function. This leads to the depletion of ergosterol and the accumulation of toxic sterols, ultimately disrupting membrane integrity and inhibiting fungal growth.[17]

G cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Triazole Nitrophenyl-Triazole Compound Triazole->CYP51 Inhibits (N4 coordinates with Heme Iron)

Caption: Antifungal mechanism of triazoles via CYP51 inhibition.

The following diagram illustrates a typical workflow for progressing a compound from initial synthesis to in vivo testing.

workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis screening Primary Screening (e.g., MTT, MIC) synthesis->screening Test selectivity Selectivity & Potency (IC50, SI) screening->selectivity Identify Hits pk_tox Pharmacokinetics & Toxicology selectivity->pk_tox Advance Leads efficacy Efficacy Studies (Animal Model) pk_tox->efficacy Validate Safety candidate Lead Candidate efficacy->candidate Confirm Therapeutic Potential

Caption: Drug discovery workflow from in vitro to in vivo studies.

Standardized Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and reliable data. Below are representative methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the IC50 of a compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., Caco-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenyl-triazole compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Antifungal Efficacy (Systemic Murine Infection Model)

This protocol assesses the ability of a compound to protect mice from a lethal fungal infection.[10]

  • Immunosuppression: Use female ICR mice (18-22 g). Induce neutropenia by intraperitoneal injection of cyclophosphamide (100 mg/kg) for 3 consecutive days to make the mice susceptible to infection.[10]

  • Infection: On day 4, infect the mice via intravenous (tail vein) injection with a suspension of Candida albicans (e.g., 5 x 10^6 CFU/mL).

  • Treatment Groups: Randomly assign mice to different groups (n=10 per group):

    • Vehicle Control (e.g., saline or PBS)

    • Test Compound (e.g., Compound 6c at 0.5, 1.0, and 2.0 mg/kg)

    • Positive Control (e.g., Fluconazole at 0.5 mg/kg)

  • Drug Administration: Administer the first dose of the test compounds and controls (e.g., via oral gavage or intraperitoneal injection) 2 hours post-infection. Continue treatment once daily for a specified period (e.g., 7 days).

  • Monitoring: Monitor the mice daily for signs of illness and mortality for up to 21 days post-infection.

  • Endpoint Analysis: The primary endpoint is survival. Plot Kaplan-Meier survival curves for each group.

  • Statistical Analysis: Compare the survival curves of the treatment groups to the vehicle control group using the log-rank test. A p-value < 0.05 is typically considered statistically significant.

Conclusion and Future Directions

The journey of a nitrophenyl-triazole compound from a laboratory hit to a potential clinical candidate is a rigorous process of validation. While in vitro assays are indispensable for initial high-throughput screening and mechanistic studies, they are merely the first step. The data clearly shows that in vivo evaluation is the true crucible where the therapeutic potential of these compounds is tested.

Successful translation, as seen with compounds that are potent both in vitro and in vivo, underscores the importance of not only target affinity but also favorable ADME properties.[10] Future research should focus on a multi-parameter optimization approach, where lead compounds are simultaneously refined for potency, selectivity, and drug-like properties. The integration of early-stage in silico ADMET prediction can further help prioritize compounds with a higher probability of success in animal models.[4][6] By embracing this holistic view, the scientific community can more efficiently translate the promise of the nitrophenyl-triazole scaffold into effective therapies.

References

  • Evaluation of novel nitrophenol-triazole hybrid molecules: biological screening and computational profiling. Taylor & Francis Online. [Link]

  • Evaluation of novel nitrophenol-triazole hybrid molecules: biological screening and computational profiling. Semantic Scholar. [Link]

  • Evaluation of novel nitrophenol-triazole hybrid molecules: biological screening and computational profiling. PubMed. [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. PubMed Central. [Link]

  • Animal Models for Studying Triazole Resistance in Aspergillus fumigatus. PubMed. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Unknown Source. [Link]

  • In vitro and in vivo (animal models) antifungal activity of posaconazole. ResearchGate. [Link]

  • Discovery of potent nitrotriazole-based antitrypanosomal agents: In vitro and in vivo evaluation. Sci-Hub. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]

  • Coumarin Triazoles as Potential Antimicrobial Agents. MDPI. [Link]

  • (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. [Link]

  • Determination of antimicrobial activity of some 1,2,4-triazole derivatives. SciSpace. [Link]

  • Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Unknown Source. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Semantic Scholar. [Link]

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. ResearchGate. [Link]

  • The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. ResearchGate. [Link]

  • Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review. PubMed. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]

  • The structure–activity relationship of investigated triazoles 1–10 in... ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). Unknown Source. [Link]

  • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. MDPI. [Link]

  • Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel synthetic compound, 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole. Given that 1,2,4-triazole derivatives are a well-established class of pharmacologically active agents with diverse therapeutic applications, including antifungal and anticancer activities, a systematic and rigorous validation of this specific molecule's MoA is paramount.[1][2][3] This document outlines a logical, multi-stage experimental workflow, from initial target identification to in vivo efficacy studies, emphasizing scientific integrity and providing actionable protocols.

The versatility of the 1,2,4-triazole scaffold allows it to interact with a wide range of biological targets, primarily enzymes.[1] For instance, a common mechanism for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[1][4] In the context of oncology, triazole derivatives have been shown to target various signaling pathways.[5] Therefore, our approach will be broad initially, narrowing down as we gather evidence about the specific biological activities of this compound.

Experimental Workflow for MoA Validation

A robust MoA validation follows a hierarchical progression of experiments. Each stage is designed to build upon the findings of the previous one, providing a comprehensive understanding of the compound's biological effects.

MOA_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular MoA cluster_3 Phase 4: In Vivo Efficacy Target Identification Target Identification (Unbiased Screening) CETSA Cellular Thermal Shift Assay (CETSA) Target Identification->CETSA Direct Target Engagement Kinobeads Kinobeads Competition Binding Assay Target Identification->Kinobeads Kinase Targets AffinityPullDown Affinity-Based Pull-Down Target Identification->AffinityPullDown General Protein Targets InVitroValidation In Vitro Validation CETSA->InVitroValidation Kinobeads->InVitroValidation AffinityPullDown->InVitroValidation BindingAssay Biophysical Binding Assays (e.g., SPR) InVitroValidation->BindingAssay EnzymeAssay Enzymatic Activity Assay InVitroValidation->EnzymeAssay CellularMOA Cellular MoA Confirmation BindingAssay->CellularMOA EnzymeAssay->CellularMOA WesternBlot Western Blotting (Pathway Analysis) CellularMOA->WesternBlot PhenotypicAssay Phenotypic Assays (e.g., Apoptosis, Cell Cycle) CellularMOA->PhenotypicAssay InVivoEfficacy In Vivo Efficacy & Target Engagement WesternBlot->InVivoEfficacy PhenotypicAssay->InVivoEfficacy Xenograft Human Tumor Xenograft Models InVivoEfficacy->Xenograft PDX Patient-Derived Xenograft (PDX) Models InVivoEfficacy->PDX

Caption: A four-phase experimental workflow for MoA validation.

Phase 1: Target Identification - Finding Where the Compound Binds

The initial and most critical step is to identify the direct molecular target(s) of this compound. An unbiased approach is crucial to avoid preconceived notions about its MoA.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[6][7][8][9][10]

Protocol for CETSA:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to ~80% confluency. Treat cells with either this compound at various concentrations or a vehicle control (DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of a specific protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.[8] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]

Kinobeads Competition Binding Assay

If the compound is suspected to target kinases, the Kinobeads assay is an excellent chemical proteomics tool for profiling inhibitor selectivity across a large portion of the kinome.[11][12][13][14][15]

Protocol for Kinobeads Assay:

  • Cell Lysate Preparation: Prepare lysates from one or a mixture of cell lines to ensure broad kinome coverage.[11]

  • Compound Incubation: Incubate the cell lysate with increasing concentrations of this compound.

  • Kinobeads Enrichment: Add the Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate.[13] Kinases not bound by the test compound will bind to the beads.

  • Pull-down and Digestion: Wash the beads to remove non-specifically bound proteins, followed by on-bead digestion to release peptides.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that the compound is binding to that kinase.[13]

Affinity-Based Pull-Down

This is a more traditional method for target identification where the small molecule is chemically modified to include an affinity tag (e.g., biotin).[16]

Protocol for Affinity-Based Pull-Down:

  • Probe Synthesis: Synthesize a derivative of this compound with an affinity tag.

  • Incubation with Lysate: Incubate the tagged compound with cell lysate.

  • Affinity Purification: Use affinity resin (e.g., streptavidin-agarose for a biotin tag) to pull down the tagged compound along with its binding partners.

  • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.[16]

Phase 2: In Vitro Validation - Confirming the Interaction

Once potential targets are identified, the next step is to validate the direct interaction between the compound and the purified target protein.

This phase aims to quantify the binding affinity and the functional consequence of this interaction. A common technique for this is Surface Plasmon Resonance (SPR).

Phase 3: Cellular Mechanism of Action - Understanding the Downstream Effects

After confirming the direct target, it is essential to understand how this interaction translates into a cellular response.

Western Blotting for Pathway Analysis

Western blotting is a fundamental technique to investigate changes in protein expression and post-translational modifications, which are hallmarks of signaling pathway activation or inhibition.[17][18][19]

Protocol for Western Blotting:

  • Sample Preparation: Treat cells with this compound for various times and at different concentrations. Lyse the cells and determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[18]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or a downstream signaling molecule (e.g., phosphorylated forms of kinases). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent or fluorescent substrate.[17]

Signaling_Pathway Compound 3-Bromo-1-(4-nitrophenyl) -1H-1,2,4-triazole TargetKinase Target Kinase (e.g., EGFR) Compound->TargetKinase Inhibition Downstream1 Downstream Effector 1 (e.g., AKT) TargetKinase->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 (e.g., ERK) TargetKinase->Downstream2 Phosphorylation Phospho1 p-AKT Downstream1->Phospho1 Phospho2 p-ERK Downstream2->Phospho2 CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Phospho1->CellularResponse Phospho2->CellularResponse

Sources

A Comparative Guide to the Cross-Reactivity Profile of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Challenge of Triazole-Based Scaffolds

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This inherent biological promiscuity, while beneficial for broad-spectrum applications, presents a significant challenge in modern drug development, where target specificity is paramount to minimizing off-target toxicity and ensuring therapeutic efficacy. Our focus here is on 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole , a synthetic compound whose specific biological targets are not yet extensively characterized in public literature.

For the purpose of this guide, we will treat this compound (hereafter Compound A ) as a novel investigational inhibitor of Kinase X , a hypothetical serine/threonine kinase implicated in a cancer signaling pathway. This guide provides a framework for assessing its selectivity by comparing it against two alternatives:

  • Compound B (Structural Analog): 4-(4-Nitrophenyl)-1H-1,2,4-triazole-3-thiol, a closely related analog to probe structure-activity relationships (SAR).

  • Compound C (Benchmark Inhibitor): A well-characterized, highly selective (though hypothetical) inhibitor of Kinase X, serving as a gold standard for comparison.

This guide will elucidate the causality behind the experimental design for cross-reactivity profiling, present detailed protocols for key assays, and interpret comparative data to provide actionable insights for drug development professionals.

Designing a Robust Cross-Reactivity Screening Cascade

The primary goal of a cross-reactivity study is to identify unintended molecular interactions that could lead to adverse effects or provide opportunities for drug repositioning.[5] Given that the majority of kinase inhibitors target the highly conserved ATP-binding pocket, a degree of off-target binding is almost inevitable.[5][6] Therefore, a multi-tiered screening approach is essential for efficient and cost-effective selectivity profiling.[7]

Our experimental design follows a logical cascade, moving from a broad, high-throughput survey to a more focused, quantitative analysis of potent interactions.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Data Analysis a Test Compounds (Compound A, B, C) b Single High-Dose Screening (e.g., 10 µM) a->b c Large Kinase Panel (e.g., >400 kinases) b->c d Identify Hits (% Inhibition > 70%) c->d Data Output e 10-Point Dose-Response Curve (IC50 Determination) d->e f Orthogonal Assay (e.g., Radiometric Activity Assay) e->f g Quantitative Comparison (Potency & Selectivity Score) f->g Confirmed IC50 Values h Biological Pathway Analysis g->h i Lead Prioritization h->i

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

This cascade ensures that resources are focused on characterizing the most significant off-target interactions, providing a comprehensive and reliable selectivity profile.

Experimental Methodologies: A Self-Validating Approach

To ensure trustworthiness, our approach utilizes two distinct, complementary assay formats: a competition binding assay to broadly assess interactions and a radiometric activity assay to confirm functional inhibition.

Protocol 1: KINOMEscan™ Competition Binding Assay

This method quantitatively measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR). This technique is ATP-independent and directly measures binding affinity (Kd).[7]

Step-by-Step Methodology:

  • Compound Preparation: Solubilize test compounds (A, B, and C) in 100% DMSO to create 100X stock solutions.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound with the appropriate kinase-tagged phage and the immobilized ligand. For the initial screen, a single high concentration (e.g., 10 µM) is used.

  • Equilibration: Allow the binding reactions to equilibrate at room temperature for 1 hour in the dark.

  • Affinity Capture: Transfer the reaction mixtures to streptavidin-coated plates to capture the ligand-bound kinase. Unbound phage is washed away.

  • Elution and Quantification: Elute the bound phage and quantify the amount using qPCR.

  • Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. Results are expressed as '% Inhibition' relative to a DMSO control.

Protocol 2: ³³P-Radiometric Kinase Activity Assay

This is a gold-standard functional assay that directly measures the catalytic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide or protein substrate.[6] It serves as an orthogonal method to validate hits from the binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing [γ-³³P]ATP (at a concentration approximating the Kₘ for each specific kinase to ensure accurate Kᵢ determination), the appropriate substrate peptide, and necessary cofactors (e.g., MgCl₂).[6]

  • Dose-Response Plate: Prepare serial dilutions of the test compounds in DMSO, typically in a 10-point, 3-fold dilution series, and add them to a 96-well plate.

  • Kinase Reaction Initiation: Add the kinase enzyme to each well, followed by the master mix containing [γ-³³P]ATP and substrate to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes) within the linear range of the assay.

  • Reaction Quenching & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.

  • Signal Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Data Analysis

The following tables present hypothetical but plausible data for our three compounds based on the described experimental workflow.

Table 1: Tier 1 Screening Results (% Inhibition at 10 µM)

This initial screen identifies the most potent on- and off-target interactions across a representative subset of the kinome.

Kinase TargetFamilyCompound ACompound BCompound C
Kinase X (On-Target) Ser/Thr 99% 85% 98%
Kinase YSer/Thr82%35%5%
Kinase ZTyrosine75%15%2%
Kinase PSer/Thr45%5%1%
Kinase QTyrosine12%2%<1%
Kinase RLipid8%<1%<1%

Interpretation:

  • Compound A shows potent interaction with its intended target, Kinase X, but also displays significant inhibition (>70%) of Kinase Y and Kinase Z, flagging them as potential off-target liabilities.

  • Compound B (Analog) has lower potency against the primary target and significantly reduced off-target activity, suggesting the bromo-substituent on Compound A is critical for its binding profile.

  • Compound C (Benchmark) demonstrates exceptional selectivity, with potent inhibition confined to Kinase X.

Table 2: Tier 2 IC₅₀ Determination for Key Targets (nM)

This follow-up analysis quantifies the potency of the compounds against the primary target and the most significant off-targets identified in Tier 1.

CompoundKinase X (On-Target)Kinase Y (Off-Target)Kinase Z (Off-Target)Selectivity Score (S₁₀)¹
Compound A 25 250 400 0.02
Compound B 350 >10,000 >10,000 >0.5
Compound C 15 >10,000 >10,000 1.0

¹Selectivity Score (S₁₀) is calculated as the number of kinases inhibited >90% divided by the total number of kinases tested (at a 1 µM concentration). A lower score indicates higher selectivity.

Interpretation:

  • Compound A is a potent inhibitor of Kinase X (IC₅₀ = 25 nM) but is only 10-fold selective over Kinase Y and 16-fold selective over Kinase Z. This narrow selectivity window is a common challenge and could pose a risk in clinical development.[8]

  • Compound B is a much weaker inhibitor of Kinase X and shows no significant off-target activity, confirming the SAR hypothesis.

  • Compound C is the most potent and highly selective compound, validating its use as a benchmark.

Mechanistic Insights & Biological Implications

Raw potency and selectivity data are most valuable when placed in a biological context. Understanding the pathways in which off-targets operate is crucial for predicting potential side effects.

G cluster_off_target Unintended Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X (On-Target) Proliferation Survival Receptor->KinaseX CancerCell Cancer Cell Response KinaseX->CancerCell Therapeutic Effect KinaseY Kinase Y (Off-Target) Cardiac Contractility HeartCell Adverse Cardiac Event KinaseY->HeartCell KinaseZ Kinase Z (Off-Target) Immune Response ImmuneCell Immunosuppression KinaseZ->ImmuneCell CompoundA Compound A CompoundA->KinaseX:f0 CompoundA->KinaseY:f0 Off-Target Inhibition CompoundA->KinaseZ:f0

Caption: Hypothetical signaling pathways for on-target and off-target kinases.

Field-Proven Insights: The data, when viewed through this pathway lens, reveals critical information. While the inhibition of Kinase X by Compound A is the desired therapeutic action, its simultaneous inhibition of Kinase Y , a hypothetical regulator of cardiac function, could lead to cardiotoxicity. Similarly, inhibition of Kinase Z , an enzyme involved in T-cell activation, might result in unintended immunosuppression. This analysis transforms the cross-reactivity data from a simple list of interactions into a predictive tool for assessing clinical risk. This highlights the importance of screening against panels that include kinases implicated in drug safety and toxicity.[7]

Conclusion and Recommendations

This comparative guide demonstrates a systematic and robust methodology for evaluating the cross-reactivity of a novel compound, This compound (Compound A) .

Key Findings (Hypothetical):

  • Potency: Compound A is a potent inhibitor of its intended target, Kinase X.

  • Selectivity: Its selectivity profile is narrow, with significant off-target activity against Kinase Y and Kinase Z.

  • SAR: The bromo-substituent appears crucial for its potent on- and off-target binding.

  • Risk Profile: The identified off-targets are located in pathways associated with potential adverse events, warranting caution.

Recommendations for Further Development:

  • Medicinal Chemistry: Initiate a lead optimization campaign to improve selectivity. Efforts should focus on modifying the core structure to disrupt binding to Kinases Y and Z while retaining affinity for Kinase X.

  • Cellular Assays: Conduct cell-based assays using cell lines where the off-target kinases are known to be functionally important (e.g., cardiomyocytes for Kinase Y) to confirm if the observed biochemical inhibition translates to a cellular phenotype.

  • Expanded Profiling: Test the compound against broader safety panels, including non-kinase targets like GPCRs and ion channels, to build a more complete safety profile.[7]

By integrating rational experimental design, orthogonal validation, and contextual biological analysis, researchers can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, ... & Wang, J. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related toxicities. Toxicological sciences, 135(1), 209-222. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved January 21, 2026, from [Link]

  • Plekhova, A. V., Zheldak, N. R., & Parchenko, V. V. (2022). Biological features of new 1, 2, 4-triazole derivatives (a literature review). ScienceRise: Pharmaceutical Science, (2 (36)), 30-38. [Link]

  • Mishustin, Y. M. (2019). Rational drug design. In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • Pichler, W. J. (2019). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in immunology, 10, 2290. [Link]

  • Kumar, R., & Kumar, S. (2023). A Review on Synthesis and Biological Activity of 1, 2, 4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [Link]

  • Verma, A., Joshi, N., Singh, D., & Sharma, P. K. (2021). An insight on medicinal attributes of 1, 2, 4-triazoles. Bioorganic chemistry, 116, 105318. [Link]

  • Baldo, B. A. (2014). IgE and Drug Allergy: Antibody Recognition of ‘Small’ Molecules of Widely Varying Structures and Activities. International journal of molecular sciences, 15(7), 11423-11444. [Link]

  • Bishop, A. C., Ubersax, J. A., Petsch, D. T., Matheos, D. P., Gray, N. S., Blethrow, J., ... & Shokat, K. M. (2000). A chemical switch for inhibitor-sensitive alleles of any protein kinase. Nature, 407(6802), 395-401. [Link]

  • Al-Sultani, A. A. J., & Al-Masoudi, W. A. M. (2022). Synthesis of New 1, 2, 4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

  • Al-Jaf, R. H., & Al-Sammarraie, A. M. (2021). Sulfur Derivatives of 1, 2, 4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Systematic Reviews in Pharmacy, 12(1), 1205-1215. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 21, 2026, from [Link]

  • Rathnayake, A. D., Zheng, J., Kim, Y., & Vatansever, E. C. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society, 143(49), 20658-20672. [Link]

  • OracleBio. (2023, June 13). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved January 21, 2026, from [Link]

  • Hryhoriv, O. V., Parchenko, V. V., & Vasyuk, S. O. (2024). Current research trends of 1, 2, 4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science, (5 (49)), 37-47. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved January 21, 2026, from [Link]

  • Patel, M. K., & Patel, H. D. (2014). Synthesis, characterization and biological evaluation of novel 1, 2, 4-triazole derivatives as potent antibacterial and anti-inflammatory. Der Pharma Chemica, 6(5), 344-352. [Link]

  • Pérez-Viñas, J. M., García-Hernández, R., & Hernández-Campos, A. (2023). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1, 2, 3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 28(10), 4085. [Link]

  • Frontiers. (n.d.). Author guidelines. Retrieved January 21, 2026, from [Link]

  • Springer Nature. (n.d.). Manuscript Guidelines. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Instructions for Authors - Compounds. Retrieved January 21, 2026, from [Link]

  • Myers, R. L. (2007). The 100 Most Important Chemical Compounds: A Reference Guide. Greenwood Press. [Link]

  • ACS Publications. (n.d.). Chemical Reviews - Author Guidelines. Retrieved January 21, 2026, from [Link]

  • Kumar, A., & Kumar, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2736. [Link]

  • van der Pijl, F., Tijhuis, C. G., & Rutjes, F. P. (2018). 1-(4-Nitrophenyl)-1H-1, 2, 3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1, 2, 3-triazoles. Molecules, 23(11), 2993. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole Against Known Inhibitors of Mycobacterium tuberculosis' InhA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the novel compound 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole against two well-established inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA): Isoniazid and Triclosan. As researchers and drug development professionals, understanding the performance of new chemical entities relative to known standards is critical for advancing therapeutic discovery. This document offers a framework for such an evaluation, grounded in scientific integrity and supported by detailed experimental protocols.

Introduction: The Critical Role of InhA in Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall rich in mycolic acids. These long-chain fatty acids are essential for the bacterium's viability, impermeability to many common antibiotics, and pathogenicity.[1][2][3] The biosynthesis of mycolic acids is orchestrated by the fatty acid synthase-II (FAS-II) system, a pathway absent in mammals, making its components attractive targets for selective drug development.[4][5]

A key and rate-limiting enzyme in the FAS-II pathway is the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[6][7] InhA catalyzes the final reduction step in each cycle of fatty acid elongation.[1] Its inhibition leads to the depletion of mycolic acids, compromising the structural integrity of the cell wall and ultimately resulting in bacterial cell death.[3][8] The clinical significance of InhA is unequivocally validated by it being the primary target of isoniazid, a cornerstone of first-line tuberculosis therapy for decades.[8][9][10]

This guide will evaluate the inhibitory potential of this compound, a compound featuring a 1,2,4-triazole scaffold known for a wide range of biological activities, against InhA.[11][12][13][14] We will benchmark its performance against two well-characterized InhA inhibitors: the prodrug Isoniazid and the direct inhibitor Triclosan.

The Inhibitors: A Head-to-Head Comparison

A thorough understanding of the benchmark compounds is essential for a meaningful comparison. Isoniazid and Triclosan represent two distinct classes of InhA inhibitors, each with its own mechanism of action and susceptibility to resistance.

Test Compound:

  • This compound: This is a novel compound with a 1,2,4-triazole core. Triazole derivatives have been explored as potential direct inhibitors of InhA.[15] The presence of a nitrophenyl group and a bromine atom suggests potential for specific interactions within the enzyme's active site.

Benchmark Inhibitors:

  • Isoniazid (INH): A first-line antitubercular drug, Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][9][16][17] Once activated, it forms a covalent adduct with NAD+, which then potently inhibits InhA.[1][4] A significant drawback of Isoniazid is that mutations in the katG gene can prevent its activation, leading to high-level drug resistance.[2][6]

  • Triclosan: A broad-spectrum antimicrobial agent, Triclosan is a direct inhibitor of InhA.[18][19][20] It does not require metabolic activation and binds directly to the enzyme, making it effective against many Isoniazid-resistant strains of Mtb.[3][19][21] Triclosan and its derivatives are therefore valuable tools for studying direct InhA inhibition and as scaffolds for the development of new antitubercular agents.[3][20][21]

Unraveling the Mechanisms of Inhibition

The distinct mechanisms of action of Isoniazid and Triclosan provide a crucial context for evaluating our test compound.

Isoniazid's Indirect Inhibition Pathway:

Isoniazid's journey to becoming an InhA inhibitor is a multi-step process within the mycobacterium. This indirect mechanism is a classic example of bioactivation.

G INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinoyl Radical KatG->Active_INH NAD NAD+ Active_INH->NAD Covalent Bonding Adduct INH-NAD Adduct NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition FASII FAS-II Pathway InhA->FASII Blocks Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Cell_Wall Cell Wall Integrity Disrupted Mycolic_Acid->Cell_Wall

Caption: Isoniazid's bioactivation and inhibition pathway.

Triclosan's Direct Inhibition:

In contrast to Isoniazid, Triclosan functions as a direct, non-covalent inhibitor of InhA. It binds to the enzyme's active site, specifically to the pocket that accommodates the enoyl substrate.[18][19] This direct binding physically obstructs the substrate from accessing the active site, thereby halting the fatty acid elongation cycle.

Hypothesized Mechanism for this compound:

Given its chemical structure, it is hypothesized that this compound will act as a direct inhibitor of InhA, similar to Triclosan. This would be a significant advantage as it would likely bypass the KatG-mediated resistance mechanism that plagues Isoniazid.[22][23]

Experimental Benchmarking: Protocols for a Robust Comparison

To objectively compare the inhibitory potential of this compound against Isoniazid and Triclosan, a two-pronged experimental approach is necessary: a direct enzyme inhibition assay and a whole-cell activity assay.

In Vitro InhA Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified InhA. The protocol below is based on established methods for assessing InhA inhibitors.[24][25]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test and benchmark compounds against purified Mtb InhA.

Materials:

  • Purified recombinant Mtb InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (trans-2-dodecenoyl-Coenzyme A) as the substrate

  • PIPES buffer (pH 6.8)

  • DMSO (Dimethyl sulfoxide) for compound dissolution

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Data Analysis A Prepare serial dilutions of test compounds in DMSO B Add assay buffer, NADH, and inhibitor to 96-well plate A->B C Pre-incubate at room temperature for 10 min D Initiate reaction by adding InhA enzyme C->D E Immediately add DD-CoA substrate D->E F Monitor decrease in absorbance at 340 nm (NADH oxidation) E->F G Calculate initial reaction velocities H Plot % inhibition vs. log[inhibitor] G->H I Determine IC50 values using non-linear regression H->I

Caption: Workflow for the InhA enzyme inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of this compound, Triclosan, and the INH-NAD adduct (as activated Isoniazid) in DMSO. Perform serial dilutions to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add PIPES buffer, NADH solution, and the diluted inhibitor solutions. Include controls with DMSO only (no inhibitor) and controls without the enzyme.

  • Pre-incubation: Allow the plate to incubate at room temperature for 10 minutes to facilitate the binding of direct inhibitors to the enzyme.

  • Reaction Initiation: Add the purified InhA enzyme to all wells except the no-enzyme control. Immediately thereafter, add the DD-CoA substrate to initiate the reaction.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Whole-Cell Activity Assay: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound required to inhibit the visible growth of M. tuberculosis. It provides a measure of the compound's ability to penetrate the bacterial cell wall and exert its effect in a biological context.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test and benchmark compounds against a wild-type strain of M. tuberculosis (e.g., H37Rv).

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds and benchmark inhibitors dissolved in DMSO

  • Resazurin dye (for viability assessment)

Step-by-Step Protocol:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a specific optical density.

  • Compound Dilution: In a 96-well plate, prepare serial dilutions of the test and benchmark compounds in the culture medium.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted compounds. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Viability Assessment: After incubation, add Resazurin dye to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial metabolic activity (growth).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no color change is observed, indicating the inhibition of bacterial growth.

Comparative Performance Data

The following table presents hypothetical, yet plausible, data from the described experimental benchmarks. These values are for illustrative purposes to facilitate a comparative discussion.

CompoundTargetMechanism of ActionInhA IC50 (µM)Mtb MIC (µg/mL)
Isoniazid InhA (indirect)Prodrug, requires KatG activationN/A (requires activation)0.05 - 0.2
Triclosan InhA (direct)Direct enzyme inhibitor~0.212.5 - 25
This compound InhA (hypothesized)Direct enzyme inhibitor0.58

Discussion: Interpreting the Benchmarking Results

Based on our hypothetical data, we can draw several key comparisons:

  • Potency against the isolated enzyme: Triclosan demonstrates high potency against the purified InhA enzyme with a low IC50 value. Our test compound, this compound, also shows promising direct inhibitory activity, albeit slightly less potent than Triclosan in this hypothetical scenario. Isoniazid's active form (the INH-NAD adduct) is a potent inhibitor, but the parent drug itself is inactive against the isolated enzyme.

  • Whole-cell activity: Isoniazid exhibits excellent whole-cell activity with a very low MIC. This is a hallmark of its efficacy as a clinical agent. Our test compound shows a significantly better MIC than Triclosan, suggesting superior cell permeability or lower efflux compared to Triclosan. This is a critical attribute for a potential drug candidate.

  • Mechanism and Resistance: The direct inhibitory mechanism of this compound is a significant advantage over Isoniazid. It would likely be effective against Isoniazid-resistant Mtb strains that have mutations in the katG gene.[23][26]

The discrepancy between the high enzymatic potency of Triclosan and its relatively poor whole-cell activity is a known phenomenon, often attributed to poor cell wall penetration or efflux pump activity in M. tuberculosis. The favorable MIC of our test compound, in this hypothetical case, makes it a more promising lead for further development.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for benchmarking the novel compound this compound against the established InhA inhibitors, Isoniazid and Triclosan. By hypothesizing that the test compound is a direct inhibitor of InhA, we have established a scientifically rigorous path for its evaluation.

The hypothetical data suggests that this compound could represent a promising new class of direct InhA inhibitors with potent whole-cell activity. Its direct mechanism of action makes it an attractive candidate for combating Isoniazid-resistant tuberculosis.

Future research should focus on:

  • Confirming the direct inhibition of InhA through kinetic studies.

  • Determining the crystal structure of the InhA-inhibitor complex to understand the binding mode.

  • Evaluating the compound's efficacy against a panel of Isoniazid-resistant clinical isolates of M. tuberculosis.

  • Assessing its toxicity and pharmacokinetic properties in preclinical models.

By following a structured and comparative approach as detailed in this guide, researchers can effectively evaluate the potential of new chemical entities and accelerate the discovery of next-generation therapeutics for tuberculosis.

References

  • Wikipedia. (n.d.). Isoniazid. [Link]

  • Parikh, S. L., et al. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(26), 7645–7650. [Link]

  • Manjunatha, U. H., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science Translational Medicine, 7(269), 269ra3. [Link]

  • Vilcheze, C., et al. (2017). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 61(9), e00735-17. [Link]

  • He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry Letters, 17(21), 5889–5893. [Link]

  • Varma-Basil, M., et al. (2024). Isoniazid. In StatPearls. StatPearls Publishing. [Link]

  • Holas, O., et al. (2015). Mycobacterium tuberculosis enoyl-acyl carrier protein reductase inhibitors as potential antituberculotics: development in the past decade. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 629–648. [Link]

  • Abrahams, K. A., & Cox, J. A. G. (2021). New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. Molecules, 26(4), 1134. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Isoniazid?[Link]

  • WebMD. (n.d.). Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Rozwarski, D. A., et al. (1998). Inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis, by triclosan and isoniazid. The Journal of Biological Chemistry, 273(37), 24172–24177. [Link]

  • Pontes, M. H., et al. (2010). Biological Evaluation of Potent Triclosan-Derived Inhibitors of the Enoyl-Acyl Carrier Protein Reductase InhA in Drug-sensitive and Drug-resistant Strains of Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 53(22), 8047–8056. [Link]

  • Luckner, S. R., et al. (2010). A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. The Journal of Biological Chemistry, 285(19), 14330–14337. [Link]

  • Holas, O., et al. (2015). Mycobacterium tuberculosis enoyl-acyl carrier protein reductase inhibitors as potential antituberculotics: development in the past decade. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 629–648. [Link]

  • Chikhale, R., et al. (2021). Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery. Bioorganic Chemistry, 115, 105242. [Link]

  • He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry Letters, 17(21), 5889–5893. [Link]

  • Sharma, R., et al. (2021). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Molecules, 26(15), 4485. [Link]

  • Freundlich, J. S., et al. (2009). Triclosan derivatives: Towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 19(20), 5790–5794. [Link]

  • Moir, D. T. (2005). Identification of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase. Current Drug Targets - Infectious Disorders, 5(3), 297–305. [Link]

  • Ling, L. L., et al. (2004). Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase. Antimicrobial Agents and Chemotherapy, 48(5), 1541–1547. [Link]

  • Kolyva, A. S., & Koliadima, A. (2016). Enoyl acyl carrier protein reductase inhibitors: an updated patent review (2011 – 2015). Expert Opinion on Therapeutic Patents, 26(11), 1259–1272. [Link]

  • Wikipedia. (n.d.). Enoyl-acyl carrier protein reductase. [Link]

  • Ling, L. L., et al. (2004). Identification and characterization of inhibitors of bacterial enoyl-acyl carrier protein reductase. R Discovery. [Link]

  • Luckner, S. R., et al. (2010). A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. The Journal of Biological Chemistry, 285(19), 14330–14337. [Link]

  • de Oliveira, C. I., et al. (2019). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. Journal of Medicinal Chemistry, 62(17), 7944–7952. [Link]

  • Suksrichavalit, T., et al. (2022). Discovery of novel and potent InhA inhibitors by an in silico screening and pharmacokinetic prediction. Future Medicinal Chemistry, 14(9), 651–668. [Link]

  • Konc, J., et al. (2013). Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction. Journal of Chemical Information and Modeling, 53(12), 3325–3336. [Link]

  • Suksrichavalit, T., et al. (2022). Discovery of Novel and Potent InhA Inhibitors By an In Silico Screening and Pharmacokinetic Prediction. Future Science. [Link]

  • Holiak, V. V., et al. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Journal of Organic and Pharmaceutical Chemistry, 21(4), 4–15. [Link]

  • Kumar, A., et al. (2016). Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory. Der Pharma Chemica, 8(18), 241–248. [Link]

  • Zaib, S., et al. (2020). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 25(11), 2539. [Link]

  • Vilcheze, C., et al. (2017). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 61(9), e00735-17. [Link]

  • Perez-Reyes, P. L., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules, 29(10), 2313. [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Scientific Journal of Research, 2(2). [Link]

  • Singh, P., et al. (2019). Synthesis, Docking and Anti-inflammatory Activity of Some Newer Triazole Derivatives as Potential PDE7 Inhibitors. ResearchGate. [Link]

  • Sharma, P., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000–1010. [Link]

  • Parchenko, V. V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Regulatory Mechanisms in Biosystems, 13(1), 103–109. [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Research, 2(2). [Link]

Sources

The Bromine Advantage: A Comparative Guide to the Efficacy of Bromo-Substituted Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the strategic modification of molecular scaffolds is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical tools, halogenation, and particularly bromination, of heterocyclic compounds has emerged as a powerful strategy to enhance biological activity. This guide provides an in-depth, comparative analysis of peer-reviewed studies on the efficacy of bromo-substituted heterocyclic compounds, offering a valuable resource for researchers engaged in drug discovery and development. We will delve into the experimental data that underscores the "bromine advantage," explore the mechanistic underpinnings of their enhanced efficacy, and provide detailed protocols for key assays.

The Rationale for Bromination: Beyond a Simple Substitution

The introduction of a bromine atom into a heterocyclic ring is far from a trivial alteration. Bromine's unique physicochemical properties—its optimal size, moderate electronegativity, and lipophilicity—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This strategic substitution can lead to enhanced binding affinity to target proteins, improved membrane permeability, and altered metabolic stability, often translating to superior therapeutic efficacy. This guide will explore these principles through the lens of specific case studies in oncology and microbiology.

Anticancer Efficacy: A Comparative Analysis

The quest for more potent and selective anticancer agents has led to extensive investigation into bromo-substituted heterocycles. The data consistently demonstrates that the presence of bromine can significantly boost cytotoxic activity against a range of cancer cell lines.

Bromo-Substituted Quinolines and Quinazolinones: Potent Cytotoxicity

Studies on quinoline and quinazolinone scaffolds have revealed a marked increase in anticancer activity upon bromination. For instance, a series of 5,7-dibromo-8-hydroxyquinolines demonstrated strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL[1]. In another study, the introduction of bromine at the C-5 and C-7 positions of the quinoline ring led to significant inhibition of C6, HeLa, and HT29 cell proliferation, whereas the non-brominated parent compounds showed no inhibitory activity[2].

Comparative Efficacy of Bromo-Substituted Quinolines

Compound ClassCancer Cell LineBromo-Substituted IC50 (µM)Non-Brominated/Parent Compound ActivityReference
8-HydroxyquinolinesC6, HeLa, HT296.7 - 25.6 µg/mLNot specified as highly active[1]
QuinolinesC6, HeLa, HT2915.0 - 26.4No inhibitory activity[2]
Tetrazolo[1,5-c]quinazolinesMCF-762Complete loss of cytotoxicity
Bromo-Substituted Pyrimidines and Indolin-2-ones: Targeting Key Cancer Pathways

Bromo-substituted pyrimidines have been investigated as potent kinase inhibitors. A novel series of 5-bromo-pyrimidine derivatives were found to be potent Bcr/Abl kinase inhibitors, a key target in chronic myeloid leukemia[3]. Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have shown promising anticancer activity, with the 4-arylthiazole-bearing derivative 7d exhibiting a potent IC50 of 2.93 µM against the MCF-7 breast cancer cell line and inhibiting VEGFR-2, a critical regulator of angiogenesis[4].

Mechanism of Action: Induction of Apoptosis

A common mechanism underlying the anticancer efficacy of these compounds is the induction of apoptosis. The promising bromo-substituted indolin-2-one, 7d , was found to induce apoptosis in MCF-7 cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2[4]. This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis.

Bromo-substituted Indolin-2-one (7d) Bromo-substituted Indolin-2-one (7d) Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Bromo-substituted Indolin-2-one (7d)->Bcl-2 (anti-apoptotic) inhibition Bax (pro-apoptotic) Bax (pro-apoptotic) Bromo-substituted Indolin-2-one (7d)->Bax (pro-apoptotic) activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 (anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization Bax (pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Bromo-substituted indolin-2-one induced apoptosis pathway.

Antimicrobial Efficacy: A Comparative Analysis

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Bromo-substituted heterocyclic compounds have demonstrated significant potential in combating a wide range of pathogenic bacteria and fungi.

Bromo-Substituted Quinolines and Benzimidazoles: Enhanced Antibacterial Activity

The introduction of bromine atoms onto quinoline and benzimidazole scaffolds has been shown to significantly enhance their antibacterial properties, particularly against Gram-negative bacteria. For example, a benzimidazole-quinoline hybrid bearing two bromine atoms on the quinoline ring displayed outstanding activity against Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) of 8 µg/mL, while the mono-bromo substituted analog exhibited lower activity (MICs ranging from 32 to 128 µg/mL)[5]. This highlights a clear structure-activity relationship where the degree of bromination correlates with increased potency. It is suggested that the increased lipophilicity of the bromo-substituted molecules favors their activity against Gram-negative bacteria[5].

Comparative Efficacy of Bromo-Substituted Antimicrobials

Compound ClassMicrobial StrainBromo-Substituted MIC (µg/mL)Non-Brominated/Parent Compound MIC (µg/mL)Reference
Benzimidazole-Quinoline HybridKlebsiella pneumoniae8 (di-bromo)32-128 (mono-bromo)[5]
Triazolo-thiadiazinesS. aureus, E. coli, P. aeruginosa1.56 - 6.25 (p-bromo)>100 (unsubstituted phenyl)[6]
6-BromoindolglyoxylamideS. aureus, S. intermediusPotent activityNot specified[7]
Bromo-Substituted Triazolo-thiadiazines and Indoles: Broad-Spectrum Activity

A series of fused heterocyclic 1,2,4-triazolo[3,4-b][8]thiadiazine derivatives demonstrated that compounds with a p-bromo phenyl group at position C-6 possessed high antibacterial and antifungal activity, whereas replacement with an o-bromo phenyl group resulted in decreased activity[6]. Furthermore, 6-bromoindolglyoxylamide polyamine derivatives have been identified as having intrinsic antimicrobial activity against Gram-positive bacteria, with one derivative also showing antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa[7].

Mechanism of Action: Membrane Disruption

One of the proposed mechanisms for the antimicrobial action of these bromo-substituted compounds is the disruption of the bacterial cell membrane. The potent 6-bromoindolglyoxylamide polyamine derivative was found to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria[7].

Bromo-substituted Indole Bromo-substituted Indole Bacterial Cell Membrane Bacterial Cell Membrane Bromo-substituted Indole->Bacterial Cell Membrane interacts with Membrane Permeabilization Membrane Permeabilization Bacterial Cell Membrane->Membrane Permeabilization Membrane Depolarization Membrane Depolarization Membrane Permeabilization->Membrane Depolarization Ion Leakage Ion Leakage Membrane Permeabilization->Ion Leakage Cell Death Cell Death Membrane Depolarization->Cell Death Ion Leakage->Cell Death

Caption: Proposed mechanism of bromo-substituted indole on bacterial cell membranes.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the replication and further exploration of these findings, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the efficacy of bromo-substituted heterocyclic compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C[9].

  • Compound Treatment: Treat the cells with various concentrations of the bromo-substituted heterocyclic compounds and incubate for a further 24-72 hours[9].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals[9].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[9].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_0 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Determination IC50 Determination Absorbance Measurement->IC50 Determination

Caption: Workflow for the MTT cytotoxicity assay.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. The diameter of the zone of growth inhibition around the well is proportional to the antimicrobial activity of the compound.

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard)[8].

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a sterile Mueller-Hinton Agar plate[10].

  • Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer[8].

  • Compound Application: Add a defined volume (e.g., 100 µL) of the bromo-substituted heterocyclic compound solution (dissolved in a suitable solvent like DMSO) into each well[10]. Include a positive control (a known antibiotic) and a negative control (the solvent alone).

  • Incubation: Incubate the plates at 37°C for 24 hours[10].

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters[11].

  • MIC Determination: The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compound. The MIC is the lowest concentration that completely inhibits visible growth[6].

cluster_1 Agar Well Diffusion Workflow Inoculum Preparation Inoculum Preparation Plate Inoculation Plate Inoculation Inoculum Preparation->Plate Inoculation Well Creation Well Creation Plate Inoculation->Well Creation Compound Application Compound Application Well Creation->Compound Application Incubation Incubation Compound Application->Incubation Zone of Inhibition Measurement Zone of Inhibition Measurement Incubation->Zone of Inhibition Measurement

Caption: Workflow for the agar well diffusion antimicrobial assay.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the "bromine advantage" in the design of novel heterocyclic therapeutic agents. The strategic incorporation of bromine atoms has consistently led to enhanced anticancer and antimicrobial efficacy across a diverse range of molecular scaffolds. The increased potency is often attributed to improved target binding, altered physicochemical properties, and the induction of specific cellular death pathways.

Future research should continue to explore the vast chemical space of bromo-substituted heterocycles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation therapeutics with improved selectivity and reduced toxicity. Furthermore, comparative studies that systematically evaluate the effects of different halogen substitutions (e.g., fluorine, chlorine, iodine) will provide a more complete picture of the structure-activity relationships governing the biological activity of these promising compounds. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource to accelerate these important research endeavors.

References

  • Agbo, E. N., Makhafola, T. J., Choong, Y. S., & Ramasami, P. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 20(12), 22166–22183.
  • Anonymous. (2022). Antimicrobial activity of polyhydroquinoline, 4H-Pyran, thiazolidinedione and pyrimido[4,5-d]pyrimidine derivatives. Heterocyclic Letters, 12(3), 553-562.
  • Huq, C. A. M. A., & Sivakumar, S. (2015). Synthesis and biological activity studies of novel heterocyclic compounds. Journal of Chemical and Pharmaceutical Research, 7(4), 339-345.
  • Kareem, A. F., et al. (2024). Synthesis and Study Antimicrobial/Antioxidant of Some New Derivatives Derived from Drug Levofloxacin. Advanced Journal of Chemistry A, 7(6), 677-686.
  • ResearchGate. (n.d.). MTT assay for synthesized compounds. Retrieved from [Link]

  • Chen, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(39), 46947–46965.
  • Chen, Y. C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega, 9(39), 46947–46965.
  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(14), 3021-3029.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Anonymous. (n.d.). MTT ASSAY.
  • Gkoktsis, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(3), 361.
  • Anonymous. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][8] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 114–119.

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Heterocyclic Chemistry.
  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry.
  • Longkumer, T., et al. (2025).
  • Anonymous. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 837-840.
  • Anonymous. (2024). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 29(1), 23.
  • El-Naggar, M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(2), 779.
  • Hahn, A., et al. (2015). The synthetic α-bromo-2′,3,4,4′-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway. Molecular and Cellular Endocrinology, 412, 133-143.
  • Khan, I., et al. (2022). Antibacterial Activity of Heterocyclic Compounds. Encyclopedia, 2(4), 1888-1915.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1048-1056.
  • Anonymous. (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. Journal of Chemical and Pharmaceutical Research.
  • Wang, L. J., et al. (2017).
  • Anonymous. (2010). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters, 20(13), 3945-3948.
  • Anonymous. (2022). NEW MULTIFUNCTIONAL BROMINE-ACTIVE POLYMERS: SYNTHESIS, PROPERTIES, AND ANTIMICROBIAL ACTIVITY. Eastern-European Journal of Enterprise Technologies, 5(6), 119.
  • Chandra Janakiram, D. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 560-577.
  • Anonymous. (2023). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules.
  • Al-Majidi, S. M. H., & Al-Adhami, H. J. A. (2016). Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Baghdad Science Journal, 13(3), 567-578.
  • Anonymous. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5433.
  • Abbas, L. K., et al. (2024). Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. Basrah Journal of Science, 42(1), 59-70.
  • Anonymous. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
  • Singh, A., et al. (2023). RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. IIP Series.
  • Anonymous. (2025). Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights. Journal of Molecular Structure.
  • Negi, B., et al. (2024). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. SynOpen.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole. As a compound synthesized for research and development, it may lack extensive, long-term toxicological data. Therefore, its management must be guided by a thorough analysis of its constituent chemical moieties: a halogenated aromatic system, a nitroaromatic group, and a triazole ring. This guide is designed for researchers, laboratory managers, and drug development professionals to ensure operational safety and regulatory compliance.

Hazard Profile Analysis: A Tri-Component Risk Assessment

The proper disposal procedure for this compound is dictated by the potential hazards associated with its structure. A comprehensive understanding of these risks is the foundation of a self-validating and trustworthy safety protocol.

  • Halogenated Organic Moiety (Bromo- group): The presence of bromine classifies this compound as a halogenated organic waste.[1][2] Such compounds are often persistent in the environment and can form toxic byproducts, such as dioxins and furans, if incinerated at improper temperatures.[3][4] Therefore, they must not be disposed of as common waste and require specialized, high-temperature incineration by a licensed facility.

  • Nitroaromatic Moiety (4-nitrophenyl group): Nitroaromatic compounds are widely recognized for their potential toxicity and are often environmental contaminants.[5][6] The nitro group makes the aromatic ring electron-deficient and susceptible to specific chemical reactions. While some polynitrated aromatics are explosive, this mononitrated compound is not expected to be shock-sensitive, but its thermal stability may be a concern.[7] Disposal must account for its toxicological properties, which can include adverse effects on human health through all routes of exposure (inhalation, ingestion, and dermal absorption).[8]

  • 1,2,4-Triazole Moiety: The triazole ring is a stable heterocyclic system. However, triazole derivatives are a significant class of fungicides and can exhibit biological activity.[9][10] The thermal decomposition of nitrotriazoles can produce various nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN), necessitating controlled disposal to manage these hazardous emissions.[11][12]

Regulatory Framework

In the United States, all chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Additionally, the Occupational Safety and Health Administration (OSHA) provides standards for worker safety during hazardous waste operations.[14][15] It is imperative that all disposal activities comply with federal, state, and local regulations, in addition to your institution's specific Environmental Health and Safety (EHS) protocols.

Pre-Disposal Procedures: On-Site Management

Safe disposal begins with correct handling and accumulation within the laboratory.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the minimum required PPE when handling this compound in solid or solution form.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[16]Protects against accidental splashes and airborne particulates.
Skin and Body Protection Chemically resistant gloves (Nitrile or Neoprene recommended).[17] A flame-resistant lab coat must be worn.Prevents dermal absorption, a potential route of toxicity for nitroaromatics.[8]
Respiratory Protection All handling of the solid compound should occur within a certified chemical fume hood.[17]Prevents inhalation of fine particulates.
Spill Management

Immediate and appropriate response to spills is critical to prevent exposure and environmental contamination.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid generating dust.[18]

    • Decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS office or emergency response team.[19]

    • Prevent entry into the affected area.

    • Allow only trained personnel to conduct the cleanup.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound.

Step 1: Waste Characterization

The compound must be classified as hazardous waste. Due to its structure, it falls into the categories of halogenated organic waste and toxic chemical waste .[1][2] It should never be disposed of down the drain or in regular trash.[13][20]

Step 2: Container Selection
  • Primary Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate.[13][21]

  • Waste Type: This compound should be disposed of as a solid waste. If it is dissolved in a solvent, it must be collected as liquid waste in a container designated for halogenated organic solvents.

  • Compatibility: Do not mix this waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents, bases, and acids to prevent potentially violent reactions.[11][22][23] Store acids and bases separately.[24]

Step 3: Labeling

Proper labeling is a critical regulatory requirement.[13][24] The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".

  • The full, unabbreviated chemical name: "this compound". For mixtures, all components must be listed.[13]

  • The specific hazard characteristics (e.g., "Toxic," "Halogenated").

  • The date of waste generation and accumulation start date.

  • The name of the Principal Investigator and the laboratory location.

Step 4: Segregation and Storage
  • Segregation: This waste stream must be segregated as halogenated organic waste . Do not mix it with non-halogenated solvent waste, as this needlessly increases disposal costs and complexity.[25]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[24] This area should be near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[21]

Step 5: Arranging Disposal
  • Contact EHS: Once the container is full or has been in storage for the maximum allowed time (typically 90 days for large quantity generators, though institutional policies may be stricter), contact your institution's EHS office to arrange for pickup.[21]

  • Licensed Transporter: The EHS office will work with a licensed hazardous waste transporter to move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[21][25]

Decontamination

All non-disposable equipment, such as glassware and spatulas, that has come into contact with the compound must be thoroughly decontaminated.

  • Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.

  • Collect this first rinse as halogenated hazardous waste.

  • Wash the equipment with soap and hot water.

  • Perform a final rinse with deionized water.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Accumulation & Storage cluster_2 Final Disposal Start Waste Generation PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Characterize Characterize as Halogenated & Toxic Waste PPE->Characterize Segregate Segregate as Halogenated Organic Waste Characterize->Segregate Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Attach Hazardous Waste Label (Complete All Fields) Container->Label Store Store in Designated SAA (with Secondary Containment) Label->Store Check_Full Container Full or Time Limit Reached? Store->Check_Full Check_Full->Store No Contact_EHS Contact Institutional EHS for Pickup Request Check_Full->Contact_EHS Yes Pickup Waste collected by Licensed Transporter Contact_EHS->Pickup End Transport to Permitted Disposal Facility (TSDF) Pickup->End

Caption: A flowchart outlining the procedural steps from waste generation to final disposal.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee Knoxville. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives . Center for Health, Environment & Justice. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Aromatic halogenated amines and nitro-compounds . Croner-i. [Link]

  • Hazardous Waste & Disposal . American Chemical Society. [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Standards . Occupational Safety and Health Administration. [Link]

  • Managing Hazardous Waste Generated in Laboratories . Ohio Environmental Protection Agency. [Link]

  • 4-Nitrophenol PubChem Entry . National Institutes of Health. [Link]

  • Complying with OSHA's Hazardous Waste Standards . Facilities Management Insights. [Link]

  • Hazardous Waste Segregation . University of Wisconsin-Madison. [Link]

  • p-NITROPHENOL EXTRA PURE Safety Data Sheet . Loba Chemie. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Safety Data Sheet: 4-Nitrophenol . Carl ROTH. [Link]

  • Halogenated Waste List . University of Nevada, Reno. [Link]

  • Safety Data Sheet: 1,2,4-Triazole . Carl ROTH. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Biodegradation of nitroaromatic compounds . PubMed, National Institutes of Health. [Link]

  • Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment . ResearchGate. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article . International Journal of Science and Research (IJSR). [Link]

  • Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines) . ResearchGate. [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura . Semantic Scholar. [Link]

  • Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study . ResearchGate. [Link]

  • Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study . ScienceDirect. [Link]

  • Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment . National Institutes of Health. [Link]

  • Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents . National Institutes of Health. [Link]

  • Residues Assessments for Triazole Derivative Metabolites . Health and Safety Executive (UK). [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities . Frontiers in Chemistry. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article . ResearchGate. [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation . Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review . MDPI. [Link]

  • Residue Findings of Triazole Derivative Metabolites in Food . European Union Reference Laboratories for Pesticides. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic molecule featuring a brominated triazole ring and a nitrophenyl group, requires meticulous handling. Its structural motifs suggest potential for biological activity and chemical reactivity, necessitating a comprehensive approach to personal protection that goes beyond minimum compliance. This guide provides a detailed, experience-driven framework for its safe management in a laboratory setting.

Immediate Safety Profile: Understanding the Risks

Based on its chemical structure and available data for analogous compounds, this compound should be handled as a hazardous substance. The primary risks are associated with its irritant properties and potential for harm if ingested, inhaled, or absorbed through the skin.

The Globally Harmonized System (GHS) classifications for this compound highlight its primary hazards:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

These classifications dictate a stringent set of protective measures designed to prevent all routes of exposure. The causality is clear: the compound is a fine, potentially airborne powder that can cause localized irritation upon contact and systemic effects if it enters the body.

Core Protective Measures: A Multi-Layered Defense

The foundation of safe handling lies in a multi-layered defense strategy that combines engineering controls with appropriate Personal Protective Equipment (PPE). The primary engineering control for a powdered chemical of this nature is a certified chemical fume hood, which minimizes respiratory exposure. All handling of the solid material outside of a sealed container should occur within this controlled environment.

The selection of PPE is not merely a checklist; it is a system designed to protect the user from residual risks. Each component is chosen to address a specific exposure pathway.

Experimental Workflow for Safe Handling

The following diagram outlines the essential workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase prep_space 1. Prepare Workspace (Fume Hood, Decontamination Materials) gather_ppe 2. Assemble All Required PPE prep_space->gather_ppe Verify availability don_ppe 3. Don PPE (Gloves, Lab Coat, Goggles, Respirator) handle_chem 4. Handle Chemical (Weighing, Transfer, Reaction Setup) don_ppe->handle_chem Inside Fume Hood decon 5. Decontaminate Workspace & Equipment doff_ppe 6. Doff PPE (In specific order to avoid contamination) decon->doff_ppe After cleaning disposal 7. Segregate & Dispose of Waste doff_ppe->disposal Final step

Caption: Workflow for safe handling of hazardous powdered chemicals.

Detailed Personal Protective Equipment (PPE) Specifications

The following table summarizes the required PPE for handling this compound. This is not merely a recommendation but a necessary protocol for mitigating the identified risks.

Protection Area Required PPE Rationale & Causality Standard
Respiratory Air-purifying respirator with N100 (US) or P3 (EU) particulate filter.The compound is a solid powder that can become airborne, posing an inhalation hazard (H335).[3] A high-efficiency particulate filter is essential to prevent respiratory tract irritation.NIOSH (US) or CEN (EU) approved.[3]
Eye & Face Chemical safety goggles and a face shield.Direct contact can cause serious eye irritation (H319).[4] Goggles provide a seal against dust. A face shield offers a secondary layer of protection against splashes or unexpected aerosolization.[5]ANSI Z87.1 (US) or EN 166 (EU).[3][6]
Hand Chemical-resistant nitrile gloves.The compound causes skin irritation (H315).[4] Nitrile gloves provide adequate protection against incidental contact. Gloves must be inspected before use and removed properly to avoid contaminating the skin.[7]Follow manufacturer's permeation data.
Body Fully-fastened laboratory coat. A chemical-resistant apron is recommended for handling larger quantities.Protects skin and personal clothing from contamination. An apron provides an additional barrier against spills and splashes.[8]Standard lab coat. Apron should be of a chemically inert material.
Footwear Closed-toe, liquid-resistant shoes.Protects feet from spills. This is a standard requirement for any laboratory environment where hazardous chemicals are handled.[4]N/A

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, repeatable protocol is the cornerstone of laboratory safety.

1. Preparation:

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary glassware, spatulas, and weighing containers.

  • Prepare a designated, sealed hazardous waste container.

  • Confirm the location and functionality of the nearest safety shower and eyewash station.[4]

2. Donning PPE:

  • Don PPE in the following order: lab coat, respirator, safety goggles, face shield, and finally, gloves. Ensure the gloves overlap the cuffs of the lab coat.

3. Handling the Compound:

  • Perform all manipulations, including weighing and transfers, within the fume hood.

  • To minimize dust, use a spatula to carefully transfer the solid. Avoid pouring the powder from a height.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the container of the chemical sealed when not in use.[4]

4. Decontamination and Doffing:

  • After handling is complete, decontaminate the work surface and any equipment used.

  • Remove PPE in an order that minimizes cross-contamination: remove gloves first using the proper technique, followed by the face shield, lab coat, goggles, and respirator.

  • Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan: Managing Hazardous Waste

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: All excess this compound and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: This includes used gloves, bench paper, weighing boats, and any other disposable items that have come into contact with the chemical. These items must be placed in a separate, sealed container labeled as solid hazardous waste.[3]

  • Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this chemical or its contaminated materials in standard trash or down the drain.[9]

By integrating these expert-level protocols into your daily operations, you ensure a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Nitro-1,2,4-triazole.
  • ChemScene. (n.d.). This compound.
  • PubChem. (n.d.). 3-Nitro-1,2,4-triazole.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: 1-(4-Nitrophenyl)-1H-1,2,4-triazole.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?
  • SynQuest Labs. (n.d.). Safety Data Sheet: 3-Nitro-1H-1,2,4-triazole.
  • The Sarpong Group, University of California, Berkeley. (2013, June 10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.